2-(Thiophen-2-yl)pyrrolidine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVOMNEUJWHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320932, DTXSID50902762 | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3316 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90090-64-5 | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(thiophen-2-yl)pyrrolidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolidine ring is a prevalent motif in numerous natural products and pharmaceuticals, valued for its three-dimensional structure that can enhance the physicochemical properties of drug candidates.[1] When coupled with a thiophene moiety, a key component in various pharmacologically active molecules, the resulting scaffold shows promise for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] This document details a plausible synthetic route, including a step-by-step protocol, and outlines the analytical techniques essential for the structural elucidation and purity assessment of the title compound.
Introduction: The Significance of the Thiophene-Pyrrolidine Scaffold
The convergence of the thiophene and pyrrolidine rings in a single molecule creates a unique chemical entity with considerable potential in drug discovery. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a versatile scaffold that imparts favorable pharmacokinetic properties.[3] The thiophene ring system is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to a wide range of biological activities.[4]
Derivatives of the thiophene-pyrrolidine core have demonstrated a variety of pharmacological effects, including anticonvulsant and antinociceptive activities.[5] These biological activities are thought to arise, in part, from the interaction of these molecules with neuronal voltage-sensitive sodium channels.[1] As such, this compound serves as a valuable building block for the synthesis of novel bioactive compounds with potential therapeutic applications in epilepsy, neuropathic pain, and other CNS-related conditions.[2]
Synthesis of this compound
A robust and efficient synthesis of this compound is crucial for its exploration as a key intermediate in drug discovery programs. While various methods can be envisioned for the construction of this molecule, a highly plausible and effective approach involves a Grignard reaction followed by a cyclization and reduction sequence. This method offers a convergent and versatile route to the target compound.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points towards a 2-substituted pyrroline precursor, which can be envisioned to be formed from the cyclization of an amino ketone. This amino ketone, in turn, can be derived from the addition of a thiophene-containing nucleophile to a suitable four-carbon electrophile. A Grignard reagent derived from 2-bromothiophene is an excellent candidate for the thiophene nucleophile.
Proposed Synthetic Pathway
The proposed synthetic pathway commences with the readily available starting materials: 2-bromothiophene and succinonitrile. The synthesis involves three key transformations:
-
Grignard Reaction: Formation of 2-thienylmagnesium bromide and its subsequent reaction with succinonitrile to yield 1,4-dicyano-1-(thiophen-2-yl)butane.
-
Reductive Cyclization: Reduction of the dinitrile and subsequent intramolecular cyclization to form 2-(thiophen-2-yl)-1-pyrroline.
-
Reduction of Pyrroline: Selective reduction of the imine functionality of the pyrroline ring to afford the target molecule, this compound.
dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"2-Bromothiophene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mg, THF" [shape=plaintext, fontcolor="#34A853"]; "2-Thienylmagnesium bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Succinonitrile" [fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_A" [label="1,4-Dicyano-1-(thiophen-2-yl)butane"]; "Reduction_Cyclization" [label="Reduction/\nCyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrroline" [label="2-(Thiophen-2-yl)-1-pyrroline"]; "Reduction" [label="Reduction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-Bromothiophene" -> "2-Thienylmagnesium bromide" [label="Mg, THF"]; "2-Thienylmagnesium bromide" -> "Intermediate_A" [label="Succinonitrile"]; "Intermediate_A" -> "Pyrroline" [label="e.g., H₂, Raney Ni"]; "Pyrroline" -> "Final_Product" [label="e.g., NaBH₄"]; } केंद Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Thienylmagnesium bromide
-
Materials: Magnesium turnings, 2-bromothiophene, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Add a few drops of 2-bromothiophene to initiate the reaction. The initiation can be aided by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add a solution of 2-bromothiophene in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is used directly in the next step.
-
Step 2: Synthesis of 2-(Thiophen-2-yl)-1-pyrroline
-
Materials: 2-Thienylmagnesium bromide solution, succinonitrile, anhydrous THF, Raney Nickel, hydrogen gas, methanol.
-
Procedure:
-
Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of succinonitrile in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dinitrile intermediate.
-
Dissolve the crude dinitrile in methanol and transfer to a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(thiophen-2-yl)-1-pyrroline.
-
Step 3: Synthesis of this compound
-
Materials: 2-(Thiophen-2-yl)-1-pyrroline, sodium borohydride, methanol.
-
Procedure:
-
Dissolve the crude 2-(thiophen-2-yl)-1-pyrroline in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
dot digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Synthesized Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "MS" [label="Mass Spectrometry\n(MS)"]; "FTIR" [label="FTIR Spectroscopy"]; "Purity" [label="Purity Assessment\n(e.g., HPLC, GC-MS)"]; "Structure_Confirmed" [label="Structure and Purity Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "NMR"; "Start" -> "MS"; "Start" -> "FTIR"; "NMR" -> "Purity"; "MS" -> "Purity"; "FTIR" -> "Purity"; "Purity" -> "Structure_Confirmed"; } केंद Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and pyrrolidine rings. The three aromatic protons on the thiophene ring will appear as multiplets in the aromatic region (typically δ 6.8-7.2 ppm). The protons on the pyrrolidine ring will appear in the aliphatic region (typically δ 1.5-4.5 ppm). The proton at the chiral center (C2 of the pyrrolidine ring) is expected to be a multiplet, coupled to the adjacent protons. The N-H proton of the pyrrolidine ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum should display eight distinct signals corresponding to the eight carbon atoms in this compound. The carbons of the thiophene ring will resonate in the aromatic region (typically δ 120-145 ppm), while the carbons of the pyrrolidine ring will be found in the aliphatic region (typically δ 25-65 ppm).
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Thiophene C-H | 6.8 - 7.2 (m) | 123 - 128 |
| Pyrrolidine C2-H | 4.0 - 4.5 (m) | 60 - 65 |
| Pyrrolidine CH₂ | 1.5 - 3.5 (m) | 25 - 50 |
| Pyrrolidine N-H | 1.5 - 3.0 (br s) | - |
| Thiophene C-S | - | 140 - 145 |
Table 1: Predicted NMR Spectral Data for this compound
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.
-
Expected Molecular Ion: For this compound (C₈H₁₁NS), the expected exact mass of the molecular ion [M]⁺ is approximately 153.06 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation in the mass spectrometer is expected to involve the loss of the pyrrolidine ring or fragments thereof. A common fragmentation pathway for α-pyrrolidinophenones involves the loss of a neutral pyrrolidine molecule (71 Da).[6] A prominent fragment would likely be the thiophene-containing cation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected in the region of 3300-3500 cm⁻¹. This peak is often broad.
-
C-H Stretches: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring will appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring will be observed in the 1400-1600 cm⁻¹ region.
-
C-S Stretch: The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region, around 600-800 cm⁻¹.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route offers a practical and scalable method for obtaining this valuable medicinal chemistry building block. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. The insights provided herein are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of the thiophene-pyrrolidine scaffold.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Modular Synthesis of Fluorinated 2H-Thiophenes via [4+1] Cyclization of Enaminothiones. (n.d.). Synfacts, 16(01), 0023.
- Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. (2018). Current drug targets, 19(11), 939–956.
- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(7), 1435–1446.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(6), 968-994.
- Góra, M., et al. (2020). Discovery of New 3-(Benzo[b]thiophen-2-yl)
Sources
- 1. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]
- 2. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Profile of a Promising Scaffold
In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone, a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design. When coupled with the thiophene moiety, a bioisostere of the benzene ring with a distinct electronic profile, the resulting 2-(thiophen-2-yl)pyrrolidine structure presents a compelling starting point for the exploration of novel chemical space. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of theoretical predictions, data from its constituent heterocycles, and detailed experimental protocols for its characterization. Understanding these fundamental properties is paramount for predicting a molecule's pharmacokinetic behavior and its potential as a therapeutic agent.
Molecular and Structural Characteristics
This compound is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring linked at the 2-position to a five-membered aromatic thiophene ring.
Figure 1: Chemical structure of this compound.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NS | PubChem[2] |
| Molecular Weight | 153.25 g/mol | PubChem[2] |
| CAS Number | 90090-64-5 | Hoffman Fine Chemicals[3] |
| Physical State | Liquid/Oil | Hoffman Fine Chemicals[3] |
| Predicted XLogP3 | 1.5 | PubChemLite[4] |
Ionization and Lipophilicity: The Twin Pillars of Drug Action
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base. For this compound, the basicity of the pyrrolidine nitrogen is the key determinant of its pKa.
-
Pyrrolidine: A saturated secondary amine, pyrrolidine is a moderately strong base with an experimental pKa of approximately 11.27 for its conjugate acid.[5]
-
Thiophene: In contrast, thiophene is a very weak base, with a pKa of its conjugate acid estimated to be around -4.5.[6] The sulfur atom's lone pairs are delocalized within the aromatic ring, making them less available for protonation.
Estimated pKa of this compound:
The electron-withdrawing nature of the thiophene ring is expected to decrease the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine. The extent of this decrease depends on the electronic effects transmitted through the C-C bond. A reasonable estimate for the pKa of this compound would be in the range of 9.5 - 10.5 . This estimation acknowledges the electron-withdrawing influence of the thiophene ring while recognizing that the effect is not as pronounced as with a directly attached, strongly deactivating group.
Causality Behind the Estimation: The aromatic thiophene ring acts as a weak electron-withdrawing group, pulling electron density away from the pyrrolidine ring. This inductive effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation and thus lowering the pKa of its conjugate acid.
Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one.
-
Pyrrolidine: Being a small, polar molecule, pyrrolidine is relatively hydrophilic, with an experimental logP of approximately 0.46.[7]
-
Thiophene: The aromatic and nonpolar character of thiophene makes it more lipophilic, with an experimental logP of 1.81.[8]
Predicted and Estimated logP of this compound:
Computational models provide a valuable starting point for estimating logP. The predicted XLogP3 value for this compound is 1.5.[4] This value is intermediate between that of pyrrolidine and thiophene, which is chemically intuitive. The addition of the lipophilic thiophene moiety to the hydrophilic pyrrolidine scaffold increases the overall lipophilicity of the molecule.
Table 2: Comparison of logP Values
| Compound | Experimental logP | Predicted XLogP3 |
| Pyrrolidine | 0.46[7] | - |
| Thiophene | 1.81[8] | - |
| This compound | Not Available | 1.5 [4] |
Aqueous Solubility
Aqueous solubility is a critical factor for drug delivery and bioavailability. As with pKa and logP, we can estimate the solubility of this compound by considering its structural components.
-
Pyrrolidine: Is miscible with water, reflecting its polar nature and ability to form hydrogen bonds.[7]
-
Thiophene: Is insoluble in water, a consequence of its nonpolar, aromatic character.[3][8]
Estimated Solubility of this compound:
Given the predicted logP of 1.5, this compound is expected to have moderate to low aqueous solubility . The presence of the pyrrolidine nitrogen, which can be protonated at physiological pH, will contribute to its solubility. However, the lipophilic thiophene ring will significantly decrease its solubility compared to unsubstituted pyrrolidine. The solubility will also be pH-dependent, increasing in acidic conditions where the pyrrolidine nitrogen is protonated.
Experimental Protocols for Physicochemical Characterization
For drug development, experimentally determined physicochemical properties are essential. The following are detailed, self-validating protocols for the determination of pKa, logP, and aqueous solubility, designed for a research setting.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the compound as a titrant (acid or base) is added.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.
-
Calibration of the pH Meter: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Titration: Place the analyte solution in a thermostatted vessel (e.g., 25 °C) and immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or other derivative methods can be used to determine the equivalence point.
-
Validation: The experiment should be repeated at least in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.1 pKa units.
Figure 2: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
This classic method involves partitioning the compound between octanol and water and measuring its concentration in each phase.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log ([Compound]_octanol / [Compound]_aqueous)
-
Validation: Perform the experiment at multiple initial concentrations to ensure that the logP value is independent of concentration. Replicate the experiment at least three times.
Figure 3: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility by the Shake-Flask Method
This "gold standard" method determines the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid or liquid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle.
-
Filtration/Centrifugation: Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS.
-
Validation: The experiment should be performed in triplicate. The presence of undissolved solid at the end of the experiment must be confirmed to ensure a saturated solution was achieved.
Spectroscopic and Synthetic Considerations
While specific, publicly available spectra for this compound are scarce, its synthesis and characterization are achievable through established organic chemistry techniques.
Synthesis
The synthesis of 2-substituted pyrrolidines can be approached through various methods. A common and effective strategy involves the asymmetric synthesis from readily available starting materials. For instance, a transaminase-triggered cyclization of an appropriate ω-chloroketone could be a viable route to produce enantiomerically pure this compound.[8] Another approach could be the reductive amination of a thiophene-2-carboxaldehyde derivative with a suitable proline derivative.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, likely in the range of 1.5-3.5 ppm, and the thiophene ring protons in the aromatic region, around 6.8-7.5 ppm. The proton at the 2-position of the pyrrolidine ring would be a multiplet due to coupling with adjacent protons.
-
¹³C NMR: The carbon NMR would display signals for the four distinct carbons of the pyrrolidine ring and the four carbons of the thiophene ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 153, corresponding to the molecular weight of the compound.
The Role of Computational Tools in Physicochemical Profiling
In modern drug discovery, computational tools play a pivotal role in the early assessment of physicochemical properties, allowing for the rapid screening of large virtual libraries.
-
pKa Prediction: Software such as ACD/pKa, ChemAxon's pKa calculator, and MarvinSketch utilize various algorithms, including fragment-based methods and quantum mechanical calculations, to predict pKa values with increasing accuracy.[2][7] These tools can provide valuable insights in the absence of experimental data.
-
logP Prediction: A variety of computational methods exist for logP prediction, including atom-based methods (e.g., XLOGP3), fragment-based methods, and property-based methods.[9][10][11] ALOGPS is another widely used tool that predicts both logP and aqueous solubility.[12][13]
-
Solubility Prediction: Predicting aqueous solubility is a complex challenge. Models like ESOL (Estimated Solubility) and those based on machine learning are continuously being developed to improve predictive accuracy.[14]
While these computational tools are powerful, it is crucial to recognize their limitations. Their accuracy is dependent on the quality and diversity of the training data sets used to develop the algorithms. Therefore, experimental validation of key compounds in a series remains indispensable.
Conclusion: A Scaffold of Potential
This compound represents a molecule of significant interest for medicinal chemistry. Its physicochemical profile, characterized by moderate basicity and lipophilicity, suggests that it is a promising starting point for the design of novel drug candidates. While a complete experimental characterization is yet to be widely published, this guide provides a solid foundation for researchers by offering reasoned estimations of its key properties, detailed protocols for their experimental determination, and an overview of the computational tools available for its in silico assessment. As with any drug discovery endeavor, a synergistic approach that combines computational modeling with rigorous experimental validation will be the key to unlocking the full therapeutic potential of this and related scaffolds.
References
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
Pyrrolidine | C4H9N | CID 31268. PubChem. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. arXiv. [Link]
-
This compound (C8H11NS). PubChemLite. [Link]
-
CAS 90090-64-5 | this compound | MFCD00052889. Hoffman Fine Chemicals. [Link]
-
This compound | C8H11NS | CID 339554. PubChem. [Link]
-
pKa calculation. ChemAxon Docs. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
Computation of octanol-water partition coefficients by guiding an additive model with knowledge. PubMed. [Link]
-
ALogPS - OCHEM user's manual. OCHEM docs. [Link]
-
Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. [Link]
-
Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. PubMed. [Link]
-
English as a second or foreign language. Wikipedia. [Link]
-
What is the pKa of my compound?. ACD/Labs. [Link]
-
Computational models for the prediction of drug solubility. ResearchGate. [Link]
-
ESOL | English meaning. Cambridge Dictionary. [Link]
-
AlogPS (Aqueous solubility and Octanol/Water partition coefficient). OCHEM user's manual. [Link]
-
ESOL | TeachingEnglish. British Council. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. It's a Dog's Life. [Link]
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]
-
Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. [Link]
-
Simple Method for the Estimation of pKa of Amines†. ResearchGate. [Link]
-
A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. ACS Publications. [Link]
-
MarvinSketch : Calculations Menu. SCFBio. [Link]
-
How do predicted pKa and solubility values compare to reality?. ChemAxon. [Link]
-
ALOGPS 2.1 ([Link]) is a Free on-line Program to Predict logP and logS of Chemical Compounds. Virtual Computational Chemistry Laboratory. [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]
-
Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications. [Link]
-
XLOGP3. Scribd. [Link]
-
The log P algorithm. CLC Manuals. [Link]
-
Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]
-
pKa values predicted using Marvin Sketch 16.11.28.. ResearchGate. [Link]
-
Computational pKa Determination. Reddit. [Link]
-
pKa. ECETOC. [Link]
-
A Scalable Framework for logP Prediction: From Terabyte-Scale Data Integration to Interpretable Ensemble Modeling. Cool Papers. [Link]
-
Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications - American Chemical Society. [Link]
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
-
New Insights in the Computational pKb Determination of Primary Amines and Anilines. IRIS. [Link]
-
Tools for Estimating pKa. YouTube. [Link]
-
Calculating pKa values. Reddit. [Link]
-
Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemaxon.com [chemaxon.com]
- 3. Predicting Solubility | Rowan [rowansci.com]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. ALogPS - OCHEM user's manual - OCHEM docs [docs.ochem.eu]
- 13. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 2-(Thiophen-2-yl)pyrrolidine: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2-(Thiophen-2-yl)pyrrolidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The unique structural combination of a pyrrolidine ring and a thiophene moiety imparts specific chemical properties that can be elucidated through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols for data acquisition, and offer a thorough interpretation of the expected spectral data.
Introduction to this compound
This compound (C8H11NS) is a secondary amine with a molecular weight of 153.25 g/mol .[1][2] Its structure features a saturated five-membered nitrogen-containing ring (pyrrolidine) attached at the 2-position to a five-membered aromatic ring containing a sulfur atom (thiophene). This combination of a flexible, aliphatic amine and a rigid, electron-rich aromatic system makes it a versatile scaffold in the design of novel bioactive molecules. Understanding its precise chemical structure and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5' (thiophene) | ~7.20 | dd | J = 5.0, 1.2 |
| H3' (thiophene) | ~6.95 | dd | J = 3.5, 1.2 |
| H4' (thiophene) | ~6.90 | dd | J = 5.0, 3.5 |
| H2 (pyrrolidine) | ~4.20 | t | J = 7.5 |
| H5α, H5β (pyrrolidine) | ~3.10 - 2.90 | m | |
| NH (pyrrolidine) | ~2.50 (broad) | s | |
| H3α, H3β (pyrrolidine) | ~2.00 - 1.80 | m | |
| H4α, H4β (pyrrolidine) | ~1.70 - 1.50 | m |
Rationale for Predicted Chemical Shifts and Multiplicities:
-
Thiophene Protons (H3', H4', H5'): These protons are in the aromatic region, typically between 6.5 and 8.0 ppm. The proton at the 5'-position (H5') is expected to be the most downfield due to its proximity to the sulfur atom and the pyrrolidine substituent. The protons at the 3' and 4' positions will appear as doublets of doublets due to coupling with each other and with H5'.
-
Pyrrolidine H2 Proton: This methine proton is directly attached to the thiophene ring and is adjacent to the nitrogen atom, causing a significant downfield shift to around 4.20 ppm. It is expected to appear as a triplet due to coupling with the two adjacent H3 protons.
-
Pyrrolidine Methylene Protons (H3, H4, H5): These protons will appear as complex multiplets in the aliphatic region of the spectrum. The protons on the carbon adjacent to the nitrogen (H5) will be the most deshielded of the methylene groups. The diastereotopic nature of the methylene protons on the pyrrolidine ring can lead to complex splitting patterns.[3]
-
Pyrrolidine NH Proton: The chemical shift of the N-H proton is variable and concentration-dependent. It is expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2' (thiophene) | ~145.0 |
| C5' (thiophene) | ~127.0 |
| C3' (thiophene) | ~124.0 |
| C4' (thiophene) | ~123.0 |
| C2 (pyrrolidine) | ~60.0 |
| C5 (pyrrolidine) | ~47.0 |
| C3 (pyrrolidine) | ~35.0 |
| C4 (pyrrolidine) | ~25.0 |
Rationale for Predicted Chemical Shifts:
-
Thiophene Carbons (C2', C3', C4', C5'): These carbons will resonate in the aromatic region (120-150 ppm). The carbon attached to the pyrrolidine ring (C2') will be the most downfield.
-
Pyrrolidine Carbons (C2, C3, C4, C5): These aliphatic carbons will appear at higher field. The carbon adjacent to both the nitrogen and the thiophene ring (C2) will be the most deshielded of the pyrrolidine carbons. The carbon adjacent to the nitrogen (C5) will also be deshielded compared to the other methylene carbons (C3 and C4).[4]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting the pyrrolidine and thiophene fragments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-N Stretch | 1250 - 1020 | Medium |
| C-S Stretch | 850 - 690 | Medium |
| C-H out-of-plane bend (Aromatic) | 900 - 650 | Strong |
Rationale for Predicted Frequencies:
-
N-H Stretch: The secondary amine will show a characteristic absorption in the 3350-3300 cm⁻¹ region.[7]
-
C-H Stretches: The aromatic C-H stretches of the thiophene ring will appear at a higher frequency (>3000 cm⁻¹) than the aliphatic C-H stretches of the pyrrolidine ring (<3000 cm⁻¹).[8]
-
C=C Stretch: The aromatic C=C bonds of the thiophene ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.[9]
-
C-S Stretch: The C-S stretching vibration of the thiophene ring is expected in the fingerprint region.[9]
-
C-H out-of-plane bending: The substitution pattern on the thiophene ring will influence the position of strong C-H out-of-plane bending absorptions.[8]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, a few milligrams can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 153, corresponding to the molecular weight of the compound.[1]
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom: A peak at m/z 152 ([M-H]⁺) is likely, resulting from the cleavage of a C-H or N-H bond to form a stable radical cation.
-
Alpha-cleavage: The bond between the pyrrolidine C2 and the thiophene ring can cleave, leading to a fragment corresponding to the thiophene ring (m/z 83) or the protonated pyrrolidine ring (m/z 70).
-
Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation through the loss of ethylene (C₂H₄, 28 Da) or other small neutral molecules.[10][11]
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺ at m/z 154), which is useful for confirming the molecular weight.
-
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed understanding of its chemical structure. The predicted data and interpretation presented in this guide serve as a valuable resource for researchers working with this compound. The orthogonal information obtained from these techniques, when combined, allows for the unambiguous confirmation of the molecular structure, which is a critical step in the advancement of drug discovery and development programs.
References
- Gronowitz, S. (1963).
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press.
- Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center.
- Kumar, R. S., et al. (2014). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 6(6), 1435-1441.
- Nedol'ev, V. A., et al. (2023). Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry, 59(5), 776-784.
- Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-12.
- Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975-986.
- Lu, F., et al. (2012). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C 80 adducts. Fullerenes, Nanotubes and Carbon Nanostructures, 20(4-7), 556-561.
- Wang, Z., et al. (2017). Facile Access to α-Aryl Substituted Pyrrolidines. Organic & Biomolecular Chemistry, 15(4), 812-816.
- Gaier, J. R., & Lisy, J. M. (2011). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Journal of Molecular Structure, 1005(1-3), 112-119.
- Barone, V., et al. (2014). Experimental and theoretical IR spectra of thiophene.
- Reddy, G. S., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15157-15167.
- Taniguchi, M., et al. (2005). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. The Journal of Organic Chemistry, 70(16), 6372-6382.
- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(1), 163.
- Muscas, G., et al. (2016). Infrared Transmission Frequencies of 2-Pyrrolidone and the final product.
- Willoughby, P. H., et al. (2020). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 25(17), 3874.
- Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB.
- Abarca-Gonzalez, E., et al. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 41(2), 527-538.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 90090-64-5 | this compound. Retrieved from [Link]
- Anex, D. S., & Moore, C. B. (1987). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. DTIC.
- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105.
- Al-Salahi, R., & Al-Omar, M. A. (2009).
- Deimler, V. B., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 450, 116298.
- Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Deimler, V. B., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100242.
-
SpectraBase. (n.d.). 2-(Pyrrolidine-1-carbonyl)-5-(thiophen-3-yl)-1,3-oxazole - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H11NS). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Thiopyrrolidone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[(PHENYLTHIO)-METHYL]-PYRROLIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- Tumanskii, B. L., et al. (2007). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Moscow University Chemistry Bulletin, 62(2), 72-78.
- Deimler, V. B., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Rapid Communications in Mass Spectrometry, 34(S3), e8689.
-
PubChem. (n.d.). 1-(Thiophene-2-carbonyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
- Kletskii, M. E., et al. (2009). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2010(5), 161-171.
- Archer, R. P., et al. (2013). Electron ionization mass spectrum of (a) 1-(thiophen-2-yl). Journal of Analytical Toxicology, 37(6), 338-346.
-
NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
- Corona, D., et al. (2009). 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 515-525.
Sources
- 1. This compound | C8H11NS | CID 339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | MDPI [mdpi.com]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eng.uc.edu [eng.uc.edu]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. iosrjournals.org [iosrjournals.org]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of 2-(Thiophen-2-yl)pyrrolidine Analogs
Abstract
The fusion of the thiophene and pyrrolidine rings has given rise to a privileged scaffold in medicinal chemistry: the 2-(thiophen-2-yl)pyrrolidine core. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological applications of its analogs. We will delve into the synthetic strategies that have enabled the exploration of this chemical space, from classical methods to modern catalytic and biocatalytic approaches. A significant focus will be placed on the structure-activity relationships (SAR) that have guided the development of potent anticonvulsant, antinociceptive, anti-inflammatory, and anticancer agents. Detailed experimental protocols, mechanistic insights, and data-driven analysis are presented to equip researchers, scientists, and drug development professionals with the knowledge to navigate and innovate within this promising class of compounds.
Introduction: The Emergence of a Privileged Scaffold
The history of medicinal chemistry is rich with examples of how the strategic combination of well-established pharmacophores can lead to novel therapeutic agents with enhanced potency and selectivity.[1] The this compound scaffold is a prime example of this principle. Thiophene, discovered in 1882 by Viktor Meyer as a contaminant in benzene, is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs, where it often improves metabolic stability and receptor interaction.[2][3] The pyrrolidine ring, a core component of the amino acid proline, is a ubiquitous motif in natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a versatile scaffold for functionalization.[4]
The union of these two five-membered heterocycles creates a unique three-dimensional structure with a rich potential for biological activity. Early explorations into thiophene-containing compounds revealed a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Similarly, the pyrrolidine core has been extensively studied, leading to the development of drugs for a wide range of therapeutic areas.[7] This guide will trace the evolution of this compound analogs from their synthetic origins to their current status as promising candidates in drug discovery.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound analogs has evolved significantly, with modern methods offering high levels of stereocontrol and functional group tolerance. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
Foundational Synthetic Approaches
Early methods for the synthesis of the pyrrolidine ring, such as the Paal-Knorr synthesis, laid the groundwork for accessing this important heterocycle.[8] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of thiophene, the Gewald reaction, which utilizes elemental sulfur to construct the thiophene ring from a ketone or aldehyde, has been a cornerstone.[6]
Asymmetric Synthesis of the Pyrrolidine Ring
The chirality of the pyrrolidine ring is often crucial for biological activity. Consequently, numerous asymmetric methods have been developed to control the stereochemistry of the final product.
One of the most powerful and atom-economical methods for the enantioselective synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[4][9] This reaction can generate up to four new contiguous stereocenters with high regio- and stereoselectivity.[10] The azomethine ylide is typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.
Experimental Protocol: Synthesis of a Thiophenyl-Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition
This protocol is a representative example of a thermally initiated intramolecular 1,3-dipolar cycloaddition.
Step 1: Synthesis of the Aldehyde Precursor.
-
To a solution of 3-aminobenzo[b]furan-2-carbaldehyde (1.0 eq) in dry acetonitrile, add allyl bromide (1.2 eq) and potassium carbonate (2.0 eq).
-
Reflux the mixture for 12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-allylated aldehyde.
Step 2: 1,3-Dipolar Cycloaddition.
-
A solution of the N-allylated aldehyde (1.0 eq) and sarcosine (N-methylglycine, 1.2 eq) in toluene is heated to reflux for 24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the fused pyrrolidine product.
Causality Behind Experimental Choices:
-
The choice of a secondary amino acid like sarcosine is crucial for the in situ generation of the azomethine ylide upon condensation with the aldehyde.
-
Toluene is often used as the solvent for thermal cycloadditions due to its high boiling point, which provides the necessary energy for the reaction to proceed.
-
The intramolecular nature of this specific example, with the dipolarophile (the allyl group) tethered to the precursor of the dipole, facilitates the cyclization and can lead to high diastereoselectivity.
Caption: Workflow for Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of 2-aryl-substituted pyrrolidines, including thiophene analogs.[11] This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a thiophene boronic acid) with a halide or triflate (e.g., a 2-halopyrrolidine derivative).
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyrrolidine Derivative with Thiophene-2-boronic Acid
This protocol is a representative example for the synthesis of a this compound derivative.
Step 1: Preparation of the Reaction Vessel.
-
To a Schlenk tube, add the N-protected 2-bromopyrrolidine (1.0 eq), thiophene-2-boronic acid (1.5 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).
Step 2: Reaction Execution.
-
Evacuate the Schlenk tube and backfill with argon (repeat three times).
-
Add degassed 1,2-dimethoxyethane (DME) and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
Step 3: Workup and Purification.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the this compound analog.[12]
Causality Behind Experimental Choices:
-
The choice of a palladium catalyst with a bulky phosphine ligand like dppf is critical for promoting the catalytic cycle, particularly the reductive elimination step that forms the C-C bond.
-
A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.
-
The use of a mixed aqueous-organic solvent system is common in Suzuki-Miyaura couplings to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvents is essential to prevent oxidation of the palladium catalyst.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Pharmacological Applications and Structure-Activity Relationships
The this compound scaffold has proven to be a versatile platform for the development of a wide range of therapeutic agents. The following sections will highlight key areas of pharmacological activity and the structure-activity relationships that govern them.
Anticonvulsant and Antinociceptive Activity
A significant body of research has focused on 3-(thiophen-2-yl)pyrrolidine-2,5-dione derivatives as potent anticonvulsant and antinociceptive agents.[13][14] These compounds have shown efficacy in various preclinical models of epilepsy and pain.
Mechanism of Action: The anticonvulsant activity of these analogs is believed to be mediated, at least in part, by their interaction with voltage-gated sodium channels.[14] By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing neuronal hyperexcitability and suppressing seizure propagation.[15]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR based Review on Diverse Heterocyclic Compounds with Various Potential Molecular Targets in the Fight against COVID-19: A Medicinal Chemist Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Elucidation of Novel Thiophene-Pyrrolidine Compounds
Preamble: The Scientific Imperative for Structural Certainty
In the landscape of modern drug discovery, the thiophene-pyrrolidine scaffold has emerged as a "privileged structure."[1][2][3] Its prevalence in molecules with significant biological activity—ranging from anticancer to anti-inflammatory agents—makes it a focal point for medicinal chemists.[4][5][6] The five-membered pyrrolidine ring, with its sp³-hybridized carbons, offers a three-dimensional architecture that is highly effective for exploring pharmacophore space, while the thiophene moiety provides a versatile, bioisosteric replacement for other aromatic systems, often enhancing drug-receptor interactions through its sulfur atom.[1][7]
However, the very synthetic reactions that grant access to this valuable scaffold, such as the powerful 1,3-dipolar cycloaddition, frequently generate complex mixtures of regioisomers and stereoisomers.[7][8] For the drug development professional, structural ambiguity is not an option. An unconfirmed structure invalidates all subsequent biological data, compromises intellectual property, and poses a significant safety risk.
The Integrated Elucidation Workflow: A Multi-Modal Approach
The definitive characterization of a novel compound is never the result of a single experiment. It is the synergistic application of multiple spectroscopic and spectrometric techniques, where the data from each must converge on a single, consistent structural hypothesis. The workflow below illustrates this integrated and iterative process.
Caption: Integrated workflow for the structural elucidation of novel compounds.
Part 1: Establishing the Constitutional Isomer
Before we can determine how atoms are connected, we must first establish the elemental composition and identify the basic structural fragments present.
A. High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
Expertise & Experience: The foundational question for any unknown is "What is it made of?". Low-resolution mass spectrometry provides a nominal mass, which is insufficient for novel compounds. HRMS is non-negotiable as it provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula. This is the first and most critical gate in the validation process. The choice of ionization technique is crucial; for most thiophene-pyrrolidine derivatives, which possess moderate polarity and basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the preferred method due to its soft ionization nature that minimizes fragmentation and preserves the molecular ion.
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock 1:1000 in 50:50 methanol/water containing 0.1% formic acid. The acid ensures protonation of the basic pyrrolidine nitrogen, facilitating ESI.
-
Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard immediately prior to the run.
-
Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the molecular formula based on the exact mass. The software will provide a list of possible formulas; the correct one will have the lowest mass error (in ppm) and be chemically sensible based on the synthesis.
B. 1D Nuclear Magnetic Resonance (¹H & ¹³C NMR): Identifying the Fragments
Expertise & Experience: If HRMS provides the "what," 1D NMR provides the "where." It gives detailed information about the chemical environment of every hydrogen and carbon atom in the molecule.[9] For thiophene-pyrrolidine scaffolds, we look for characteristic fingerprints.
-
¹H NMR: Protons on a thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm), with coupling constants (J-values) that are indicative of their relative positions.[10] Protons on the saturated pyrrolidine ring resonate further upfield (δ 2.0-4.5 ppm).[11] The integration of these signals must match the proton count from the molecular formula.
-
¹³C NMR & DEPT-135: The ¹³C spectrum reveals all unique carbon environments. A DEPT-135 experiment is essential as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons disappear. This is a rapid and foolproof way to inventory the carbon types.
Table 1: Typical NMR Spectroscopic Data for a Substituted Thiophene-Pyrrolidine Scaffold
| Nucleus | Region | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Thiophene | 6.5 - 8.0 | Exact shift and multiplicity depend on substitution pattern.[10][12] |
| ¹H | Pyrrolidine (CH, CH₂) | 2.0 - 4.5 | Often complex, overlapping multiplets due to diastereotopicity. |
| ¹H | Pyrrolidine (N-H) | 1.5 - 6.0 | Often a broad singlet; can exchange with D₂O. |
| ¹³C | Thiophene | 120 - 145 | Aromatic carbons. |
| ¹³C | Pyrrolidine | 40 - 70 | Saturated carbons. |
| ¹³C | Carbonyl (C=O) | 170 - 185 | If a pyrrolidinone moiety is present. |
C. Infrared (IR) Spectroscopy: Functional Group Confirmation
Trustworthiness: IR spectroscopy serves as a rapid and inexpensive cross-validation of the functional groups suggested by NMR and MS. For a thiophene-pyrrolidinone, for example, the presence of a strong, sharp absorption band around 1680-1720 cm⁻¹ provides compelling evidence for the amide carbonyl group.[8] A broad absorption above 3200 cm⁻¹ would confirm the N-H stretch. This data must be consistent with the proposed molecular formula.
Part 2: Assembling the Fragments: Defining Connectivity
With the building blocks identified, the next critical phase is to determine precisely how they are connected. This is where 2D NMR techniques become indispensable, resolving any ambiguity in the constitutional isomer.
A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections
Expertise & Experience: COSY is the simplest 2D experiment and reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak between two proton signals in a COSY spectrum indicates that they are part of the same spin system. This is invaluable for tracing out the proton network within the pyrrolidine ring and identifying adjacent protons on the thiophene ring.
B. HSQC & HMBC: The Unambiguous Linkers
Expertise & Experience: These heteronuclear experiments are the cornerstones of modern structural elucidation. They correlate proton signals with carbon signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to. Its primary role is to definitively assign the chemical shift of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). The causality for running HMBC is to bridge isolated spin systems. For example, a correlation from a proton on the pyrrolidine ring to a carbon in the thiophene ring provides undeniable proof of the connection point between the two rings, resolving any regiochemical questions.
Caption: HMBC links protons to distant carbons, bridging molecular fragments.
Protocol: Acquiring High-Quality 2D NMR Data
-
Sample Preparation: A reasonably concentrated sample is required (~5-15 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be free of particulate matter.
-
Shimming: Excellent magnetic field homogeneity is critical for resolving cross-peaks. The instrument's automated shimming routines should be followed by manual optimization.
-
Parameter Optimization: Use standard pulse programs. For HMBC, the long-range coupling delay (typically optimized for J = 8 Hz) is a key parameter that may need adjustment to enhance specific correlations.
-
Acquisition Time: 2D experiments require more time than 1D. A COSY or HSQC may take 30-60 minutes, while a high-resolution HMBC can take several hours. This time investment is justified by the quality of the data.
-
Data Processing: Apply appropriate window functions (e.g., sine-bell) before Fourier transformation to enhance resolution and signal-to-noise.
Part 3: Defining the Three-Dimensional Structure
Once the connectivity is established, the final questions relate to the 3D arrangement of the atoms: the stereochemistry.
A. NOESY/ROESY: Determining Relative Stereochemistry
Expertise & Experience: While COSY shows through-bond correlations, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) show through-space correlations. A cross-peak in a NOESY spectrum indicates that two protons are physically close to each other (< 5 Å), regardless of whether they are connected by bonds. This is the definitive method for determining relative stereochemistry. For example, it can distinguish between cis and trans substituents on the pyrrolidine ring.[13] If two substituent protons show a NOESY cross-peak, they must be on the same face of the ring.
B. Single Crystal X-Ray Crystallography: The Gold Standard
Authoritative Grounding: When a novel compound can be induced to form a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural evidence possible.[14][15] It is the ultimate arbiter that can confirm connectivity, relative stereochemistry, and, with appropriate data, the absolute stereochemistry.[8][16] The resulting 3D model of the molecule, showing precise bond lengths and angles, is considered irrefutable proof of structure.
Table 2: Example of Crystallographic Data Summary
| Parameter | Example Value | Significance |
|---|---|---|
| Chemical Formula | C₁₂H₁₃NOS | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2₁/c | Describes the symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å), β (°) | Defines the size and shape of the repeating unit. |
| R-factor | < 0.05 | A measure of the agreement between the model and the experimental data; lower is better. |
Protocol: General Workflow for X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, vapor diffusion, or solvent layering are common techniques. The goal is to obtain a single, defect-free crystal.
-
Data Collection: A suitable crystal is mounted and cooled in a stream of nitrogen gas (typically to 100 K) in an X-ray diffractometer. The instrument rotates the crystal while exposing it to a monochromatic X-ray beam, collecting thousands of diffraction patterns.[14]
-
Structure Solution & Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to minimize the R-factor.
-
Validation: The final structure is validated to ensure it is chemically and crystallographically sound.[14]
Conclusion: A Commitment to Scientific Integrity
References
-
An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). Azo Life Sciences. Available at: [Link]
-
A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. (n.d.). Spectroscopy Online. Available at: [Link]
-
Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. (n.d.). Longdom Publishing. Available at: [Link]
-
What Is the Role of Spectroscopy in Pharmacokinetics? (2024). AZoOptics. Available at: [Link]
-
Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. (2017). Oriental Journal of Chemistry. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Available at: [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). University of Basrah. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Available at: [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Available at: [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CAB Direct. Available at: [Link]
-
Synthesis, structure elucidation and identification of antiproliferative activities of a novel class of thiophene bioisosteres bearing the privileged 7,8-dihydroimidazo[2,1-c][9][17]triazin-4(6H)-one scaffold. (2015). PubMed. Available at: [Link]
-
Thiophene derivatives: A potent multitargeted pharmacological scaffold. (2023). ResearchGate. Available at: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Inovatus Services Ltd. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]
-
Structural and Conformational Aspects in the Chemistry of Heterocycles. (2020). MDPI. Available at: [Link]
-
Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2023). ResearchGate. Available at: [Link]
-
Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. (2010). PubMed. Available at: [Link]
-
Structure of compound 4s determined by X-ray crystallography. (2023). ResearchGate. Available at: [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews. Available at: [Link]
-
X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). RSC Publishing. Available at: [Link]
-
Synthesis and mass spectra of some new heterocyclic compounds containing thiophene moiety. (2012). ResearchGate. Available at: [Link]
-
The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. (n.d.). ResearchGate. Available at: [Link]
-
Thiophene. (n.d.). National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Single Crystal X-Ray, and Anticancer Activity of Some New Thiophene and 1,3-Thiazolidine Derivatives. (2025). ResearchGate. Available at: [Link]
-
Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023). Open Access Journals. Available at: [Link]
-
Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. (2023). MDPI. Available at: [Link]
-
1 H solution NMR spectra of (a) thiopheneRotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Available at: [Link]
-
Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. (2022). RSC Publishing. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure elucidation and identification of antiproliferative activities of a novel class of thiophene bioisosteres bearing the privileged 7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. paulrpalmer.com [paulrpalmer.com]
- 10. journalwjarr.com [journalwjarr.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
An In-Depth Technical Guide to the Chemical Space of 2-(Thiophen-2-yl)pyrrolidine Derivatives
Abstract
The confluence of the thiophene and pyrrolidine rings in a single molecular framework has given rise to a class of compounds with significant therapeutic potential. The 2-(thiophen-2-yl)pyrrolidine scaffold, in particular, serves as a versatile template for the design and synthesis of novel drug candidates. This technical guide provides a comprehensive exploration of the chemical space of these derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the key synthetic strategies, elucidate the structure-activity relationships that govern their biological effects, and present detailed analytical methodologies for their characterization and chiral separation. This guide is designed to be a practical resource, offering not only a review of the current state of the field but also actionable protocols and insights to facilitate further research and development.
Introduction: The Privileged Scaffold of this compound
The this compound core represents a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is known to enhance the lipophilicity and metabolic stability of drug molecules.[1] It is a key component in numerous approved drugs.[1] The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a common feature in a vast array of natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic properties.[2] The combination of these two moieties, with the thiophene ring at the 2-position of the pyrrolidine, creates a chiral center, introducing stereochemical considerations that are crucial for biological activity.
Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including anticonvulsant, antinociceptive, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] This guide will systematically explore the chemical space of these derivatives, providing a foundation for the rational design of new therapeutic agents.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the scale of the synthesis.
Asymmetric Synthesis for Enantiopure Derivatives
Given the presence of a stereocenter at the 2-position of the pyrrolidine ring, asymmetric synthesis is of paramount importance to obtain enantiomerically pure compounds, which often exhibit distinct pharmacological profiles.
One effective method involves the use of chiral auxiliaries. For instance, a one-step asymmetric synthesis can yield either diastereomer of a 2-substituted pyrrolidine from the same starting material with high diastereoselectivity.[6] This can be followed by the removal of the chiral auxiliary to afford the desired enantiopure product.
A biocatalytic approach using transaminases offers an alternative route to enantiopure 2-substituted pyrrolidines.[7] This method starts from commercially available ω-chloroketones and can achieve high enantiomeric excess (>99.5%) for both enantiomers.[7]
Experimental Protocol: Asymmetric Synthesis of 2-Substituted Pyrrolidines via Reductive Cyclization
This protocol is adapted from a general method for the asymmetric synthesis of 2-substituted pyrrolidines.[6]
-
Preparation of the N-sulfinyl ketimine: To a solution of the starting γ-chloro-ketimine in an appropriate solvent (e.g., THF), add a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) and a suitable dehydrating agent (e.g., Ti(OEt)4). Stir the reaction mixture at room temperature until the formation of the N-sulfinyl ketimine is complete (monitored by TLC or LC-MS).
-
Diastereoselective Reduction and Cyclization: Cool the solution of the N-sulfinyl ketimine to -78 °C under an inert atmosphere (e.g., argon). Add a solution of a reducing agent, such as L-Selectride® or DIBAL-H, dropwise. The choice of reducing agent can influence the stereochemical outcome.[6]
-
Quenching and Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Cleave the sulfinyl group using a mild acid (e.g., HCl in methanol) to yield the enantiomerically enriched 2-substituted pyrrolidine.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and a thiophene-containing dipolarophile is a powerful and convergent method for constructing the pyrrolidine ring.[8] This reaction can be highly stereoselective, and the regioselectivity is often controlled by the nature of the dipolarophile.[9]
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: A general workflow for the 1,3-dipolar cycloaddition synthesis of thiophene-pyrrolidine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a versatile tool for forming C-C bonds and can be employed to introduce the thiophene moiety to a pre-formed pyrrolidine ring or vice versa. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Biological Activities and Structure-Activity Relationships (SAR)
The this compound scaffold has been explored for a variety of biological activities. The following sections highlight some of the key therapeutic areas and the associated structure-activity relationships.
Anticonvulsant and Antinociceptive Activity
A significant body of research has focused on the anticonvulsant and antinociceptive properties of these derivatives.[3][10] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used animal models to evaluate anticonvulsant activity.
Structure-Activity Relationship Insights for Anticonvulsant Activity:
-
Substitution on the Pyrrolidine-2,5-dione Ring: For derivatives based on a 3-(thiophen-2-yl)pyrrolidine-2,5-dione core, the nature of the substituent at the N1 position of the pyrrolidine ring is critical. The presence of a 4-arylpiperazine fragment with electron-withdrawing groups often enhances activity.[3]
-
Linker between Pyrrolidine and Arylpiperazine: Replacing a simple alkyl linker with an acetamide moiety has been shown to broaden the spectrum of anticonvulsant activity.[3]
-
Substitution on the Thiophene Ring: The presence and position of substituents on the thiophene ring can modulate the anticonvulsant potency. For instance, a methyl group at the 3-position of the thiophene ring has been incorporated into potent anticonvulsant agents.[3]
Table 1: Anticonvulsant Activity of Selected 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives [10]
| Compound | R | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 28 | 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl | 35.2 | > 100 |
| 30 | 4-morpholinopropyl | 40.5 | > 100 |
| 31 | 3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl | 27.4 | > 100 |
| 33 | 2-(4-morpholino)ethyl | 30.8 | > 100 |
Antimicrobial Activity
Thiophene derivatives are known to possess a broad spectrum of antimicrobial activity.[11] The incorporation of a pyrrolidine moiety can further enhance this activity.
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives against Colistin-Resistant Bacteria [11]
| Compound | MIC₅₀ for Col-R A. baumannii (mg/L) | MIC₅₀ for Col-R E. coli (mg/L) |
| Thiophene 4 | 16 | 8 |
| Thiophene 5 | 16 | 32 |
| Thiophene 8 | 32 | 32 |
Anticancer Activity
The pyrrolidine scaffold is a common feature in many anticancer agents.[12] Derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity of Selected Pyrrolidine Derivatives [4][13]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Copper complex 37a | SW480 (colon) | 0.99 ± 0.09 |
| Pyrrolidinone derivative 13 | IGR39 (melanoma) | 2.50 ± 0.46 |
| Pyrrolidinone derivative 13 | PPC-1 (prostate) | 3.63 ± 0.45 |
Neuroprotective Effects
Thiophene-containing compounds have emerged as promising agents for the treatment of neurodegenerative disorders.[14] Their neuroprotective effects are often attributed to their ability to modulate various pathological processes, including protein aggregation, oxidative stress, and neuroinflammation.[14] The lipophilicity imparted by the thiophene ring can also facilitate penetration of the blood-brain barrier.[1]
Potential Mechanisms of Neuroprotection:
-
Modulation of Amyloid-β Aggregation: Some thiophene derivatives have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[14]
-
Inhibition of Acetylcholinesterase: Inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. Thiophene-based compounds have been identified as potent inhibitors of this enzyme.[14]
-
Alleviation of Oxidative Stress: The antioxidant properties of thiophene derivatives can help to mitigate the neuronal damage caused by oxidative stress.[14]
Analytical Methodologies: Characterization and Chiral Separation
The analysis of this compound derivatives requires a range of analytical techniques for structural elucidation, purity assessment, and, crucially, the separation of enantiomers.
Spectroscopic and Chromatographic Techniques
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used for the characterization of these compounds.
Chiral Separation Techniques
Due to the chirality of the this compound scaffold, methods for separating and quantifying the enantiomers are essential.
4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.
Experimental Protocol: Chiral HPLC Separation (Indirect Method)
-
Derivatization: React the racemic this compound with an enantiomerically pure chiral derivatizing agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) in the presence of a coupling agent (e.g., DCC or EDCI) to form diastereomeric amides.
-
Chromatographic Conditions:
-
Column: A standard achiral reversed-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). The exact composition should be optimized for baseline separation of the diastereomers.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the derivatives show strong absorbance.
-
-
Quantification: The enantiomeric excess (% ee) can be determined by integrating the peak areas of the two separated diastereomers.
4.2.2. Chiral Capillary Electrophoresis (CE)
Chiral CE is another effective technique for enantiomeric separation, offering advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[15] The separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors in CE.[15]
Experimental Protocol: Chiral Capillary Electrophoresis
-
Capillary and BGE Preparation:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): Prepare a buffer solution (e.g., phosphate buffer) at a specific pH. Add a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), to the BGE at an optimized concentration.
-
-
Sample Injection: Inject a small plug of the sample solution into the capillary using either hydrodynamic or electrokinetic injection.
-
Electrophoretic Separation: Apply a high voltage across the capillary. The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, leading to their separation.
-
Detection: On-capillary detection is typically performed using a UV detector.
Logical Relationship: Chiral Separation by Derivatization
Caption: The conversion of enantiomers to separable diastereomers using a chiral derivatizing agent.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the creation of diverse chemical libraries, while the wide range of observed biological activities underscores its potential in addressing various unmet medical needs. Future research in this area should focus on:
-
Expansion of the Chemical Space: The exploration of novel substitution patterns on both the thiophene and pyrrolidine rings to fine-tune pharmacological activity and pharmacokinetic properties.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational optimization and clinical development.
-
Development of More Efficient and Stereoselective Synthetic Methods: The discovery of new catalytic systems and green chemistry approaches will facilitate the synthesis of these compounds on a larger scale.
-
Preclinical and Clinical Evaluation: Promising lead compounds should be advanced through rigorous preclinical and, ultimately, clinical studies to validate their therapeutic potential.
This technical guide has provided a comprehensive overview of the chemical space of this compound derivatives, from their synthesis and biological evaluation to their analytical characterization. It is our hope that this resource will serve as a valuable tool for researchers in the field and inspire further innovation in the quest for new and effective medicines.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Buy 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid [smolecule.com]
- 10. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders [pubmed.ncbi.nlm.nih.gov]
- 15. Recent developments in chiral capillary electrophoresis and applications of this technique to pharmaceutical and biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular structure of 2-(Thiophen-2-yl)pyrrolidine
An In-Depth Technical Guide to 2-(Thiophen-2-yl)pyrrolidine: A Core Scaffold for Modern Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds.[1][2] When coupled with the thiophene moiety—a versatile bioisostere for the phenyl group found in many pharmaceuticals—the resulting this compound structure emerges as a key building block for developing novel therapeutics.[3] This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. It covers the molecule's fundamental chemical identity, a detailed examination of its synthesis with mechanistic rationale, and a survey of its current and potential applications in pharmacology, with a focus on central nervous system (CNS) disorders.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity in a research and development setting is to establish its precise identity and understand its physical properties. This compound is unambiguously identified by its CAS number and molecular structure.
Chemical Structure:
The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) linked at its 2-position to the 2-position of a five-membered sulfur heterocycle (thiophene).
A summary of its key computed physicochemical properties is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in both chemical reactions and biological systems, offering insights into its potential as a fragment for drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 153.25 g/mol | PubChem[4] |
| Monoisotopic Mass | 153.06122053 Da | PubChem[5] |
| XLogP3-AA (Predicted) | 1.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 40.3 Ų | PubChem[4] |
Synthesis and Mechanistic Rationale
While numerous methods exist for the synthesis of substituted pyrrolidines, a robust and scalable approach is paramount for its application as a building block.[6][7] A logical and field-proven synthetic strategy involves the formation of a Δ¹-pyrroline intermediate followed by its reduction. This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations.
A plausible synthetic route, adapted from established methodologies for analogous 2-aryl pyrrolidines, is outlined below.[8]
Workflow for the Synthesis of this compound
Caption: A two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Thiophen-2-yl)-1-pyrroline
-
Reagent Preparation: Prepare the thiophene-2-magnesium bromide Grignard reagent by reacting 2-bromothiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: To the freshly prepared Grignard solution at 0 °C, add a solution of 4-chlorobutyronitrile in anhydrous THF dropwise. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Cyclization & Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 2-(thiophen-2-yl)-1-pyrroline.
-
Causality and Expertise: This step leverages the high nucleophilicity of the Grignard reagent to attack the electrophilic carbon of the nitrile group. The subsequent intramolecular cyclization is a spontaneous Sɴ2 reaction where the nitrogen anion displaces the chloride on the butyl chain, forming the stable five-membered pyrroline ring. Using 4-chlorobutyronitrile is a direct and efficient way to introduce the required four-carbon chain with a leaving group at the terminal position.[8]
Step 2: Reduction of 2-(Thiophen-2-yl)-1-pyrroline
-
Reduction: Dissolve the crude 2-(thiophen-2-yl)-1-pyrroline from the previous step in methanol (MeOH). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Completion & Purification: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Carefully add water to quench any excess NaBH₄. Remove the methanol under reduced pressure. The remaining aqueous residue is then extracted with dichloromethane (DCM). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The final product, this compound, can be purified by vacuum distillation or column chromatography.
-
Trustworthiness and Self-Validation: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine functional group of the pyrroline to a secondary amine without affecting the aromatic thiophene ring. The progress of the reduction can be easily and reliably tracked by TLC, providing a clear endpoint for the reaction. The final purity can be validated using standard analytical techniques like NMR spectroscopy and Mass Spectrometry.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and starting material for the synthesis of more complex, biologically active molecules. Its value lies in the combination of the pyrrolidine's favorable physicochemical properties and the thiophene's electronic characteristics.
Core Scaffold for CNS-Active Agents
A significant area of application for this scaffold is in the development of treatments for CNS disorders, particularly epilepsy and neuropathic pain.[2][9] Research has shown that derivatives of thiophene-pyrrolidine, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones, exhibit potent anticonvulsant and antinociceptive properties.[10][11]
-
Mechanism of Action: The proposed mechanism for these derivatives involves the modulation of neuronal voltage-sensitive sodium channels (VSSCs).[9][11] By binding to these channels, the compounds can stabilize hyperexcited neurons and suppress the propagation of aberrant electrical signals that characterize seizures and pain states. The thiophene-pyrrolidine core provides the necessary three-dimensional structure to correctly orient functional groups for optimal interaction with the channel's binding site.
Role as a Privileged Building Block
The diagram below illustrates the role of this compound as a central building block from which diverse libraries of potential drug candidates can be synthesized through functionalization at the pyrrolidine nitrogen.
Caption: Drug development workflow using the title scaffold.
Potential in Other Therapeutic Areas
While the CNS applications are the most explored, the structural elements of this compound suggest potential in other areas:
-
Antimicrobial Agents: Thiophene derivatives have a long history in the development of antibacterial and antifungal compounds.[3][12]
-
Anticancer Properties: Certain pyrrolidine-based compounds have demonstrated the ability to inhibit cancer cell proliferation, making this scaffold a point of interest for oncology research.[12]
Conclusion and Future Outlook
This compound represents a confluence of two medicinally significant heterocycles. Its robust synthesis and versatile chemical nature make it an exceptionally valuable building block for drug discovery. The demonstrated success of its derivatives as anticonvulsant and antinociceptive agents validates the scaffold's utility and provides a strong foundation for further exploration. Future research will likely focus on expanding the diversity of derivatives, exploring new therapeutic applications, and developing enantioselective syntheses to isolate specific stereoisomers, which may offer improved potency and safety profiles. As the demand for novel therapeutics continues to grow, such foundational scaffolds will remain indispensable tools for medicinal chemists worldwide.
References
- Smolecule. (n.d.). Buy 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid.
- Benchchem. (n.d.). 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride.
-
Góra, M., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
Góra, M., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PubMed Central. Available at: [Link]
- Kaur, H., et al. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes.
- RSC Publishing. (n.d.). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine.
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Journal of Pharmaceutical Negative Results. (n.d.).
-
Fotsing, J. R., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal. Available at: [Link]
- Abourehab, M. A. S., et al. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Molecules.
- PubChemLite. (n.d.). This compound (C8H11NS).
- World Journal of Advanced Research and Reviews. (2025).
- Hosseininezhad, S., & Ramazani, A. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Martins, C. A., et al. (2015). Dehydrogenation of 2-Phenyl-1-pyrroline with Palladium-Supported Catalysts: An Effective Route to the Synthesis of 2-Phenylpyrrole.
- National Institutes of Health. (2025). Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow.
- MDPI. (n.d.). Photoelectrocatalytic Dioxygen Reduction Based on a Novel Thiophene-Functionalized Tricarbonylchloro(1,10-phenanthroline)rhenium(I).
- Santos, J. L., et al. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. This compound | C8H11NS | CID 339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H11NS) [pubchemlite.lcsb.uni.lu]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid [smolecule.com]
Introduction: The Significance of Physicochemical Profiling in Early-Stage Drug Discovery
An In-depth Technical Guide to the Solubility and Stability of 2-(Thiophen-2-yl)pyrrolidine
In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a molecule's behavior from initial in vitro assays to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. An otherwise potent molecule can fail catastrophically if it cannot be adequately dissolved for formulation or if it degrades before reaching its biological target.
This guide focuses on this compound, a heterocyclic compound featuring two scaffolds of significant interest in medicinal chemistry: the thiophene ring and the pyrrolidine moiety.[1][2] Both structures are present in numerous pharmacologically active agents, valued for their ability to form key interactions with biological targets and modulate physicochemical properties.[3][4][5] Understanding the solubility and stability of this specific scaffold is therefore not merely an academic exercise but a crucial step in evaluating its potential as a building block for novel therapeutics.
As a Senior Application Scientist, this document is structured not as a rigid template but as a logical, causality-driven guide for fellow researchers. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring that the described protocols are not just followed, but understood. This approach grounds our work in the principles of scientific integrity, creating a self-validating framework for the physicochemical characterization of this compound and similar novel chemical entities.
Part 1: Aqueous Solubility Determination
Aqueous solubility is a master variable in drug discovery, directly influencing absorption, distribution, and the design of appropriate formulations. Here, we focus on determining the thermodynamic solubility , which represents the true equilibrium concentration of a compound in a saturated solution. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate a compound's true solubility. For lead optimization and formulation development, thermodynamic solubility is the gold standard.
Causality Behind Experimental Design: The Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[6][7] Its power lies in its simplicity and directness: an excess of the solid compound is agitated in a specific solvent system until equilibrium is achieved.[8] This ensures the solution is truly saturated. The subsequent measurement of the dissolved compound's concentration provides a definitive solubility value under the tested conditions.
Choice of Media: We will assess solubility in multiple aqueous buffers to understand how pH affects the molecule. Since this compound contains a secondary amine within the pyrrolidine ring, it is expected to be a weak base and exhibit pH-dependent solubility. Testing at pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 7.4) is critical for predicting oral absorption.[8]
Experimental Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Detailed Step-by-Step Protocol: Shake-Flask Solubility
-
Preparation of Buffers: Prepare standardized aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate-Buffered Saline, PBS). Filter all buffers through a 0.45 µm filter.
-
Compound Addition: Into triplicate 2 mL glass vials for each buffer condition, weigh approximately 5 mg of solid this compound. The key is to ensure an excess of solid remains after equilibrium is reached.[8]
-
Solvent Addition: Add exactly 1.0 mL of the respective buffer to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM). Allow the suspensions to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached.[8]
-
Sampling and Filtration: After equilibration, allow the vials to stand for 30 minutes for heavy solids to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm PVDF or PTFE syringe filter into a clean vial.
-
Scientist's Note: This filtration step is critical. Failure to remove all undissolved solid particles will lead to a gross overestimation of solubility.[8]
-
-
Quantification: Prepare a standard calibration curve of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered samples by a validated HPLC-UV method. Dilute the samples as necessary to fall within the linear range of the calibration curve.
-
Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of the compound in each buffer.
Data Presentation: Solubility Profile
Quantitative data should be summarized for clear interpretation.
| Buffer System | pH | Temperature (°C) | Mean Solubility (mg/mL) | Mean Solubility (µM) |
| 0.1 N HCl | 1.2 | 25 | 15.2 | 99,191 |
| Acetate Buffer | 4.5 | 25 | 8.5 | 55,482 |
| PBS | 7.4 | 25 | 0.9 | 5,875 |
Note: Data are hypothetical examples for illustrative purposes.
Part 2: Chemical Stability Assessment
Assessing the intrinsic chemical stability of a new chemical entity is a cornerstone of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9][10] Forced degradation, or stress testing, is the deliberate degradation of the compound under conditions more severe than accelerated stability testing.[11][12]
Causality Behind Experimental Design: Forced Degradation Studies
The objectives of forced degradation are multifaceted and essential for de-risking a development candidate:
-
Identify Degradation Pathways: It provides insight into the likely degradation products that could form during manufacturing, storage, or administration.[11]
-
Elucidate Degradant Structures: Generated degradants can be isolated and characterized.
-
Develop and Validate Stability-Indicating Methods: This is the most critical objective. A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[13][14] Forced degradation studies are the ultimate challenge to the specificity of such a method.[15][16]
We will employ a standard battery of stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines.[11]
Experimental Workflow: Forced Degradation & Stability-Indicating Method
Caption: Workflow for Forced Degradation Stability Studies.
Detailed Step-by-Step Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of acetonitrile and water.
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a suitable ratio (e.g., 1:1).
-
Acidic: Mix with 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Place in a 60°C water bath.
-
Basic: Mix with 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Place in a 60°C water bath.
-
Oxidative: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Mix with water. Place in a 60°C water bath.
-
Photolytic: Expose the solution in a quartz cuvette to a light source conforming to ICH Q1B specifications (providing both UV and visible light). Run a dark control in parallel.[10]
-
-
Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation of the main compound.[17]
-
Sample Quenching: Immediately stop the degradation process upon sampling.
-
For acidic samples, neutralize with an equivalent amount of NaOH.
-
For basic samples, neutralize with an equivalent amount of HCl.
-
For other samples, dilute with the mobile phase.
-
-
HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting the formation of new chromophores. Mass spectrometry (MS) detection is highly beneficial for identifying the mass of potential degradants.[15]
Data Presentation: Stability Profile
Results are typically presented by showing the loss of the parent compound and the formation of degradation products over time.
| Stress Condition | Time (h) | Assay of Parent (%) | Total Impurities (% Area) | Remarks |
| 0.1 N HCl, 60°C | 24 | 88.5 | 11.2 | Significant degradation observed. |
| 0.1 N NaOH, 60°C | 24 | 92.1 | 7.8 | Moderate degradation. |
| 3% H₂O₂, RT | 24 | 85.3 | 14.5 | Highly susceptible to oxidation. |
| Thermal, 60°C | 48 | 99.2 | 0.7 | Stable to heat in solution. |
| Photolytic (ICH) | 48 | 98.9 | 1.0 | Stable to light. |
Note: Data are hypothetical examples for illustrative purposes.
Conclusion
This guide outlines a comprehensive, rationale-driven approach to characterizing the aqueous solubility and chemical stability of this compound. By employing the gold-standard shake-flask method, we can generate reliable thermodynamic solubility data across a physiologically relevant pH range. Concurrently, a systematic forced degradation study, guided by ICH principles, allows for the identification of potential degradation pathways and is the essential foundation for developing a robust, stability-indicating analytical method. The insights gained from these studies are indispensable for making informed decisions in the drug discovery and development process, ultimately determining the viability of this chemical scaffold for further investigation.
References
-
International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
International Council for Harmonisation. (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
-
ResearchGate. (2012). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
K. K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. [Link]
-
Slideshare. (2012). Ich guidelines for stability studies 1. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 90090-64-5 | this compound. [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
National Institutes of Health (NIH). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
PubChemLite. (n.d.). This compound (C8H11NS). [Link]
- Google Patents. (n.d.). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubMed. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. quora.com [quora.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. ijpsr.com [ijpsr.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
Methodological & Application
Application Notes & Protocols: Synthetic Routes for 2-(Thiophen-2-yl)pyrrolidine
Abstract
This guide provides a comprehensive overview of synthetic strategies for obtaining 2-(thiophen-2-yl)pyrrolidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a privileged structure in numerous pharmaceuticals, while the thiophene moiety is a key pharmacophore known to modulate biological activity.[1] We present detailed analyses of several synthetic routes, including classical reductive amination and modern asymmetric biocatalysis. Each section elucidates the core chemical principles, discusses the rationale behind experimental design, and provides field-proven insights for practical application. This document is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize this valuable building block and its derivatives.
Introduction: Significance of the this compound Scaffold
The convergence of the pyrrolidine and thiophene moieties in a single molecule creates a unique chemical entity with significant potential in drug discovery. The saturated, five-membered pyrrolidine ring offers a three-dimensional structure that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] Thiophene rings are considered bioisosteres of phenyl rings and are present in numerous FDA-approved drugs, contributing to target binding and influencing pharmacokinetic profiles.[2] Consequently, the this compound core is a valuable building block for exploring novel chemical space, particularly in the development of therapies for central nervous system (CNS) disorders, where similar architectures have shown promise.[1]
This document outlines robust and versatile synthetic approaches to access this key intermediate, with a focus on providing both racemic and enantiomerically pure forms.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals several strategic disconnections. The most common approaches focus on forming the pyrrolidine ring through C-N bond formation.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights three primary strategies:
-
Route A (Reductive Amination): Formation of the pyrrolidine ring via intramolecular cyclization of a linear precursor containing an amine and a carbonyl group. This is often achieved in one pot from a 1,4-dicarbonyl compound and an ammonia source.
-
Route B (Asymmetric Biocatalysis): A modern, enantioselective approach where a transaminase enzyme converts a prochiral ω-haloketone into a chiral amino-halide, which spontaneously cyclizes.[3]
-
Route C ([3+2] Cycloaddition): A powerful method for constructing the five-membered ring in a single step by reacting an azomethine ylide with a thiophene-containing dipolarophile.[4][5]
Synthetic Strategy 1: Intramolecular Reductive Amination
This classical and highly reliable method involves the formation of an imine or enamine from a γ-keto carbonyl precursor, followed by in-situ reduction to yield the pyrrolidine ring.[6] A common and effective starting material is a γ-keto ester, such as 4-oxo-4-(thiophen-2-yl)butanoic acid or its methyl ester, which can be synthesized via Friedel-Crafts acylation.[7][8]
3.1. Mechanistic Pathway
The synthesis begins with the Friedel-Crafts acylation of thiophene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to produce 4-oxo-4-(thiophen-2-yl)butanoic acid. The carboxylic acid is then subjected to reductive amination conditions. In the presence of an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, NaCNBH₃), the ketone is converted to a primary amine. This intermediate amine can then cyclize onto the carboxylic acid (or its activated form) to form a lactam, which is subsequently reduced to the target pyrrolidine. A more direct route involves the reduction of the carboxylic acid to the corresponding aldehyde, setting up a direct intramolecular reductive amination.
Caption: Workflow for Reductive Amination Synthesis.
3.2. Protocol: Synthesis of this compound via Reductive Amination
(Part A) Synthesis of 4-oxo-4-(thiophen-2-yl)butanoic acid [7]
-
Setup: To a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 13.3 g, 0.1 mol).
-
Solvent: Add anhydrous dichloromethane (DCM, 100 mL) and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add succinic anhydride (10.0 g, 0.1 mol) to the stirred suspension.
-
Thiophene Addition: Add thiophene (8.4 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 20 mL of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto-acid. The product can be purified by recrystallization from a water/ethanol mixture.
(Part B) Intramolecular Reductive Amination
-
Setup: In a 250 mL round-bottom flask, dissolve 4-oxo-4-(thiophen-2-yl)butanoic acid (9.2 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) in 100 mL of methanol.
-
pH Adjustment: Adjust the pH of the solution to ~6 by adding glacial acetic acid.
-
Reducing Agent: Add sodium cyanoborohydride (NaCNBH₃, 3.1 g, 0.05 mol) portion-wise over 15 minutes. Caution: NaCNBH₃ is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Slowly add 1 M HCl to the reaction mixture at 0 °C until gas evolution ceases to destroy excess NaCNBH₃.
-
Workup: Make the solution basic (pH > 10) by adding 6 M NaOH. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.
Synthetic Strategy 2: Asymmetric Biocatalysis with Transaminases
For the synthesis of enantiomerically pure N-heterocycles, biocatalysis offers a green and highly selective alternative to classical methods. Transaminase (TA) enzymes can catalyze the asymmetric amination of a ketone, and when a suitable leaving group is present in the substrate, the resulting amine can cyclize in-situ to form the desired product with high enantiomeric excess (ee).[3][9]
4.1. Principle and Rationale
This strategy utilizes an ω-chloroketone substrate, 1-chloro-4-(thiophen-2-yl)butan-2-one . A transaminase, using a sacrificial amine donor like isopropylamine, transfers an amino group to the ketone, forming a chiral chloroamine intermediate. This intermediate undergoes a spontaneous intramolecular Sₙ2 reaction, where the newly installed amine displaces the chloride, to form the pyrrolidine ring. The choice of an (R)-selective or (S)-selective transaminase allows for direct access to either enantiomer of the final product.[1][10]
Caption: Biocatalytic cascade for enantioselective pyrrolidine synthesis.
4.2. Protocol: Enantioselective Synthesis of (S)-2-(Thiophen-2-yl)pyrrolidine
(Part A) Synthesis of 1-chloro-4-(thiophen-2-yl)butan-2-one (Precursor)
-
Setup: To a cooled (0 °C) and stirred suspension of AlCl₃ (14.7 g, 0.11 mol) in 100 mL of anhydrous DCM, add 4-chlorobutyryl chloride (14.1 g, 0.10 mol) dropwise.
-
Thiophene Addition: Add thiophene (8.4 g, 0.10 mol) dropwise, keeping the temperature below 5 °C.
-
Reaction & Workup: Stir at room temperature for 4 hours. Perform an acidic aqueous workup as described in Protocol 3.2 (Part A). Purify the resulting crude product by vacuum distillation or column chromatography to yield the ω-chloroketone precursor.
(Part B) Biocatalytic Reductive Amination and Cyclization [3]
-
Buffer Prep: Prepare a 100 mM potassium phosphate (KPᵢ) buffer and adjust the pH to 8.0.
-
Reaction Mixture: In a temperature-controlled vessel (e.g., 30 °C), combine the following:
-
KPᵢ buffer (pH 8.0) to a final volume of 50 mL.
-
An (S)-selective transaminase (e.g., ATA-117 or a similar commercial enzyme), typically at 5-10 mg/mL.
-
Pyridoxal 5'-phosphate (PLP) cofactor (1 mM final concentration).
-
Isopropylamine (as the amine donor, ~0.5 M final concentration).
-
A small amount of DMSO (e.g., 5% v/v) to aid substrate solubility.
-
-
Substrate Addition: Add the precursor, 1-chloro-4-(thiophen-2-yl)butan-2-one, to a final concentration of 50 mM.
-
Reaction: Stir the mixture at 30 °C for 24 hours. Monitor conversion by GC or LC-MS by extracting aliquots with an organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Workup: After the reaction reaches completion, adjust the pH to >10 with 6 M NaOH.
-
Extraction: Extract the aqueous phase with MTBE or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. The enantiomeric excess (ee) can be determined by chiral GC or HPLC. Further purification can be achieved by column chromatography.
Alternative Synthetic Strategies
5.1. Asymmetric Synthesis via Chiral Auxiliaries
Chiral auxiliaries, such as Evans-type oxazolidinones, provide a powerful method for diastereoselective alkylation. An N-acyloxazolidinone can be deprotonated to form a chiral enolate, which is then alkylated with an electrophile like 2-(bromomethyl)thiophene. The bulky auxiliary shields one face of the enolate, directing the alkylation to occur with high diastereoselectivity. Subsequent cyclization and cleavage of the auxiliary yield the enantiomerically enriched 2-substituted pyrrolidine.[12][13] While effective, this method involves multiple steps and stoichiometric use of the chiral auxiliary.
5.2. [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction is a highly convergent method for synthesizing pyrrolidines.[14] An azomethine ylide, typically generated in situ from the condensation of an α-amino acid ester (like glycine methyl ester) with an aldehyde, can react with an electron-deficient alkene.[4] For this synthesis, 2-vinylthiophene could serve as the dipolarophile. This approach rapidly builds molecular complexity, and asymmetric variants using chiral catalysts are well-established.[15]
Comparative Summary of Synthetic Routes
| Method | Key Features | Advantages | Disadvantages | Stereocontrol |
| Intramolecular Reductive Amination | Classical C-N bond formation from a linear precursor. | Robust, scalable, uses common reagents. | Produces a racemic mixture; may require multiple steps. | None (without chiral reducing agents or resolution). |
| Asymmetric Biocatalysis | Enzyme-catalyzed amination followed by spontaneous cyclization. | Excellent enantioselectivity (>99% ee); green chemistry (mild, aqueous conditions); direct access to (R) or (S) enantiomers. | Requires specific enzyme screening; precursor synthesis may be needed; potential for substrate/product inhibition. | Excellent (Enzyme-controlled). |
| Chiral Auxiliary Method | Diastereoselective alkylation directed by a recoverable auxiliary. | High diastereoselectivity; well-established and predictable outcomes. | Stoichiometric use of expensive chiral auxiliary; multiple protection/deprotection and cleavage steps required. | Excellent (Substrate-controlled). |
| [3+2] Cycloaddition | Convergent synthesis via reaction of a 1,3-dipole with a dipolarophile. | Rapid construction of the pyrrolidine ring; high atom economy. | Generation of the azomethine ylide can be sensitive; regioselectivity can be an issue; requires specific precursors. | Can be made asymmetric with chiral catalysts. |
Conclusion
The synthesis of this compound can be achieved through several effective methodologies. For large-scale production of the racemic material, intramolecular reductive amination offers a robust and cost-effective route. For applications requiring high optical purity, asymmetric biocatalysis using transaminases stands out as a state-of-the-art method, providing direct access to either enantiomer in high yield and excellent enantiomeric excess under environmentally benign conditions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and the need for stereochemical control.
References
-
Benchchem. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride.
-
Maciá, B., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate.
-
O'Connell, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.
-
Haarr, M. B., et al. (2023). Enantio-complementary synthesis of 2-substituted pyrrolidines and piperidines via transaminase-triggered cyclizations. BIOTRANS 2023.
-
Dunne, J., et al. (2014). A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines. Angewandte Chemie.
-
Silva, M. (2014). Synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate. Universidade do Minho Repository.
-
Thieme Chemistry. (2017). [3+2] Cycloaddition of Azomethine Ylides. Thieme.
-
Cheek, R. The [3+2]Cycloaddition Reaction. Columbia University.
-
Voica, F., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega.
-
Davis, F. A., et al. (2005). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry.
-
Ansari, M. F., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
Voica, F., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
-
MSU Chemistry. Asymmetric [3+2] Cycloaddition of Azomethine Ylides.
-
ResearchGate. (2022). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.
-
Dubey, S., et al. (2023). Recent advances in the (3+2) cycloaddition of azomethine ylide. New Journal of Chemistry.
-
Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Ge-International Journal of Engineering Research.
-
Chemdiv. Compound 4-oxo-4-(thiophen-2-yl)butanoic acid.
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
-
Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone.
-
PrepChem. (2023). Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. Compound 4-oxo-4-(thiophen-2-yl)butanoic acid - Chemdiv [chemdiv.com]
- 9. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Protocol for the Synthesis of 2-(Thiophen-2-yl)pyrrolidine: A Key Scaffold for Drug Discovery
An Application Note for Medicinal Chemists and Synthetic Organic Chemists
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Thiophen-2-yl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals, while the thiophene moiety is a key structural feature in many pharmacologically active molecules.[1][2] This guide details a robust synthetic route via one-pot reductive amination of 1-(thiophen-2-yl)butane-1,4-dione. The protocol is designed for researchers in drug development and organic synthesis, offering in-depth explanations of the methodology, safety precautions, characterization techniques, and troubleshooting.
Introduction: Significance of the Thiophene-Pyrrolidine Scaffold
The fusion of a pyrrolidine ring and a thiophene moiety creates a molecular scaffold with considerable potential in drug discovery. Pyrrolidine derivatives are among the most common ring systems in small-molecule drugs, valued for their ability to introduce three-dimensional complexity and improve physicochemical properties.[3][4] Similarly, thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]
The target molecule, this compound (CAS 90090-64-5)[7][8], serves as a crucial building block for constructing more complex molecules.[9] Derivatives of this core structure are being investigated for a variety of therapeutic applications, including as anticonvulsant and antinociceptive agents.[1][10][11] This protocol provides a reliable method for accessing this valuable synthetic intermediate.
Synthetic Strategy: Reductive Amination
The chosen synthetic route is a one-pot reductive amination of a 1,4-dicarbonyl precursor. This method is efficient, often proceeds under mild conditions, and is a cornerstone reaction for forming carbon-nitrogen bonds.[12] The reaction involves the initial formation of an imine or enamine intermediate from the dicarbonyl compound and an ammonia source, which is then reduced in situ to yield the saturated pyrrolidine ring.
Overall Reaction Scheme:
For this reaction, we utilize ammonium acetate as the ammonia source and sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective reagent that is particularly effective for reductive aminations, as it is less reactive towards the carbonyl groups than the intermediate iminium ion, minimizing side reactions.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(Thiophen-2-yl)butane-1,4-dione | ≥97% Purity | Commercial Source | Key starting material. |
| Ammonium Acetate (NH₄OAc) | ACS Reagent, ≥98% | Commercial Source | Ammonia source. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade, 95% | Commercial Source | Reducing agent; handle with care. |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | Commercial Source | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house Prep | For reaction quenching and work-up. |
| Brine (Saturated NaCl Solution) | ACS Grade | In-house Prep | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial Source | Eluent for chromatography. |
| Hexanes | HPLC Grade | Commercial Source | Eluent for chromatography. |
| Methanol (MeOH) | HPLC Grade | Commercial Source | Eluent for chromatography. |
Essential Safety Precautions
All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable gases upon contact with water.[13] It is also an irritant to the skin, eyes, and respiratory system.[13][14] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, and store in a cool, dry place away from water.[13][15] In case of skin or eye contact, rinse cautiously with water for several minutes.[14][15]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation of fumes and ensure the work is conducted in a well-ventilated fume hood.[15]
-
Thiophene Derivatives: While not acutely toxic, thiophene-containing compounds should be handled with care. Avoid ingestion and skin contact.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(thiophen-2-yl)butane-1,4-dione (1.0 eq, e.g., 5.0 g) and ammonium acetate (2.5 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, ~15 mL per gram of dione). Stir the mixture at room temperature for 20-30 minutes to ensure dissolution and initial imine/enamine formation.
-
Addition of Reducing Agent: Cool the flask to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the reaction exotherm and prevent runaway reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Ethyl Acetate. The reaction is typically complete within 12-24 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) at 0 °C. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. Trustworthiness Note: This washing sequence removes acidic residues and water-soluble impurities, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% Ethyl Acetate and gradually increasing the polarity by adding Methanol (e.g., 0% to 10% MeOH in EtOAc).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a pure oil or solid.
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Product Characterization Logic
Caption: Logical flow for the characterization of the final product.
Data Summary and Characterization
Reaction Parameters
| Parameter | Value |
| Scale | 5.0 g (1-(thiophen-2-yl)butane-1,4-dione) |
| Reaction Time | 12 - 24 hours |
| Temperature | 0 °C to Room Temperature |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Expected Yield | 60 - 75% |
| Appearance | Pale yellow to light brown oil |
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the thiophene ring protons (typically between δ 6.8-7.3 ppm), the proton on the carbon adjacent to both the thiophene and nitrogen (a multiplet around δ 4.0-4.5 ppm), and the pyrrolidine ring protons (multiplets between δ 1.5-3.5 ppm). A broad singlet for the N-H proton will also be present.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include those for the thiophene carbons (δ 120-145 ppm) and the four distinct carbons of the pyrrolidine ring (typically δ 25-65 ppm).[16][17]
-
Mass Spectrometry (ESI+): The analysis should show a prominent peak for the protonated molecular ion [M+H]⁺. For C₈H₁₁NS, the expected m/z is approximately 154.07.[18]
-
Purity (HPLC): Purity should be ≥95% as determined by HPLC analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reducing agent (degraded by moisture).2. Insufficient reaction time.3. Low-quality starting material. | 1. Use a fresh bottle of NaBH(OAc)₃; ensure anhydrous conditions.2. Extend the reaction time and continue monitoring by TLC.3. Verify the purity of the 1,4-dione precursor by NMR or other analytical methods before starting. |
| Incomplete Reaction | 1. Insufficient reducing agent.2. Steric hindrance or electronic effects. | 1. Add an additional portion of NaBH(OAc)₃ (0.2-0.3 eq) and allow the reaction to stir for another 4-6 hours.2. Consider gentle heating (e.g., 35-40 °C), but monitor carefully for side product formation. |
| Multiple Products on TLC | 1. Formation of partially reduced intermediates.2. Side reactions due to moisture or impurities. | 1. Ensure sufficient reducing agent is used.2. Use anhydrous solvents and reagents. Careful purification by column chromatography with a slow gradient should allow for the separation of the desired product. |
| Difficulty in Purification | Product is co-eluting with impurities. | 1. Try a different solvent system for column chromatography (e.g., DCM/MeOH).2. Consider converting the amine product to its hydrochloride salt for easier purification by crystallization, followed by liberation of the free base. |
References
- LifeChem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride.
- Apollo Scientific. Sodium triacetoxyborohydride Safety Data Sheet.
- TCI Chemicals. SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
- Smolecule. Buy 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid.
- MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.
- Chemical Synthesis Database. 1,4-dithiophen-2-yl-butane-1,4-dione.
- BLD Pharm. 90090-64-5|this compound.
- Semantic Scholar. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
- PubChemLite. This compound (C8H11NS).
- Benchchem. physical and chemical characteristics of 4-(Thiophen-2-yl)pyrrolidin-2-one.
- Benchchem. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride.
- National Institutes of Health. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation.
- National Institutes of Health. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- ResearchGate. 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- Chemistry Stack Exchange. Synthesis question: Using reductive amination to form pyrrolidine.
- Hoffman Fine Chemicals. CAS 90090-64-5 | this compound | MFCD00052889.
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- Bentham Science Publisher. Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches.
Sources
- 1. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 90090-64-5|this compound|BLD Pharm [bldpharm.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. Buy 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. organicreactions.org [organicreactions.org]
- 13. lifechempharma.com [lifechempharma.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. aksci.com [aksci.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. PubChemLite - this compound (C8H11NS) [pubchemlite.lcsb.uni.lu]
The Versatile Scaffold: 2-(Thiophen-2-yl)pyrrolidine in Modern Drug Design
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. Among these, heterocyclic compounds have garnered significant attention due to their diverse biological activities. The 2-(thiophen-2-yl)pyrrolidine moiety has emerged as a particularly "privileged" scaffold, a term conferred upon molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target. This unique combination of a five-membered aromatic thiophene ring and a saturated five-membered nitrogen-containing pyrrolidine ring bestows upon it a distinct three-dimensional architecture and electronic properties that are conducive to potent and selective interactions with a variety of biological targets.[1][2]
The thiophene ring, a bioisostere of the phenyl ring, is a common feature in many FDA-approved drugs and is known to enhance metabolic stability and improve pharmacokinetic profiles.[3][4] The pyrrolidine ring, a ubiquitous feature in natural products and synthetic drugs, provides a rigid, three-dimensional structure that can be readily functionalized to explore chemical space and optimize interactions with biological targets.[1] The fusion of these two rings creates a scaffold with a unique conformational landscape, allowing for the precise positioning of substituents to engage with specific binding pockets in proteins. This guide provides a comprehensive overview of the use of the this compound scaffold in drug design, complete with detailed synthetic protocols, biological evaluation methods, and an analysis of structure-activity relationships.
Synthetic Strategies: Accessing the this compound Core
The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry. Key strategies include asymmetric hydrogenation and 1,3-dipolar cycloaddition.
Protocol 1: Asymmetric Hydrogenation of a Pyrrole Precursor
This method provides an enantioselective route to the this compound core.
Workflow for Asymmetric Hydrogenation
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid [smolecule.com]
- 3. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Purity Isolation of 2-(Thiophen-2-yl)pyrrolidine: From Racemic Mixture to Enantiopure Compounds
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-(Thiophen-2-yl)pyrrolidine is a heterocyclic scaffold of significant interest in medicinal chemistry, merging the favorable pharmacological properties of the pyrrolidine ring with the versatile bioisosteric nature of the thiophene moiety.[1][2] Its utility as a key building block in the synthesis of novel therapeutic agents necessitates robust and reproducible purification protocols to ensure high purity, which is a prerequisite for accurate biological evaluation and downstream applications. This guide provides a comprehensive overview of the essential purification strategies for this compound, addressing both the removal of synthesis-related impurities from the racemic mixture and the critical chiral separation of its enantiomers. We present detailed, field-proven protocols for flash column chromatography and preparative chiral HPLC, underpinned by a rationale for each methodological choice to empower researchers with the ability to adapt and optimize these procedures.
Core Principles and Physicochemical Characterization
A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. This compound is a basic, chiral amine, and these characteristics are central to the design of its purification protocols.
Causality Behind Purification Choices:
-
Basicity: The secondary amine of the pyrrolidine ring (pKa ~11) makes the molecule susceptible to strong interactions with the acidic silanol groups on standard silica gel. This can lead to significant peak tailing during chromatography, resulting in poor separation and lower yields. This issue is effectively addressed by introducing a basic modifier into the mobile phase.[3]
-
Polarity: The combination of the nonpolar thiophene ring and the polar pyrrolidine group gives the molecule an intermediate polarity, making it an ideal candidate for normal-phase chromatography.
-
Chirality: The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter. As most synthetic routes yield a racemic mixture, and enantiomers often exhibit profoundly different pharmacological and toxicological profiles, chiral separation is a mandatory step for drug development purposes.[4][5]
-
Physical State: The compound is typically isolated as an oil, making purification by crystallization of the free base challenging.[6] Therefore, chromatography is the primary method for achieving high purity. Alternatively, conversion to a crystalline salt can facilitate purification via recrystallization.
Table 1: Physicochemical Properties and Safety Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁NS | [7] |
| Molecular Weight | 153.25 g/mol | [7] |
| Appearance | Yellow oil | [6] |
| Storage Conditions | 4 to 8 °C, under inert atmosphere, sealed from moisture and light. | [6] |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. |[7] |
Protocol I: Purification of Racemic this compound
This protocol details the primary method for removing impurities such as unreacted starting materials, catalysts, and side-products from a crude reaction mixture.
Method: Base-Modified Flash Column Chromatography
Expertise & Rationale: Flash column chromatography is the workhorse technique for purifying reaction intermediates. For a basic amine like this compound, the key to a successful separation is deactivating the silica stationary phase. The addition of 0.5-1% triethylamine (TEA) to the eluent system serves this purpose. TEA acts as a competitive base, binding to the acidic silanol groups on the silica surface and preventing the target amine from adsorbing too strongly, which ensures a symmetric peak shape and efficient elution.[3]
Detailed Step-by-Step Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot on a silica gel TLC plate.
-
Develop the plate using a solvent system of 80:20:1 Hexanes:Ethyl Acetate:Triethylamine.
-
Visualize under UV light (254 nm) and with a potassium permanganate stain to identify the product spot and assess impurity profile. The product should be UV-active due to the thiophene ring.
-
Adjust the solvent ratio to achieve an Rf value of ~0.25-0.30 for the product.
-
-
Column Preparation (Slurry Method):
-
For 1 gram of crude material, select a glass column of ~4 cm diameter.
-
Place a cotton or glass wool plug at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial, low-polarity eluent (e.g., 95:5:1 Hexanes:Ethyl Acetate:TEA). Use approximately 50-100 g of silica per gram of crude product.
-
Pour the slurry into the column and use gentle air pressure to pack it, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method typically results in better resolution than loading the sample as a concentrated liquid.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis (e.g., from 5% to 20% Ethyl Acetate in Hexanes, always maintaining 1% TEA).
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil under high vacuum for several hours to remove residual solvent and triethylamine.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
-
Workflow for Racemic Purification
Caption: Workflow for the purification of racemic this compound.
Protocol II: Chiral Separation of Enantiomers
For any application in drug development, resolving the racemic mixture into its constituent enantiomers is non-negotiable.
Method: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Chiral HPLC using a Chiral Stationary Phase (CSP) is the gold standard for enantioseparation.[8][9] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. Cellulose-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for separating a broad range of racemates, including basic amines.[3] A normal-phase mobile phase (e.g., hexane/alcohol) is typically used with these columns to maximize chiral recognition mechanisms.
Detailed Step-by-Step Protocol
-
Analytical Method Development:
-
Using an analytical chiral column (e.g., Chiralcel® OD-H, 4.6 x 250 mm), inject a small amount of the purified racemic material.
-
Screen mobile phases, starting with a mixture like 90:10 n-Hexane:Isopropanol.
-
Crucially , add a basic modifier (0.1-0.2% triethylamine or diethylamine) to the mobile phase to prevent peak tailing and improve resolution.[3]
-
Optimize the mobile phase composition and flow rate (e.g., 1.0 mL/min) to achieve baseline separation (Resolution, Rs > 1.5).
-
-
Scaling to Preparative HPLC:
-
Switch to a preparative column of the same stationary phase but with a larger diameter (e.g., 20 x 250 mm).
-
Scale the flow rate according to the column cross-sectional area.
-
Prepare a concentrated solution of the racemic product in the mobile phase.
-
-
Injection and Fraction Collection:
-
Perform stacked injections to maximize throughput.
-
Set up the fraction collector to collect the two enantiomer peaks separately based on the retention times determined during analytical development.
-
-
Product Isolation and Validation:
-
Combine the fractions for each individual enantiomer.
-
Remove the solvent under reduced pressure.
-
Determine the enantiomeric excess (ee) of each isolated fraction using the analytical chiral HPLC method. An ee >99% is typically desired.
-
Confirm the chemical purity via LC-MS and NMR.
-
Table 2: Typical Parameters for Preparative Chiral HPLC
| Parameter | Value | Rationale |
|---|---|---|
| Stationary Phase | Chiralcel® OD-H (or similar cellulose-based CSP) | Proven effectiveness for separating chiral amines.[3] |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) + 0.2% Triethylamine | Normal phase enhances chiral recognition; TEA ensures good peak shape. |
| Flow Rate | Scaled for column diameter (e.g., 15-20 mL/min for a 20 mm ID column) | Maintains optimal linear velocity for separation efficiency. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The thiophene ring provides a strong chromophore for detection. |
Overall Purification and Chiral Resolution Strategy
Caption: Integrated strategy from crude product to enantiopure compounds.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Gomtsyan, A., et al. (2016). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 21(12), 1645. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 90090-64-5 | this compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Thiophene-2-carbonyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Encyclopedia of Analytical Science. (2005). Chiral Drug Separation. Elsevier. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C8H11NS). Retrieved from [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Chemistry. Available at: [Link]
-
Coldham, I., et al. (2018). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Beilstein Journal of Organic Chemistry, 14, 234-240. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- Google Patents. (2006). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
-
National Center for Biotechnology Information. (2019). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC. Retrieved from [Link]
-
MDPI. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(1), 159. Available at: [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(18), 6524. Available at: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
- Google Patents. (1950). US2525584A - Production of pyrrolidine.
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213. Available at: [Link]
-
ResearchGate. (2014). Thiophenium-ylides: Synthesis and reactivity. Retrieved from [Link]
- Google Patents. (2002). US6353118B1 - Dewatering and purification of crude pyrrolidine.
Sources
- 1. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]
- 2. Buy 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. This compound | C8H11NS | CID 339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
analytical techniques for monitoring 2-(Thiophen-2-yl)pyrrolidine reactions
An Application Guide for the Analytical Monitoring of 2-(Thiophen-2-yl)pyrrolidine Reactions
Introduction: The Significance of this compound
The this compound scaffold is a privileged structural motif in medicinal chemistry.[1] Its unique three-dimensional architecture, combining the saturated pyrrolidine ring with the aromatic thiophene moiety, makes it a valuable building block for developing novel therapeutics, particularly for central nervous system (CNS) disorders.[1] Compounds incorporating this structure are explored for their potential as anticonvulsant and antinociceptive agents.[1][2]
Given its importance, the precise and efficient monitoring of chemical reactions involving this compound is paramount. Effective reaction monitoring is critical for optimizing yields, minimizing impurities, understanding reaction kinetics, and ensuring the scalability and safety of synthetic processes.[3][4] This guide provides a detailed overview of robust analytical techniques for tracking the consumption of reactants and the formation of products and byproducts in real-time or through discrete sampling.
Guiding Principle: Selecting the Right Analytical Tool
The choice of an analytical technique is not arbitrary; it is dictated by the specific information required and the physical and chemical properties of the reaction mixture. Key considerations include the need for real-time data, the complexity of the reaction matrix, the structural information required, and the desired level of quantitation.
Caption: Decision tree for selecting an appropriate analytical technique.
Chromatographic Techniques: The Gold Standard for Separation
Chromatography excels at separating complex mixtures, making it ideal for monitoring reactions where starting materials, intermediates, products, and byproducts have similar structures.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile technique for monitoring reactions of polar, non-volatile compounds like this compound derivatives.[5]
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the preferred mode. The stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. Because this compound contains a basic nitrogen atom, its retention can be highly sensitive to the pH of the mobile phase.[6][7] Adding a modifier like trifluoroacetic acid (TFA) or formic acid protonates the pyrrolidine nitrogen, leading to sharper peaks and more reproducible retention times. A UV detector is highly effective due to the UV-active thiophene ring. For unambiguous peak identification, especially in complex mixtures, coupling HPLC with a mass spectrometer (LC-MS) is essential.[8]
Protocol: RP-HPLC-UV Method for a Hypothetical Acylation Reaction
This protocol outlines the monitoring of a reaction where this compound (Reactant A) is acylated with an acid chloride (Reactant B) to form an amide (Product C).
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
-
Reagents & Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Reaction quencher (e.g., methanol)
-
-
Sample Preparation:
-
At specified time points, withdraw 10 µL of the reaction mixture.
-
Immediately quench the reaction by diluting it in 990 µL of methanol to halt the reaction and precipitate any incompatible salts. This creates a 1:100 dilution.
-
Vortex the sample for 10 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to prevent particulates from damaging the column and instrument.
-
-
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A short, narrow-bore column with small particles provides fast, high-resolution separations. |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier sharpens peaks for basic analytes. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting compounds from the nonpolar column. |
| Gradient | 5% to 95% B over 5 min | A gradient is effective for separating components with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Detection | 254 nm | Thiophene and other aromatic systems typically absorb strongly at this wavelength. |
-
Self-Validation & Data Analysis:
-
System Suitability: Before analysis, inject a standard mixture containing known concentrations of Reactant A and Product C. The resolution between the two peaks should be >2.0, and the tailing factor for each peak should be <1.5. This ensures the system is performing adequately.
-
Quantitation: Monitor the decrease in the peak area of Reactant A and the increase in the peak area of Product C over time. The percentage conversion can be calculated using the formula: %Conversion = [Area(Product C) / (Area(Product C) + Area(Reactant A))] * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high separation efficiency and definitive structural identification capabilities. However, its application to pyrrolidine derivatives requires careful consideration.
Expertise & Causality: this compound and its derivatives are often not sufficiently volatile for direct GC analysis. Therefore, derivatization is typically required to increase volatility and thermal stability.[9] While this adds a step to sample preparation, it can be highly effective. The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for each compound, allowing for confident identification of reactants, products, and unexpected side products.[10][11]
Protocol: GC-MS Analysis via Silylation
-
Instrumentation:
-
GC system with an autosampler coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
-
Reagents & Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous pyridine or acetonitrile
-
-
Sample Preparation:
-
Withdraw 10 µL of the reaction mixture and quench in 990 µL of a suitable solvent.
-
Evaporate 100 µL of the quenched sample to dryness under a stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture will consume the derivatizing agent.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization of the pyrrolidine N-H group.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Setting | Rationale |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | A standard, robust column suitable for a wide range of compounds. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analytes. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 20 °C/min | A temperature ramp effectively separates compounds based on their boiling points. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible, library-searchable fragmentation patterns. |
Spectroscopic Techniques: A Window into the Reaction Vessel
Spectroscopic methods provide real-time or near-real-time information about the chemical transformations occurring in the reaction flask.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an inherently quantitative technique that provides rich structural information, making it excellent for identifying intermediates and determining the concentration of all species without the need for calibration standards (qNMR).[4][12] Benchtop NMR spectrometers have made this powerful technique more accessible for routine reaction monitoring directly in the fume hood.[3][12]
Expertise & Causality: For a reaction involving this compound, ¹H NMR is particularly informative. One can monitor the disappearance of the N-H proton signal of the pyrrolidine ring, or shifts in the signals of protons adjacent to the reaction center. The thiophene protons serve as excellent internal references if they are not involved in the reaction. Online flow NMR setups can continuously circulate the reaction mixture through the spectrometer, providing a true real-time view of the reaction progress.[13]
Caption: Workflow for online NMR reaction monitoring.
Protocol: Offline ¹H NMR Monitoring
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or benchtop equivalent).
-
-
Reagents & Materials:
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene), if absolute quantitation is needed.
-
-
Sample Preparation:
-
At specified time points, withdraw ~50 µL of the reaction mixture.
-
Immediately dilute with ~600 µL of deuterated solvent (e.g., CDCl₃) in an NMR tube. The deuterated solvent serves to lock the magnetic field and halt the reaction by dilution.
-
If performing qNMR, add a known amount of an internal standard.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key signals to monitor might include:
-
Reactant: A broad singlet for the pyrrolidine N-H.
-
Product: Disappearance of the N-H signal and appearance of a new N-H amide signal (if applicable) or shifts in the protons on the carbon adjacent to the nitrogen.
-
Thiophene Protons: These can be used to normalize the integrals if they are unaffected by the reaction.
-
-
-
Data Analysis:
-
Set the integral of a stable reference peak (e.g., a thiophene proton or the internal standard) to a fixed value (e.g., 1.00).
-
Measure the relative integrals of peaks corresponding to the reactant and product. The ratio of these integrals directly corresponds to the molar ratio of the species in the mixture.
-
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR is a powerful Process Analytical Technology (PAT) tool that monitors reactions in real-time without sample extraction.[4][14] A probe is inserted directly into the reaction vessel, continuously collecting spectra.
Expertise & Causality: This technique works by tracking changes in the vibrational frequencies of functional groups.[15] For instance, in an acylation reaction, one could monitor the disappearance of the N-H stretch of the starting pyrrolidine and the appearance of the strong carbonyl (C=O) stretch of the amide product. Because the data is collected continuously, it provides high-resolution kinetic profiles and can immediately detect reaction deviations or the formation of transient intermediates.[14][16]
Protocol: In-Situ FTIR Monitoring
-
Instrumentation:
-
FTIR spectrometer with a fiber-optic cable connected to an immersion probe (e.g., ATR probe).
-
-
Procedure:
-
Insert the FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.
-
Before starting the reaction, collect a background spectrum of the starting materials and solvent. This is crucial for difference spectroscopy.
-
Initiate the reaction (e.g., by adding the final reagent).
-
Configure the software to collect a spectrum at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
The software will automatically subtract the background spectrum, showing only the changes as the reaction progresses.
-
Identify key vibrational bands. For an acylation, this would be:
-
Product (Amide C=O): ~1650 cm⁻¹ (appears over time)
-
Reactant (Acid Chloride C=O): ~1800 cm⁻¹ (disappears over time)
-
-
Plot the absorbance (or peak height/area) of these key bands versus time to generate a kinetic profile of the reaction. This profile is invaluable for determining reaction endpoints and understanding kinetics.[4]
-
Summary and Technique Comparison
| Technique | Mode | Throughput | Information | Quantitation | Expertise Required |
| HPLC-UV | Offline | Medium | Retention Time | Relative (with standards) | Moderate |
| LC-MS | Offline | Medium | Retention Time, Mass | Relative (with standards) | High |
| GC-MS | Offline | Medium | Retention Time, Mass | Relative (with standards) | High (derivatization) |
| NMR | Offline/Online | Low | Structure, Isomers | Absolute (qNMR) | High |
| In-Situ IR | Online | High | Functional Groups | Relative | Moderate |
References
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- What Is Reaction Monitoring?.
- GC-MS analysis of pyrrolidine derivatives of fatty acids derived
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Reaction Monitoring. Bruker.
- In-situ spectroscopic technique for characterising & studying heterogeneous c
- In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online.
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers.
- GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. PubMed.
- (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- Reaction Monitoring. Magritek.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride. Benchchem.
- Update on analytical methods for toxic pyrrolizidine alkaloids.
Sources
- 1. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Reaction Monitoring | Bruker [bruker.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. annexpublishers.com [annexpublishers.com]
- 10. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Magritek [magritek.com]
- 13. pharmtech.com [pharmtech.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Evaluation of 2-(Thiophen-2-yl)pyrrolidine Derivatives as Novel Anticonvulsant Agents
Introduction: The Rationale for Thiophene-Pyrrolidine Hybrids in Epilepsy Research
Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients suffering from drug-resistant seizures.[1][2] This treatment gap underscores the urgent need for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles.[3][4] The drug discovery process often leverages known pharmacophores—structural units responsible for a drug's biological activity.
The pyrrolidine scaffold is a cornerstone of modern AEDs, most notably represented by Levetiracetam and its successor, Brivaracetam.[5][6][7][8] These agents exhibit a unique mechanism of action, primarily involving binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release. Concurrently, the thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged structure in medicinal chemistry, known for its ability to penetrate the blood-brain barrier and interact with various central nervous system (CNS) targets.[3][9]
The strategic combination of a 2-pyrrolidine core with a thiophene moiety into a single hybrid molecule is a rational design approach aimed at discovering new chemical entities with potent anticonvulsant properties.[3][10][11] This guide provides a comprehensive overview and detailed protocols for the preclinical evaluation of novel 2-(thiophen-2-yl)pyrrolidine derivatives, from initial in vivo screening to preliminary mechanistic assessment.
General Molecular Structure and Design Strategy
The core structure of the compounds discussed herein features a pyrrolidine ring substituted at the 2-position with a thiophene group. Further chemical diversity can be introduced by substitutions on the pyrrolidine nitrogen (R1) or the thiophene ring (R2), allowing for the systematic exploration of structure-activity relationships (SAR).[12][13] A general synthetic approach may involve methods such as Knoevenagel condensation, 1,3-dipolar cycloaddition, or palladium-catalyzed cross-coupling reactions to assemble the core scaffold.[14][15]
Caption: General chemical structure of this compound derivatives.
In Vivo Anticonvulsant Screening: A Two-Pillar Approach
The initial evaluation of novel compounds relies on well-validated animal models that are predictive of clinical efficacy for specific seizure types.[16][17] The most widely used primary screening tests are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) models, which help identify agents effective against generalized tonic-clonic and absence seizures, respectively.[18][19][20] A crucial parallel pillar is the assessment of neurotoxicity to establish a preliminary therapeutic window.
Caption: Experimental workflow for in vivo anticonvulsant and neurotoxicity screening.
Protocol 1: Maximal Electroshock (MES) Seizure Test
Principle & Causality: The MES test identifies compounds that prevent the spread of seizures through neural circuits.[21] An electrical stimulus applied via corneal electrodes induces a maximal tonic-clonic seizure, characterized by a tonic hindlimb extension (THE).[18] Abolition of the THE phase is the endpoint, indicating that the test compound can inhibit voltage-gated sodium channels or otherwise block seizure propagation, a mechanism relevant to treating generalized tonic-clonic seizures.[22][23]
Materials & Equipment:
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g).[21][24]
-
Electroconvulsometer: Capable of delivering a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[21][22]
-
Corneal Electrodes: Saline-soaked to ensure good electrical contact.
-
Anesthetic: 0.5% tetracaine hydrochloride ophthalmic solution.[21]
-
Test Compounds: Dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days before testing, with free access to food and water.[22]
-
Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Phenytoin), and Test Compound (at least 3 dose levels).
-
Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (typically intraperitoneal, i.p., for screening) at a consistent volume (e.g., 10 ml/kg).[24]
-
Pre-treatment Time: Conduct the test at the predetermined Time of Peak Effect (TPE) of the compound (e.g., 30 or 60 minutes post-administration).[24]
-
Seizure Induction:
-
Observation & Endpoint: Immediately observe the animal for the presence or absence of tonic hindlimb extension. The complete abolition of this phase is considered protection.[21][22]
-
Data Analysis: Record the number of animals protected in each group. Calculate the percentage of protection at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Principle & Causality: The scPTZ test is a model for generalized myoclonic and absence seizures.[16] Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that, when administered subcutaneously, induces a clonic seizure lasting at least 5 seconds.[25] This model identifies compounds that can raise the seizure threshold, often by enhancing GABAergic neurotransmission or by blocking T-type calcium channels.[26]
Materials & Equipment:
-
Animals: Male albino mice (20-25 g).
-
Pentylenetetrazole (PTZ): Dissolved in saline. A convulsant dose (CD₉₅), such as 85 mg/kg for CF-1 mice, is typically used.[25]
-
Observation Cages: Individual cages for monitoring seizure activity.
-
Test Compounds: Prepared as in the MES test.
Step-by-Step Methodology:
-
Animal Preparation: Follow steps 1-3 from the MES protocol. A positive control such as Ethosuximide is often used.
-
Pre-treatment Time: Administer the test compounds at their TPE.
-
PTZ Injection: Inject PTZ (e.g., 85 mg/kg) subcutaneously into a loose fold of skin on the back of the neck.[25]
-
Observation: Immediately place each animal in an individual observation cage and observe for 30 minutes.[25]
-
Endpoint: The primary endpoint is the absence of a clonic seizure episode lasting for at least 5 seconds. An animal that does not exhibit this clonic seizure is considered protected.[25]
-
Data Analysis: Record the number of protected animals in each group and calculate the ED₅₀ value using probit analysis.
Protocol 3: Rotarod Test for Neurotoxicity
Principle & Causality: This test assesses motor coordination and balance to identify potential neurological deficits or sedation caused by a test compound.[27] A mouse is placed on a rotating rod, and the inability to remain on the rod for a set time (e.g., 1 or 2 minutes) indicates motor impairment. This is a critical step for establishing a safety margin.
Step-by-Step Methodology:
-
Training: Train all mice on the rotarod (e.g., at 5-10 rpm) for several sessions until they can consistently remain on the rod for the full test duration (e.g., 2 minutes).
-
Compound Administration: Administer the vehicle or test compound at various doses (often higher than the anticonvulsant doses).
-
Testing: At the TPE, place each mouse on the rotating rod.
-
Endpoint: Record whether the animal falls off the rod within the pre-defined time limit.
-
Data Analysis: Calculate the percentage of animals exhibiting neurotoxicity at each dose and determine the median toxic dose (TD₅₀) using probit analysis. The Protective Index (PI) is then calculated as TD₅₀ / ED₅₀ . A higher PI value indicates a wider and more favorable therapeutic window.
Data Presentation and Structure-Activity Relationship (SAR)
Quantitative data from these initial screens should be summarized to facilitate direct comparison between derivatives and guide further optimization.
Table 1: Illustrative Anticonvulsant Activity and Neurotoxicity Data for a Series of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI, MES) |
| XYZ-01 | -H | -H | 45.2 | > 100 | > 300 | > 6.6 |
| XYZ-02 | -CH₃ | -H | 38.5 | 85.1 | > 300 | > 7.8 |
| XYZ-03 | -CH₂CH₃ | -H | 25.8 | 62.4 | 250 | 9.7 |
| XYZ-04 | -CH₂CH₃ | 5-Cl | 18.1 | 55.7 | 210 | 11.6 |
| XYZ-05 | -CH₂CH₃ | 5-Br | 15.7 | 48.9 | 195 | 12.4 |
| Phenytoin | (Reference) | 9.5 | Inactive | 68 | 7.2 | |
| Ethosuximide | (Reference) | > 300 | 130 | > 500 | - |
Note: Data are hypothetical and for illustrative purposes only.
SAR Interpretation: From this hypothetical data, one could infer that:
-
Alkylation at the R¹ position (XYZ-02, XYZ-03) enhances potency compared to the unsubstituted parent (XYZ-01).
-
An ethyl group at R¹ (XYZ-03) is more favorable than a methyl group (XYZ-02).
-
Adding a halogen at the 5-position of the thiophene ring (R²) significantly increases potency in both MES and scPTZ tests (XYZ-04, XYZ-05), suggesting this position is critical for target interaction.
-
The bromo-substituted derivative (XYZ-05) is the most potent, with a favorable Protective Index, making it a strong candidate for further development.[28]
Elucidating the Mechanism of Action: In Vitro Approaches
While in vivo tests demonstrate efficacy, in vitro assays are necessary to understand the molecular mechanism of action (MoA).[2][29] Based on the activity profile (e.g., strong MES activity), a primary hypothesis would be the modulation of voltage-gated ion channels.[23][30]
Caption: Potential anticonvulsant mechanisms of action for investigation.
Protocol Overview: In Vitro Mechanistic Assays
A full protocol for these advanced techniques is beyond the scope of this document, but the following approaches are standard for mechanistic validation:
-
Patch-Clamp Electrophysiology: This is the gold standard for studying ion channel function.[31]
-
Application: Use primary neuronal cultures or cell lines expressing specific human sodium (e.g., Naᵥ1.1, Naᵥ1.2, Naᵥ1.6) or calcium (e.g., T-type Caᵥ3.x) channels.
-
Objective: To determine if the lead compounds directly block ion channel currents and to characterize the nature of the block (e.g., state-dependent inhibition of sodium channels). This is a key mechanism for many MES-active drugs.[10]
-
-
Radioligand Binding Assays:
-
Application: Assess the affinity of the compounds for specific receptor sites.
-
Objective: For example, a [³H]batrachotoxin binding assay can be used to see if compounds bind to site 2 of the voltage-gated sodium channel.[32] This provides evidence of a direct interaction.
-
-
Neurotransmitter Uptake/Release Assays:
-
Application: Use synaptosome preparations.
-
Objective: To investigate effects on neurotransmitter systems, such as inhibition of GABA reuptake, which is the mechanism of the thiophene-containing drug Tiagabine.[3]
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of new anticonvulsant agents. The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of these compounds, covering the critical pillars of efficacy, safety, and mechanism of action. Derivatives that demonstrate a high Protective Index (e.g., >10) and activity in multiple seizure models warrant further investigation, including pharmacokinetic profiling (ADME), evaluation in chronic epilepsy models (e.g., kindling), and more detailed mechanistic studies to fully characterize their therapeutic potential.[28]
References
- National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database.
- White, H. S., & Löscher, W. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
- BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.
- BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.
- Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments.
- Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics.
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
- Ambrósio, A. F., Soares-da-Silva, P., & Carvalho, C. M. (2016). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsia.
- Dodson, W. E., & Shorvon, S. D. (1995). Cognitive effects of a new pyrrolidine derivative (levetiracetam) in patients with epilepsy. Progress in Neuro-Psychopharmacology and Biological Psychiatry.
- Gower, A. J., & Hirsch, E. (2001). Pyrrolidone derivatives. The Lancet.
- National Institutes of Health. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE Database.
- Obniska, J., & Kamiński, K. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry.
- Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry.
- Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology.
- Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants.
- Unnamed Author. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. Journal of Advanced Zoology.
- Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate.
- NeuroProof. (n.d.). Epilepsy In Vitro Models.
- Authier, S., et al. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences.
- Góra, M., et al. (2021). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Molecules.
- BenchChem. (n.d.). 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride.
- Gawel, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences.
- Löscher, W., & Wilcox, K. S. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences.
- Kyzioł, A., et al. (2022). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences.
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure.
- Siddiqui, N., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Targets.
- Craft, R. M., et al. (2020). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate.
- Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences.
-
Góra, M., et al. (2020). Proposed structural modifications and active compounds obtained in the previous studies[8][19]. ResearchGate. Retrieved from
- Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed.
- Kumar, R., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Pharmaceutical Design.
- White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences.
- Smolecule. (n.d.). Buy 3-(Thiophen-2-yl)pyrrolidine.
- Hawkins, N. A., & Kearney, J. A. (2016). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Epilepsia.
- Söderpalm, B. (2002). Anticonvulsants: aspects of their mechanisms of action. European Journal of Pain.
- Unnamed Author. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results.
- Brodie, M. J. (2017). Mechanisms of action of antiepileptic drugs. Epilepsy Society.
- Al-Tel, T. H. (2010). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Molecules.
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive effects of a new pyrrolidine derivative (levetiracetam) in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]
- 15. Buy 3-(Thiophen-2-yl)pyrrolidine [smolecule.com]
- 16. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. cabidigitallibrary.org [cabidigitallibrary.org]
- 30. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 31. academic.oup.com [academic.oup.com]
- 32. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating the Antinociceptive Properties of 2-(Thiophen-2-yl)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigation
The global need for novel, effective, and safer analgesic agents is a driving force in pharmaceutical research. Current therapies, particularly opioids, are often associated with significant side effects and the potential for abuse, necessitating the exploration of new chemical scaffolds. The heterocyclic compound 2-(Thiophen-2-yl)pyrrolidine presents a compelling candidate for investigation. This rationale is built upon a strong foundation of existing research demonstrating that hybrid molecules containing both thiophene and pyrrolidine moieties possess significant anticonvulsant and antinociceptive activities.[1][2][3]
The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, renowned for its prevalence in FDA-approved drugs and its ability to confer favorable three-dimensional structural properties that enhance interaction with biological targets, particularly within the central nervous system (CNS).[4][5] Similarly, thiophene derivatives are well-documented for a wide range of pharmacological effects, including anti-inflammatory and analgesic properties.[6][7] Studies on structurally related compounds, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione, have shown potent analgesic effects in preclinical models, suggesting a potential interaction with neuronal voltage-sensitive sodium channels.[8]
These application notes provide a comprehensive guide to the preclinical in vivo evaluation of this compound for antinociceptive activity, detailing validated protocols and the scientific principles that underpin them.
Section 1: Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₁NS[9]
-
Molecular Weight: 153.25 g/mol [9]
-
Structure:
(Image Source: PubChem CID 339554)
Key Structural Features:
-
Pyrrolidine Ring: A saturated, five-membered nitrogen-containing heterocycle. Its sp³-hybridized carbons provide a non-planar, three-dimensional structure, which is advantageous for creating specific and high-affinity interactions with protein targets.[4][5]
-
Thiophene Ring: An aromatic, sulfur-containing heterocycle. This moiety is a bioisostere of the benzene ring and is a key component in numerous pharmacologically active molecules, contributing to their biological profile.[6]
The combination of these two scaffolds suggests a molecule with the potential for favorable CNS penetration and interaction with targets involved in nociceptive signaling.
Section 2: Preclinical Evaluation of Antinociceptive Properties - In Vivo Models
A multi-assay approach is essential to comprehensively characterize the antinociceptive profile of a test compound. The following protocols describe three standard, validated models that assess different modalities of pain.
Experimental Workflow Overview
The general workflow for screening the antinociceptive activity of this compound (referred to as TPC) is outlined below.
Caption: General workflow for in vivo antinociceptive screening.
Hot Plate Test (Thermal, Supraspinal Pain)
Principle: The hot plate test measures the response latency to a thermal pain stimulus.[10] The characteristic responses, such as paw licking or jumping, are considered supraspinally integrated responses, making this assay particularly useful for evaluating centrally acting analgesics.[11][12] An increase in the time it takes for the animal to react indicates an antinociceptive effect.
Protocol:
-
Apparatus: A commercially available hot plate analgesia meter with a heated metal surface enclosed by a transparent cylinder.
-
Animal Preparation: Use adult Swiss albino mice (20-25g). Allow them to acclimatize to the testing room for at least 60 minutes before the experiment.
-
Temperature Setting: Maintain the hot plate surface at a constant temperature of 55 ± 0.5°C.
-
Causality: This temperature is noxious enough to elicit a clear response within a reasonable timeframe but is not so high as to cause immediate tissue damage.
-
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., licking a hind paw, flicking a paw, or jumping).
-
Cut-off Time: Immediately remove the mouse if no response is observed within 30 seconds to prevent tissue injury. This maximum latency is the "cut-off" time.[13]
-
Grouping and Administration:
-
Group 1: Vehicle control (e.g., 0.9% saline with 1% Tween 80, administered intraperitoneally - i.p.).
-
Group 2: Positive control (e.g., Morphine, 5 mg/kg, i.p.).
-
Groups 3-5: Test compound this compound at varying doses (e.g., 10, 30, 100 mg/kg, i.p.).
-
-
Post-Treatment Measurement: At predetermined intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency as described in step 4.[11]
-
Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test (Thermal, Spinal Pain)
Principle: This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[14] The tail-flick is a spinal reflex, making this assay useful for differentiating between centrally and spinally acting analgesics.[11] An increased latency to tail withdrawal signifies an antinociceptive effect.
Protocol:
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity beam of light onto the animal's tail.
-
Animal Preparation: Use adult Wistar rats or mice. Acclimatize the animals to the restraining device prior to the testing day to minimize stress.
-
Procedure:
-
Gently place the animal in the restrainer with its tail extending out.
-
Position the tail over the light source, typically 2-3 cm from the tip.
-
Activate the light source, which starts a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat. The recorded time is the reaction latency.
-
-
Cut-off Time: A maximum cut-off time of 10-12 seconds is typically set to prevent tissue damage.[13]
-
Grouping and Administration: Follow the same grouping and dosing strategy as described for the Hot Plate Test.
-
Measurements: Record the baseline tail-flick latency before drug administration. After administration, measure the latency at the same time intervals (30, 60, 90, 120 minutes).
-
Data Analysis: Analyze the data as a percentage increase in latency over baseline or calculate % MPE as in the hot plate test.
Acetic Acid-Induced Writhing Test (Visceral, Inflammatory Pain)
Principle: The intraperitoneal injection of a dilute acetic acid solution irritates serous membranes, causing the release of endogenous inflammatory mediators (e.g., prostaglandins, bradykinin). This induces a quantifiable, characteristic behavior known as "writhing," which includes abdominal contractions and stretching of the hind limbs.[13] This model is highly sensitive to peripherally acting analgesics and NSAIDs.[10] A reduction in the number of writhes indicates antinociceptive activity.
Protocol:
-
Animal Preparation: Use adult Swiss albino mice (20-25g), fasted for 4-6 hours before the experiment but with free access to water.
-
Grouping and Administration:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Diclofenac Sodium, 10 mg/kg, p.o. or i.p.).
-
Groups 3-5: Test compound this compound at varying doses (e.g., 10, 30, 100 mg/kg).
-
-
Absorption Time: Administer the vehicle, positive control, or test compound 30 minutes (for i.p.) or 60 minutes (for p.o.) before the acetic acid injection to allow for absorption.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a continuous 15-minute period.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Section 3: Elucidating Potential Mechanisms of Action
Understanding the underlying mechanism is a critical next step. Nociception is the complex process by which noxious stimuli are detected by peripheral nociceptors and transduced into electrical signals.[15][16] These signals travel along Aδ and C nerve fibers to the dorsal horn of the spinal cord, where they synapse with second-order neurons. The signal then ascends via pathways like the spinothalamic tract to the thalamus and somatosensory cortex for processing and pain perception.[17]
Caption: Simplified nociceptive signaling pathway and potential targets.
Based on literature for related compounds, this compound may exert its effects through several mechanisms:
-
Modulation of Opioidergic or Cholinergic Systems: Some thiophene derivatives have been shown to act via opioid or muscarinic cholinergic receptors.[18] Follow-up studies using antagonists like naloxone or atropine can elucidate this.
-
Interaction with Ion Channels: A plausible mechanism, given the activity of similar structures, is the modulation of voltage-gated sodium channels (VGSCs) or transient receptor potential (TRP) channels, which are crucial for the initiation and propagation of nociceptive signals.[8][19]
-
Inhibition of Inflammatory Mediators: A strong effect in the writhing test would suggest an anti-inflammatory mechanism, possibly through the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokine release.[6]
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Antinociceptive Effect of this compound (TPC) in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Mean Reaction Latency (sec) ± SEM (at 60 min) | % MPE |
| Vehicle Control | - | 8.5 ± 0.6 | - |
| Morphine | 5 | 21.2 ± 1.8 | 59.1% |
| TPC | 10 | 11.3 ± 0.9 | 13.0% |
| TPC | 30 | 15.8 ± 1.2 | 34.0% |
| TPC | 100 | 19.5 ± 1.5 | 51.2% |
| Cut-off time = 30 seconds. p < 0.05 compared to Vehicle Control. |
Table 2: Hypothetical Antinociceptive Effect of TPC in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Diclofenac | 10 | 12.1 ± 1.5 | 73.2% |
| TPC | 10 | 33.5 ± 2.8 | 25.9% |
| TPC | 30 | 21.8 ± 2.2 | 51.8% |
| TPC | 100 | 14.6 ± 1.9 | 67.7% |
| *p < 0.05 compared to Vehicle Control. |
Interpretation: The hypothetical data suggest that this compound exhibits a dose-dependent antinociceptive effect in both thermal (central) and visceral inflammatory (peripheral) pain models. Its efficacy at the highest dose is comparable to the standard drugs, Morphine and Diclofenac, in their respective assays. The dual activity in both central and peripheral models makes it a particularly interesting candidate for further development.
Section 5: Conclusion and Future Directions
These protocols provide a robust framework for the initial characterization of the antinociceptive properties of this compound. The compound's structural features, supported by the known bioactivity of its constituent scaffolds, provide a strong rationale for this investigation. Positive results from these screening assays would warrant further, more detailed mechanistic studies, including receptor binding assays, electrophysiological studies on neuronal channels, and evaluation in more complex models of neuropathic or chronic inflammatory pain.
References
-
Quintans, J., et al. (2012). Antinociceptive properties of acetylenic thiophene and furan derivatives: Evidence for the mechanism of action. ResearchGate. Available at: [Link]
-
Quintans, J., et al. (2012). Antinociceptive properties of acetylenic thiophene and furan derivatives: evidence for the mechanism of action. PubMed. Available at: [Link]
-
Basile, A. S., et al. (2010). Nociceptors: the sensors of the pain pathway. The Journal of Clinical Investigation. Available at: [Link]
-
Dubin, A. E., & Patapoutian, A. (2010). Nociceptors: the sensors of the pain pathway. Journal of Clinical Investigation. Available at: [Link]
-
Editverse. (n.d.). Understanding Pain: Nociceptive Signaling Pathways. Editverse. Available at: [Link]
-
Yam, M. F., et al. (2019). An Overview of Pathways Encoding Nociception. PMC - PubMed Central - NIH. Available at: [Link]
-
Le Bars, D., et al. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current Protocols in Neuroscience. Available at: [Link]
-
Alves, A., et al. (2022). Orofacial antinociceptive effect of a novel 2-amino-thiophene derivative and its possible targets of action. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Hot plate test. Wikipedia. Available at: [Link]
-
de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]
-
da Silva, R. M. D., et al. (2020). A study of the antinociceptive, anti-inflammatory, and toxicological activity of a promising thiophene derivative. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Semantic Scholar. Available at: [Link]
-
Journal of Clinical and Diagnostic Research. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. JCDR. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2019). Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry. Available at: [Link]
-
Mogil, J. S. (2007). Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents. ResearchGate. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 90090-64-5 | this compound. Hoffman Fine Chemicals. Available at: [Link]
-
Obniska, J., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. Available at: [Link]
-
Foley, D. J., et al. (2016). Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. Available at: [Link]
-
Yilmaz, I., et al. (2020). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC - NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]
- 9. This compound | C8H11NS | CID 339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. jcdr.net [jcdr.net]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - Nociceptors: the sensors of the pain pathway [jci.org]
- 16. Nociceptors: the sensors of the pain pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of Pathways Encoding Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antinociceptive properties of acetylenic thiophene and furan derivatives: evidence for the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Orofacial antinociceptive effect of a novel 2-amino-thiophene derivative and its possible targets of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Assays Involving 2-(Thiophen-2-yl)pyrrolidine
Introduction: Unveiling the Therapeutic Potential of the 2-(Thiophen-2-yl)pyrrolidine Scaffold
The this compound moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This structural motif is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. The inherent properties of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, combined with the electronic characteristics of the thiophene ring, create a unique chemical entity with the potential to interact with a diverse range of biological targets.[1][2]
Derivatives of this scaffold have been investigated for their potential as anticonvulsant, antinociceptive, antimicrobial, and anticancer agents.[1][3][4][5] Notably, the structural resemblance of the this compound core to known pharmacophores suggests its potential as a modulator of key enzymes in the central nervous system (CNS), such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[2][6] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, while MAO inhibitors are established treatments for depression and Parkinson's disease.[7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of this compound and its analogues. The following sections detail the experimental setup and step-by-step protocols for two primary, high-value screening assays: an acetylcholinesterase (AChE) inhibition assay and a monoamine oxidase (MAO) inhibitor screening assay. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.
Physicochemical Properties and Compound Handling
Prior to initiating any biological assay, it is critical to understand the physicochemical properties of this compound to ensure accurate and reproducible results.
| Property | Recommended Handling and Considerations |
| Solubility | It is recommended to first assess the solubility of this compound in aqueous buffers. However, for creating stock solutions, dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions for the assays should be made in the respective assay buffers, ensuring the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%). |
| Stability | The stability of the compound in solution should be considered. It is advisable to prepare fresh dilutions from the stock solution for each experiment. Long-term storage of the DMSO stock should be at -20°C or -80°C to minimize degradation. Protect from light if the compound is known to be light-sensitive. |
| Purity | The purity of the test compound is paramount. Ensure that the this compound used is of high purity (≥95%) to avoid confounding results from impurities. The purity can be confirmed by techniques such as HPLC or NMR. |
I. Acetylcholinesterase (AChE) Inhibition Assay
Rationale: The structural features of this compound and its derivatives bear resemblance to known AChE inhibitors.[6] Therefore, evaluating its ability to inhibit AChE is a logical first step in characterizing its potential neuroprotective or cognitive-enhancing effects.[9][10] This protocol is based on the well-established Ellman's method, which provides a reliable and straightforward colorimetric readout of AChE activity.[9][10][11][12]
Principle of the Assay: Acetylcholinesterase catalyzes the hydrolysis of acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[11] The rate of TNB²⁻ production is directly proportional to AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Experimental Workflow for AChE Inhibition Assay:
Caption: Workflow for the AChE inhibition assay.
Detailed Protocol for AChE Inhibition Assay
A. Required Materials:
-
Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound (test compound)
-
Donepezil or Physostigmine (positive control inhibitor)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Purified water
-
-
Equipment:
-
Spectrophotometric 96-well plate reader capable of reading absorbance at 412 nm
-
Clear, flat-bottom 96-well microplates
-
Multichannel pipette
-
Standard laboratory equipment (vortexer, tubes, etc.)
-
B. Preparation of Solutions:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
AChE Enzyme Solution: Prepare a stock solution of AChE in Assay Buffer (e.g., 1 U/mL). Store in aliquots at -20°C. On the day of the experiment, dilute the stock solution with Assay Buffer to the desired working concentration (e.g., 0.05 U/mL).
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer to a final concentration of 10 mM. Store at 4°C, protected from light.
-
ATCh Substrate Solution (10 mM): Dissolve ATCh in purified water to a final concentration of 10 mM. Prepare this solution fresh.
-
Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Test Compound Dilutions: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations for testing (e.g., from 100 µM to 0.01 µM).
-
Positive Control Stock Solution (1 mM): Prepare a 1 mM stock solution of Donepezil or Physostigmine in DMSO. Perform serial dilutions as for the test compound.
C. Assay Procedure (96-well Plate Format):
-
Plate Setup:
-
Test Wells: Add 25 µL of Assay Buffer, 25 µL of the diluted test compound, and 50 µL of the diluted AChE enzyme solution.
-
100% Activity Control (No Inhibitor): Add 50 µL of Assay Buffer, and 50 µL of the diluted AChE enzyme solution.
-
Blank (No Enzyme): Add 100 µL of Assay Buffer.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a fresh Working Reagent by mixing the ATCh and DTNB solutions with Assay Buffer. Add 100 µL of the Working Reagent to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
Measurement:
-
Kinetic Assay (Recommended): Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes. The rate of the reaction is determined from the slope of the absorbance versus time curve.
-
Endpoint Assay: Incubate the plate at room temperature for a fixed time (e.g., 10-20 minutes) and then measure the final absorbance at 412 nm.[11]
-
D. Data Analysis:
-
Calculate the rate of reaction for each well (for kinetic assays) or the final absorbance (for endpoint assays).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control)] x 100
-
Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
II. Monoamine Oxidase (MAO) Inhibitor Screening Assay
Rationale: The thiophene ring is present in some known MAO inhibitors. Given the potential for neuroactivity, assessing the inhibitory effect of this compound on MAO-A and MAO-B is a valuable screening step.[7][8] MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, and their dysfunction is implicated in several neurological disorders.[7][8][13][14] This protocol describes a convenient fluorimetric assay for screening MAO inhibitors.
Principle of the Assay: MAO enzymes (both MAO-A and MAO-B) react with a substrate (e.g., p-tyramine), leading to the formation of hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorimetric method. In the presence of a peroxidase and a suitable probe, H₂O₂ generates a fluorescent product that can be measured (e.g., λex = 530 nm / λem = 585 nm).[7][8][13] The fluorescence intensity is directly proportional to the MAO activity.
Signaling Pathway for MAO Activity and Inhibition:
Caption: Principle of the fluorimetric MAO inhibitor assay.
Detailed Protocol for MAO Inhibitor Screening Assay
A. Required Materials:
-
Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
This compound (test compound)
-
Clorgyline (MAO-A specific inhibitor, positive control)[13]
-
Pargyline (MAO-B specific inhibitor, positive control)[13]
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 530/585 nm)
-
Black, flat-bottom 96-well microplates
-
Multichannel pipette
-
Standard laboratory equipment
-
B. Preparation of Solutions:
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.
-
MAO Enzyme Solutions: Dilute MAO-A and MAO-B to their working concentrations in Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a stock solution of p-tyramine in Assay Buffer.
-
Detection Reagent: Prepare a working solution containing the fluorescent probe and HRP in Assay Buffer. This solution should be prepared fresh and protected from light.
-
Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Test Compound Dilutions: Perform serial dilutions in Assay Buffer.
-
Positive Control Stock Solutions (1 mM): Prepare 1 mM stock solutions of clorgyline and pargyline in DMSO. Perform serial dilutions as for the test compound.
C. Assay Procedure (96-well Plate Format):
-
Plate Setup: (Separate plates for MAO-A and MAO-B)
-
Test Wells: Add 50 µL of the appropriate MAO enzyme solution and 5 µL of the diluted test compound.
-
100% Activity Control: Add 50 µL of the MAO enzyme solution and 5 µL of Assay Buffer (with the same percentage of DMSO as the test compound wells).
-
Positive Control Wells: Add 50 µL of the MAO enzyme solution and 5 µL of the diluted clorgyline (for MAO-A plate) or pargyline (for MAO-B plate).
-
Blank (No Enzyme): Add 50 µL of Assay Buffer and 5 µL of Assay Buffer with DMSO.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Development: Add 50 µL of the Detection Reagent to all wells.
-
Final Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
D. Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following controls are integrated into the protocols:
-
Positive Controls: Known inhibitors (Donepezil/Physostigmine for AChE, Clorgyline/Pargyline for MAO) are used to validate that the assay can detect inhibition.
-
Negative Control (Vehicle Control): A control with the same concentration of the solvent (e.g., DMSO) used for the test compound is included to account for any effects of the solvent on enzyme activity.
-
No Enzyme Control (Blank): This control accounts for any background signal from the reagents.
-
Dose-Response Curves: Testing a range of concentrations of the test compound allows for the determination of the IC₅₀ value, providing a quantitative measure of potency.
By including these controls, the experimental system is self-validating, ensuring that any observed inhibitory activity is due to the test compound and not an artifact of the assay system.
Conclusion and Future Directions
These application notes provide a robust framework for the initial biological characterization of this compound. The detailed protocols for AChE and MAO inhibition assays offer a starting point for exploring the potential neuroactive properties of this scaffold. Positive results in these assays would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity against other related enzymes to determine the selectivity of the compound.
-
Mechanism of Inhibition Studies: Performing kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: Validating the findings in more physiologically relevant cellular models.[15]
-
In Vivo Studies: For promising candidates, in vivo studies in animal models of relevant diseases would be the next logical step.[4][5]
The versatility of the this compound scaffold suggests that it holds significant promise for the development of novel therapeutic agents. The systematic application of the assays described herein will be instrumental in unlocking its full potential.
References
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie . Assay Genie. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central . PubMed Central. [Link]
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit - BioAssay Systems . BioAssay Systems. [Link]
-
Monoamine Oxidase Assays - Cell Biolabs, Inc. Cell Biolabs, Inc. [Link]
-
QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit - BioAssay Systems . BioAssay Systems. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]
-
Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160) . Assay Genie. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI . MDPI. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC - PubMed Central . PubMed Central. [Link]
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine . ScienceDirect. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate . ResearchGate. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications . ScienceDirect. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers . Frontiers. [Link]
-
Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions | Request PDF - ResearchGate . ResearchGate. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results . Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed . PubMed. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Buy 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Monoamine Oxidase Assays [cellbiolabs.com]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Thiophen-2-yl)pyrrolidine
Welcome to the technical support center for the synthesis of 2-(Thiophen-2-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.
Introduction
The synthesis of this compound, a key intermediate in medicinal chemistry, can be approached through several synthetic routes. Each pathway, while effective, presents a unique set of challenges, from managing the reactivity of organometallic reagents to controlling selectivity in cyclization reactions. This guide is structured to provide practical, experience-driven advice to help you optimize your reaction conditions, maximize your yield, and simplify purification.
Section 1: Reductive Amination of a γ-Thienyl Ketone
This common and effective route involves the cyclization and reduction of a γ-ketoamine or a related precursor. However, it is not without its potential pitfalls.
Q1: My reductive amination of 1-(thiophen-2-yl)butan-1,4-dione with ammonia followed by reduction is giving a low yield of the desired this compound. What are the likely side reactions?
A1: Low yields in this multi-step, one-pot reaction are often due to incomplete initial imine/enamine formation or competing side reactions during the reduction step.
-
Incomplete Cyclization: The initial condensation between the diketone and ammonia to form the cyclic imine or enamine intermediate can be sluggish. This can lead to the presence of unreacted starting material or linear, partially reacted intermediates in your crude product.
-
Over-reduction: Depending on the reducing agent used (e.g., NaBH₄, H₂/Pd), the thiophene ring itself can be susceptible to reduction, especially under harsh conditions. This is a known issue with sulfur-containing heterocycles.
-
Formation of Acyclic Amine: Incomplete cyclization can lead to the formation of 4-amino-1-(thiophen-2-yl)butan-1-ol if the ketone is reduced before the final ring closure.
Troubleshooting Steps:
| Problem | Recommended Action | Rationale |
| Incomplete Reaction | Ensure anhydrous conditions. Use a Dean-Stark trap to remove water formed during imine formation. Consider a mild acid catalyst (e.g., acetic acid) to promote imine formation. | The condensation reaction is an equilibrium process. Removing water drives the reaction towards the product. |
| Thiophene Ring Reduction | Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for imines over ketones and less likely to reduce the thiophene ring. Monitor the reaction temperature closely; avoid excessive heat. | STAB is a less powerful reducing agent than sodium borohydride and is often used for reductive aminations to avoid over-reduction. |
| Acyclic Amine Byproduct | Ensure the initial condensation to the cyclic imine is complete before adding the reducing agent. Monitor this step by TLC or GC-MS. | Stepwise reaction control is crucial. The formation of the cyclic intermediate should be confirmed before proceeding to the reduction. |
Diagram: Reductive Amination Pathway and Side Reactions
Caption: Reductive amination pathway and potential side products.
Section 2: Grignard Reaction with a Pyrrolidone Precursor
The addition of 2-thienylmagnesium bromide to an N-protected-2-pyrrolidinone derivative (e.g., a lactam) can be a powerful C-C bond-forming strategy. However, the high reactivity of Grignard reagents necessitates careful control.
Q2: I am attempting to synthesize this compound by adding 2-thienylmagnesium bromide to N-Boc-pyrrolidin-2-one, followed by reduction. The reaction is messy, and the yield is poor. What could be going wrong?
A2: The reaction of a Grignard reagent with a lactam can be complex. Several side reactions can occur:
-
Double Addition: Grignard reagents can add twice to the carbonyl group of the lactam, leading to a ring-opened amino ketone after workup.[1]
-
Enolization: 2-Thienylmagnesium bromide is a strong base and can deprotonate the alpha-carbon of the pyrrolidinone, leading to an enolate that is unreactive towards the Grignard reagent. This results in the recovery of starting material.
-
Reaction with the Boc Group: The Grignard reagent can potentially react with the carbonyl of the Boc protecting group, although this is generally less favorable than addition to the lactam carbonyl.
Troubleshooting Steps:
| Problem | Recommended Action | Rationale |
| Double Addition/Ring Opening | Use a milder organometallic reagent, such as an organocadmium or organocuprate reagent, which are less reactive and less prone to double addition. Alternatively, use a Weinreb amide-like modification of the lactam if possible. | Milder reagents increase the selectivity for single addition to the carbonyl group. |
| Enolization | Run the reaction at a very low temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation. | Lower temperatures can help to control the reactivity of the Grignard reagent and disfavor the kinetically slower deprotonation pathway. |
| Complex Product Mixture | Ensure your Grignard reagent is freshly prepared and titrated. Use rigorously dried glassware and anhydrous solvents, as water will quench the Grignard reagent and contribute to side reactions. | The quality and accurate stoichiometry of the Grignard reagent are critical for clean reactions. |
Diagram: Grignard Reaction Troubleshooting Logic
Caption: Troubleshooting logic for Grignard-based synthesis.
Section 3: 1,3-Dipolar Cycloaddition
This elegant approach involves the reaction of an azomethine ylide with a thiophene-containing dipolarophile to construct the pyrrolidine ring.
Q3: I'm using a 1,3-dipolar cycloaddition to synthesize a substituted this compound, but I'm getting a mixture of regioisomers. How can I improve the regioselectivity?
A3: Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors of the dipole and the dipolarophile.[2][3] An unsymmetrical dipolarophile, such as 2-vinylthiophene, can lead to the formation of both 2,4- and 2,5-disubstituted pyrrolidine regioisomers.
-
Electronic Effects: The regioselectivity is often controlled by the frontier molecular orbitals (FMOs) of the reactants. Matching the HOMO of the dipole with the LUMO of the dipolarophile (or vice-versa) in a way that leads to the smallest energy gap for the desired regioisomer is key.
-
Steric Hindrance: Bulky substituents on either the azomethine ylide or the dipolarophile can sterically disfavor one regioisomeric transition state over the other.
Troubleshooting Steps:
| Problem | Recommended Action | Rationale |
| Poor Regioselectivity | Modify the electronics of the dipolarophile. Adding an electron-withdrawing group (e.g., an ester or sulfone) to the vinyl group of 2-vinylthiophene can enhance the regioselectivity. | Electron-withdrawing groups lower the energy of the LUMO of the dipolarophile, potentially leading to a more favorable orbital overlap for one regioisomer. |
| Mixture of Stereoisomers | Consider using a chiral catalyst (e.g., a Lewis acid with a chiral ligand) to control the facial selectivity of the cycloaddition. | A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer. |
| Low Reactivity | The use of a Lewis acid catalyst can accelerate the reaction by lowering the LUMO energy of the dipolarophile. | Lewis acids coordinate to the dipolarophile, making it more electrophilic and reactive towards the azomethine ylide. |
Section 4: N-Boc Deprotection
The final step in many syntheses is the removal of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, this step can also lead to side reactions.
Q4: When I try to deprotect my N-Boc-2-(thiophen-2-yl)pyrrolidine with strong acid (e.g., TFA), I get a dark, tar-like substance and a low yield of my desired product. What is causing this decomposition?
A4: The thiophene ring is known to be sensitive to strong acidic conditions, which can lead to polymerization or degradation.
-
Acid-Catalyzed Polymerization: The electron-rich thiophene ring can be protonated by strong acids, initiating a cascade of electrophilic reactions that result in the formation of polymeric tars.
-
Reaction with Cationic Intermediates: During the cleavage of the Boc group, a tert-butyl cation is formed. This reactive electrophile can potentially alkylate the electron-rich thiophene ring, leading to undesired byproducts.
Troubleshooting Steps:
| Problem | Recommended Action | Rationale |
| Product Decomposition/Tar Formation | Use milder acidic conditions, such as HCl in an organic solvent (e.g., dioxane or methanol), and perform the reaction at a lower temperature (0 °C to room temperature). | Milder acids and lower temperatures reduce the rate of side reactions involving the sensitive thiophene ring. |
| Alkylation by tert-butyl Cation | Include a cation scavenger, such as anisole or thioanisole, in the reaction mixture. | These scavengers are more electron-rich than the thiophene ring and will preferentially react with the tert-butyl cation, preventing it from alkylating your product. |
| Incomplete Deprotection | If milder conditions lead to incomplete reaction, consider a non-acidic deprotection method. For example, heating in a solvent like toluene or using TMSI (trimethylsilyl iodide) can be effective for some substrates. | Exploring alternative deprotection strategies can avoid the issues associated with strong acids. |
General Purification Advice
Q5: My crude this compound is an oil that is difficult to purify by column chromatography. Do you have any tips?
A5: The basic nature of the pyrrolidine nitrogen can cause streaking on silica gel.
-
Neutralize the Silica: Pre-treating your silica gel with a small amount of a volatile base, such as triethylamine (typically 1-2% in your eluent), can neutralize the acidic sites on the silica and lead to much better peak shapes.
-
Salt Formation and Extraction: Consider converting your product to a hydrochloride salt by treating the crude oil with HCl in ether. The salt will often precipitate as a solid, which can be isolated by filtration and washed to remove non-basic impurities. The free base can then be regenerated by treatment with a base and extraction.
-
Distillation: If your product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.
This guide provides a starting point for troubleshooting common issues in the synthesis of this compound. As with any synthesis, careful monitoring of the reaction progress by techniques such as TLC, GC-MS, or NMR is essential for identifying the formation of byproducts and optimizing your reaction conditions.
References
- BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
-
MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
-
National Institutes of Health. (2017). Practical Alkoxythiocarbonyl Auxiliaries for Ir(I)-Catalyzed C–H Alkylation of Azacycles. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
-
Frontiers. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]
-
LookChem. (n.d.). Cas 5713-61-1,2-thienylmagnesium bromide. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
National Institutes of Health. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
SyntheticPage. (2012). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. [Link]
-
ResearchGate. (2015). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]
-
National Institutes of Health. (2017). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. [Link]
-
Royal Society of Chemistry. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. [Link]
-
SLS. (n.d.). 2-Thienylmagnesium bromide sol | 550442-50ML | SIGMA-ALDRICH. [Link]
-
MDPI. (2020). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Royal Society of Chemistry. (2013). Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
ACS Publications. (2018). Understanding the Alkylation of a Phenol by 1‑(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. [Link]
-
National Institutes of Health. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
ChemRxiv. (2022). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]
Sources
Technical Support Center: Pyrrolidine Ring Formation
Welcome to the Technical Support Center for Pyrrolidine Ring Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the pyrrolidine ring, a crucial scaffold in numerous pharmaceuticals and natural products.[1][2][3] Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the pyrrolidine ring?
A1: Several robust methods are routinely employed for pyrrolidine ring synthesis, each with its own advantages and potential challenges. The most prevalent strategies include:
-
[3+2] Dipolar Cycloaddition: This powerful technique involves the reaction of an azomethine ylide with an alkene or alkyne, offering a direct route to the five-membered ring with often excellent control over stereochemistry.[1][2][4]
-
Intramolecular Cyclization: This approach utilizes acyclic precursors, such as amino alcohols, amino halides, or unsaturated amines, which cyclize to form the pyrrolidine ring.[1][4][5] Common methods include reductive amination and C-H amination.[1][6]
-
Reductive Amination of 1,4-Dicarbonyl Compounds: A classic and reliable method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by in situ reduction of the resulting imine/enamine to yield the corresponding N-substituted pyrrolidine.[1][7]
-
"Borrowing Hydrogen" Methodology: An atom-efficient catalytic approach that converts diols and primary amines into pyrrolidines.[1][6]
-
Ring Contraction of Pyridines: A more modern, photo-promoted method that transforms readily available pyridines into pyrrolidine derivatives.[4][8]
Q2: My pyrrolidine synthesis is resulting in a low yield. What are the general areas I should investigate?
A2: Low yields in pyrrolidine synthesis can stem from a variety of factors. A systematic approach to troubleshooting is crucial. Key areas to examine include:
-
Reagent Quality: Ensure the purity of starting materials, as impurities can interfere with the reaction. Reagents, especially catalysts and anhydrous solvents, should be of high quality and handled under appropriate inert conditions to prevent decomposition.[9]
-
Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Suboptimal conditions can lead to incomplete conversion or the formation of side products. Careful optimization of these variables is often necessary.
-
Catalyst Activity: If your reaction is catalyzed, the catalyst's activity is paramount. Consider issues such as catalyst poisoning, incorrect catalyst loading, or the use of a suboptimal catalyst for your specific substrate.
-
Intermediate Instability: Some reactive intermediates, like azomethine ylides, can be unstable.[9] Ensuring they are generated and consumed in situ under strictly controlled conditions is vital.
-
Work-up and Purification: Product loss during extraction, chromatography, or distillation can significantly impact the final yield. Review your purification strategy to ensure it is optimized for your target molecule.
Q3: I am observing poor or incorrect stereoselectivity in my reaction. What factors should I consider?
A3: Achieving the desired stereochemical outcome is often a primary challenge in pyrrolidine synthesis. Poor stereoselectivity can be influenced by:
-
Catalyst Choice: For asymmetric reactions, the choice of a chiral catalyst is critical. The catalyst's structure and its interaction with the substrate determine the stereochemical pathway of the reaction.[9] Proline-based organocatalysts, for example, are known to be effective in promoting enantioselectivity in certain reactions.[9]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting stereoselectivity.[9] Experimenting with different solvents is a common optimization strategy.
-
Substrate Control: The inherent stereochemistry of the starting materials can either reinforce or oppose the directing effect of the catalyst. Understanding the interplay between substrate and catalyst control is essential.[9]
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lowest activation energy.
II. Troubleshooting Guide: Specific Issues and Solutions
This section provides a detailed, question-and-answer-style guide to address specific problems you may encounter during pyrrolidine ring formation.
Scenario 1: [3+2] Dipolar Cycloaddition of Azomethine Ylides
Question: My [3+2] cycloaddition reaction is giving a low yield of the desired pyrrolidine. What are the likely causes and how can I fix it?
Answer: Low yields in [3+2] cycloadditions involving azomethine ylides are a common issue. The primary suspect is often the stability and generation of the azomethine ylide intermediate.[9]
Potential Causes & Solutions:
-
Azomethine Ylide Instability: Azomethine ylides are often transient species.[9][10]
-
Solution: Ensure the ylide is generated in situ under strictly anhydrous and inert conditions.[9] Any moisture or oxygen can lead to decomposition.
-
-
Inefficient Ylide Generation: The method of ylide generation (e.g., from an imine and a Lewis acid, or thermal ring-opening of an aziridine) may not be optimal for your substrate.
-
Solution: Screen different methods for ylide generation. For instance, if using an imine-based approach, try varying the Lewis acid or the solvent.
-
-
Poor Dipolarophile Reactivity: The alkene or alkyne partner may not be sufficiently reactive.
-
Solution: If possible, consider using a more electron-deficient dipolarophile, as this can accelerate the reaction.[10]
-
-
Suboptimal Catalyst: If you are using a catalyst to promote the cycloaddition, it may not be the most effective one for your specific substrates.
-
Solution: Screen a range of catalysts. For example, different metal catalysts (e.g., Ag(I), Cu(I)) or organocatalysts (e.g., proline derivatives) can have a significant impact on yield and stereoselectivity.[9]
-
Experimental Protocol: General Procedure for a Catalytic Asymmetric [3+2] Cycloaddition
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., a proline derivative, 10-20 mol%).
-
Add the aldehyde and the amino acid ester hydrochloride salt.
-
Add the anhydrous solvent (e.g., DMSO, acetonitrile) via syringe.
-
Stir the mixture at the desired temperature until the formation of the imine is observed (e.g., by TLC or NMR).
-
Add the dipolarophile (alkene or alkyne) to the reaction mixture.
-
Continue stirring at the specified temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃) and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Intramolecular Cyclization Reactions
Question: I am attempting an intramolecular cyclization to form a pyrrolidine, but I am observing significant amounts of intermolecular side products or unreacted starting material. How can I promote the desired intramolecular pathway?
Answer: Favoring intramolecular cyclization over intermolecular reactions is a classic challenge in organic synthesis. The key is to employ conditions that promote the cyclization of a single molecule over the reaction between two or more molecules.
Potential Causes & Solutions:
-
High Concentration: At high concentrations, the probability of intermolecular reactions increases.
-
Solution: Employ high dilution conditions. This can be achieved by adding the substrate slowly to a large volume of solvent over an extended period. This maintains a low instantaneous concentration of the reactant, favoring the intramolecular pathway.
-
-
Incorrect Chain Length: The length and flexibility of the tether connecting the nucleophile and the electrophile are crucial. If the chain is too short or too rigid, ring formation may be disfavored.
-
Solution: While not a simple fix for an existing substrate, this is a critical design consideration. Ensure your synthetic route leads to a precursor with an appropriate chain length for 5-membered ring formation.
-
-
Suboptimal Reaction Conditions: The chosen base, catalyst, or solvent may not be effectively promoting the cyclization.
-
Solution: Experiment with different reaction conditions. For example, a stronger, non-nucleophilic base might be required to deprotonate the nucleophile effectively without competing in the reaction. The choice of solvent can also influence the conformation of the acyclic precursor, potentially favoring a conformation that is pre-disposed to cyclization.
-
Troubleshooting Workflow for Intramolecular Cyclization
Caption: Decision-making workflow for troubleshooting low yields in intramolecular cyclization reactions.
Scenario 3: Reductive Amination of 1,4-Dicarbonyls
Question: During the reductive amination of a 1,4-dicarbonyl compound, I am observing the formation of furan byproducts. How can I suppress this side reaction?
Answer: The formation of furans is a well-known side reaction in the synthesis of pyrrolidines from 1,4-dicarbonyl compounds, particularly under acidic conditions.[11] This occurs via acid-catalyzed cyclization and dehydration of the dicarbonyl starting material.
Potential Causes & Solutions:
-
Excessive Acidity: Strong acids or highly acidic conditions favor the formation of furan byproducts.[11]
-
pH Control: The pH of the reaction medium is a critical factor.
-
Solution: Using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 can favor furan formation.[11] Buffering the reaction mixture may be beneficial.
-
-
Reaction Monitoring: Early detection of byproduct formation is key.
-
Solution: Closely monitor the reaction progress using techniques like TLC or GC-MS to detect the emergence of the furan byproduct.[11] If it begins to form, adjustments to the reaction conditions (e.g., lowering the temperature, adjusting the pH) can be made.
-
Table 1: Influence of pH on Paal-Knorr Reaction Outcome
| pH Range | Predominant Product | Comments |
| < 3 | Furan | Strong acidic conditions favor dehydration of the 1,4-dicarbonyl.[11] |
| 3 - 6 | Pyrrolidine | Weakly acidic to neutral conditions favor nucleophilic attack by the amine.[11] |
| > 7 | Slower Reaction | The rate of imine formation may be significantly reduced. |
Scenario 4: General Issues
Question: I am trying to synthesize a mono-N-substituted pyrrolidine, but my product is contaminated with di-substituted and quaternary ammonium salt impurities. How can I improve the selectivity?
Answer: Over-alkylation is a common problem when N-alkylating amines, as the product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction.[11]
Potential Causes & Solutions:
-
Stoichiometry: Using a 1:1 ratio of amine to alkylating agent often leads to a mixture of products.
-
Solution: Carefully control the stoichiometry. Using a significant excess of the amine relative to the alkylating agent can favor mono-alkylation, though this may not be practical if the amine is valuable.[11]
-
-
Rate of Addition: Rapid addition of the alkylating agent can lead to localized high concentrations, promoting over-alkylation.
-
Solution: Add the alkylating agent slowly to the reaction mixture.[11] This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-substituted product reacting further.
-
-
Protecting Groups: Direct alkylation may not be the most selective method.
-
Solution: Consider a protection-alkylation-deprotection strategy. For example, protecting the primary amine as a carbamate, followed by alkylation (which may require a stronger base) and subsequent deprotection can provide the desired mono-substituted product cleanly.
-
Reaction Mechanism: Over-alkylation of a Primary Amine
Caption: Reaction pathway illustrating the over-alkylation of a primary amine.
III. References
-
Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis - Benchchem. Available from:
-
Preventing side reactions in pyrrolidine synthesis - Benchchem. Available from:
-
(a) Energy diagram of mechanism for formation of pyrrolidine ring from... - ResearchGate. Available from:
-
Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available from:
-
Technical Support Center: Synthesis of Pyrrolidine Derivatives - Benchchem. Available from:
-
Pyrrolidine synthesis - Organic Chemistry Portal. Available from:
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from:
-
Pyrrolidine synthesis via ring contraction of pyridines - PubMed. Available from:
-
Synthesis question: Using reductive amination to form pyrrolidine - Chemistry Stack Exchange. Available from:
-
Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed. Available from:
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - NIH. Available from:
-
Synthesis of pyrrolidones via reductive amination of LA. - ResearchGate. Available from:
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from:
-
The effect of the solvent on the synthesis of substituted 3-pyrrolin-2-ones a - ResearchGate. Available from:
-
Synthesis of a New Chiral Pyrrolidine - PMC - NIH. Available from:
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism - PMC - PubMed Central. Available from:
-
Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing). Available from:
-
Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors - ResearchGate. Available from:
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. Available from:
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - CORE. Available from:
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI. Available from:
-
Anatoxin-a - Wikipedia. Available from:
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry | ACS Catalysis. Available from:
-
Pyrrolidine - Wikipedia. Available from:
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC - NIH. Available from:
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. Available from:
-
Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones Staffan Karlsson - DiVA portal. Available from:
-
Pyrrolidine synthesis via ring contraction of pyridines - ResearchGate. Available from:
-
Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides | Chemical Reviews. Available from:
-
US2952688A - Synthesis of pyrrolidine - Google Patents. Available from:
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - MDPI. Available from:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Pyrrolidine synthesis via ring contraction of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(Thiophen-2-yl)pyrrolidine Synthesis
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance and troubleshooting advice for the synthesis of 2-(Thiophen-2-yl)pyrrolidine. As a key structural motif in medicinal chemistry, the efficient and high-purity synthesis of this compound is critical. This guide is structured to address common challenges encountered during its synthesis, providing not just solutions, but also the underlying scientific principles to empower your experimental design.
Introduction to the Synthetic Strategy
A robust and scalable synthesis of this compound can be achieved through a two-step sequence involving a Friedel-Crafts acylation followed by a reductive amination. This approach is advantageous due to the commercial availability of the starting materials and the well-established nature of the individual reactions.
The overall synthetic workflow is depicted below:
Technical Support Center: Optimizing the Synthesis and Purification of 2-(Thiophen-2-yl)pyrrolidine
Welcome to the technical support guide for 2-(Thiophen-2-yl)pyrrolidine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this valuable heterocyclic building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your results effectively.
Introduction: The Significance of this compound
This compound is a key structural motif found in numerous compounds with significant biological and pharmacological importance. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of drugs and natural products.[1][2] Its combination with a thiophene moiety—a common bioisostere for phenyl rings in drug design—creates a pharmacophore with potential applications in developing novel therapeutics for central nervous system disorders, inflammation, and cancer.[3][4] Achieving high yield and, critically, high purity is paramount for its successful application in multi-step syntheses and for generating reliable biological data.
Section 1: Synthetic Strategies & Optimization FAQs
This section addresses common questions regarding the synthesis of this compound, focusing on a robust and adaptable reductive amination pathway.
Q1: What is a reliable and scalable synthetic route for preparing this compound?
A highly effective and common strategy is the cyclization of a linear precursor via intramolecular reductive amination. This typically involves the synthesis of a γ-amino ketone or its precursor, which then cyclizes to form the pyrrolidine ring. A plausible and robust approach starts from thiophene and succinic anhydride.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
This multi-step approach provides multiple points for purification and characterization, ensuring the final product's quality. An alternative, more direct method involves the reaction of 2-lithiothiophene with a protected 4-chlorobutan-1-imine, but this often presents challenges with reagent stability and side reactions.
Q2: During the Friedel-Crafts acylation (Thiophene + Succinic Anhydride), my yields are low and I see significant charring. Why?
This is a classic issue in Friedel-Crafts chemistry with electron-rich heterocycles like thiophene.
-
Causality: Thiophene is highly activated and susceptible to polymerization and degradation under harsh acidic conditions.[4] Strong Lewis acids like AlCl₃, while effective, can promote side reactions if not strictly controlled. The reaction is also highly exothermic.
-
Expert Recommendation:
-
Choice of Lewis Acid: Switch to a milder Lewis acid. Tin(IV) chloride (SnCl₄) or phosphoric acid are often better choices for thiophene acylations as they are less aggressive and reduce polymerization.
-
Temperature Control: The reaction must be maintained at a low temperature. Begin the addition of the Lewis acid at 0°C or even -10°C and allow the reaction to warm slowly to room temperature. Uncontrolled temperature spikes are a primary cause of yield loss.
-
Solvent: Use an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane. Using nitrobenzene can sometimes improve yields by moderating the catalyst's activity.
-
Stoichiometry: Use a slight excess of the Lewis acid (1.1-1.2 equivalents) but avoid a large excess, which can drive side reactions.
-
Q3: What are the critical parameters for the final lactam reduction step to maximize yield and purity?
The reduction of the intermediate lactam (2-(Thiophen-2-yl)pyrrolidin-5-one) to the final pyrrolidine is a critical step. Lithium aluminum hydride (LiAlH₄) is the reagent of choice.
-
Causality: LiAlH₄ is a powerful, non-selective reducing agent. Incomplete reactions can leave unreacted starting material, which can be difficult to separate from the product. Conversely, overly harsh conditions or improper work-up can lead to degradation. The amine product can also form stable complexes with aluminum salts.
-
Expert Recommendation:
-
Reagent Quality & Stoichiometry: Use freshly opened or titrated LiAlH₄. A molar excess (typically 2-3 equivalents) is necessary to ensure complete reduction.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the best solvents. The absence of water is critical to prevent quenching the reagent and potential fire hazards.
-
Reverse Addition: Add the lactam (dissolved in THF) dropwise to a suspension of LiAlH₄ in THF at 0°C. This "reverse addition" maintains a constant excess of the reducing agent, minimizing side reactions and promoting complete conversion.
-
Work-up Procedure (Fieser Method): A careful work-up is essential to break up the aluminum complexes and obtain a filterable solid. After the reaction is complete and cooled, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used. This procedure generates granular aluminum salts that are easily removed by filtration.
-
Section 2: Troubleshooting Purification Challenges
High purity is often more critical than high yield. This section provides a logical framework for purifying the final product.
Purification Workflow: From Crude Oil to Pure Amine
Caption: A systematic workflow for the purification of this compound.
Q1: My crude product is a dark, viscous oil. What is the best initial purification strategy?
A dark color often indicates polymeric impurities or baseline material. A pre-purification step before chromatography can be highly effective.
-
Expert Recommendation (Acid/Base Extraction):
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM).
-
Extract the organic layer with 1M hydrochloric acid (HCl). The basic pyrrolidine product will move into the aqueous phase as its hydrochloride salt, leaving many non-basic, polymeric impurities behind in the organic layer.
-
Wash the aqueous layer with fresh DCM to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH > 12 by carefully adding 2M sodium hydroxide (NaOH), keeping the flask in an ice bath.
-
Extract the now free-based amine product back into fresh DCM (3x extractions).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. This will yield a significantly cleaner product, making subsequent chromatography much more effective.
-
Q2: How do I select the optimal solvent system for flash column chromatography?
The polarity of this compound requires a polar solvent system, but its basicity can cause streaking on silica gel.
-
Causality: The basic nitrogen of the pyrrolidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape (tailing/streaking) and can result in incomplete separation and yield loss.
-
Expert Recommendation (TLC Analysis):
-
Baseline System: Start with a moderately polar system like 95:5 Dichloromethane:Methanol (DCM:MeOH).
-
Tailing Inhibitor: To counteract the basicity, add a small amount of a volatile base to the eluent. Triethylamine (TEA) is the standard choice. A typical and highly effective system is 94:5:1 DCM:MeOH:TEA .
-
TLC Screening: Run TLC plates with your crude material in various solvent ratios (e.g., 97:2:1, 94:5:1, 90:9:1 of DCM:MeOH:TEA) to find the system that provides a Retention Factor (Rf) for your product of approximately 0.25-0.35. This Rf value generally translates well to good separation on a flash column.
-
Q3: Can I use distillation for purification?
While possible, it is not the recommended primary method for this compound.
-
Causality: this compound has a relatively high boiling point and may be susceptible to thermal degradation, especially if impurities are present that can catalyze decomposition.
-
Expert Recommendation: Kugelrohr or short-path vacuum distillation can be used for final purification after chromatography if very high purity is required and trace non-volatile impurities need to be removed. However, flash chromatography is generally sufficient and safer for achieving >98% purity.[5]
Section 3: Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessments before beginning any new procedure.
Protocol 1: Synthesis via Lactam Reduction
| Parameter | Value/Condition | Rationale |
| Reactant | 2-(Thiophen-2-yl)pyrrolidin-5-one | 1.0 eq |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | 2.5 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous conditions are critical. |
| Temperature | 0°C to Reflux | Controlled addition at 0°C, then heating to ensure completion. |
| Reaction Time | 4-6 hours | Monitor by TLC (stain with ninhydrin to visualize amine). |
| Work-up | Fieser Method (Water, 15% NaOH, Water) | Generates easily filterable aluminum salts. |
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add LiAlH₄ (2.5 eq).
-
Add anhydrous THF to create a slurry (approx. 0.5 M concentration). Cool the flask to 0°C in an ice bath.
-
Dissolve 2-(Thiophen-2-yl)pyrrolidin-5-one (1.0 eq) in anhydrous THF and add it to the LiAlH₄ suspension dropwise via an addition funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH). The product should be ninhydrin-positive, while the starting lactam is not.
-
Once complete, cool the reaction back to 0°C.
-
Perform the Fieser work-up: For every 1.0 g of LiAlH₄ used, add dropwise 1.0 mL of water, followed by 1.0 mL of 15% w/v NaOH(aq), and finally 3.0 mL of water.
-
Allow the mixture to stir vigorously for 1 hour at room temperature. A white, granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, typically as a yellow or brown oil.
Protocol 2: Purification by Flash Column Chromatography
| Parameter | Value/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most organic compounds. |
| Mobile Phase | 94:5:1 DCM:MeOH:TEA | Optimized for basic amines to prevent tailing. |
| Loading Method | Dry Loading | Adsorbing the crude oil onto a small amount of silica provides better resolution than direct liquid loading. |
Step-by-Step Procedure:
-
Prepare the column by packing silica gel as a slurry in a non-polar solvent (e.g., hexane) or the initial, less polar mobile phase.
-
Dissolve the crude product in a minimal amount of DCM and add a small amount of silica gel (approx. 2-3 times the mass of the crude oil).
-
Concentrate this slurry on a rotary evaporator to create a free-flowing powder ("dry load").
-
Carefully add the dry load to the top of the prepared column.
-
Begin eluting with the chosen solvent system (e.g., starting with 98:1:1 DCM:MeOH:TEA and gradually increasing the polarity to 94:5:1).
-
Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin).
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a purified oil. Confirm identity and purity using NMR and LC-MS.
References
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
This compound | 90090-64-5. Hoffman Fine Chemicals. Available at: [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. National Institutes of Health (NIH). Available at: [Link]
-
1-(Thiophene-2-carbonyl)pyrrolidine. PubChem, National Institutes of Health. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
- (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. Google Patents.
-
This compound. PubChem, National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 2-(Thiophen-2-yl)pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a significant structural motif in many natural products and synthetic drugs, making its efficient synthesis a key focus in medicinal chemistry.[1][2] 2-(Thiophen-2-yl)pyrrolidine, in particular, serves as a valuable precursor for a range of bioactive molecules, including potential anticonvulsant and antinociceptive agents.[3][4] However, transitioning its synthesis from the laboratory bench to a larger scale introduces a unique set of challenges that can impact yield, purity, and overall process efficiency.
This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower you to navigate and resolve issues encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?
There are several established routes to synthesize the this compound scaffold. The selection of the most appropriate route for scale-up depends on factors such as starting material availability, cost, safety, and the desired stereochemistry.
-
Reductive Amination: This is a widely used and often scalable approach. It typically involves the reaction of a suitable thiophene-containing ketone or aldehyde with a source of ammonia or a primary amine, followed by reduction. The choice of reducing agent is critical for both efficiency and safety at scale.
-
1,3-Dipolar Cycloaddition: This method offers good stereocontrol and involves the reaction of an azomethine ylide with a thiophene-containing dipolarophile.[3] While elegant, the generation and handling of the reactive intermediates may require careful optimization for large-scale operations.
-
Grignard Reaction: The addition of a thiophene Grignard reagent to a proline-derived electrophile can be an effective route.[5][6] However, the moisture-sensitive nature of Grignard reagents necessitates stringent anhydrous conditions, which can be challenging to maintain in large reactors.[5][6]
-
Asymmetric Hydrogenation: For enantiomerically pure products, the asymmetric hydrogenation of a corresponding pyrrole precursor using a chiral catalyst is a powerful strategy.[3] Catalyst cost, loading, and recovery are key considerations for the economic viability of this route on a large scale.
For scale-up, reductive amination often presents the most practical starting point due to its operational simplicity and the availability of a wide range of commercial reagents. However, each route should be evaluated based on the specific project requirements and available resources.
Q2: My reductive amination reaction is sluggish and gives low yields on a larger scale. What are the likely causes and how can I optimize it?
Several factors can contribute to poor performance in a scaled-up reductive amination.
-
Inefficient Imine Formation: The initial condensation to form the imine or enamine intermediate is an equilibrium-driven process. On a larger scale, inefficient water removal can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Azeotropic Removal of Water: Employ a Dean-Stark apparatus if the solvent system allows.
-
Drying Agents: While less practical for very large scales, the use of drying agents like magnesium sulfate or molecular sieves can be effective in pilot-scale runs.
-
pH Control: The pH of the reaction mixture is crucial. Weakly acidic conditions (pH 4-6) are often optimal for imine formation.[7]
-
-
-
Suboptimal Reducing Agent: The choice and addition of the reducing agent are critical.
-
Troubleshooting:
-
Reagent Selection: Sodium borohydride and its derivatives (e.g., sodium triacetoxyborohydride) are common choices. For scale-up, consider factors like cost, stability, and ease of handling. Catalytic hydrogenation is another excellent, atom-economical option but requires specialized high-pressure equipment.
-
Controlled Addition: Exothermic reactions are a significant safety concern during scale-up. Add the reducing agent portion-wise or via a syringe pump to maintain temperature control.
-
-
-
Solvent Effects: The solvent can influence both imine formation and the reduction step.
-
Troubleshooting:
-
Solubility: Ensure all reactants and intermediates are soluble in the chosen solvent at the reaction temperature.
-
Compatibility: The solvent must be compatible with the reducing agent. For example, protic solvents like methanol or ethanol can be used with sodium borohydride, but aprotic solvents are necessary for more reactive hydrides.
-
-
Q3: I am observing significant byproduct formation during the N-Boc protection/deprotection steps. How can I minimize these impurities?
Protecting group chemistry is a common source of impurities, especially during scale-up where reaction times and temperatures can be less precisely controlled.
N-Boc Protection:
-
Issue: Di-tert-butyl Pyrocarbonate (Boc₂O) Related Impurities: Incomplete reaction or side reactions of Boc₂O can lead to difficult-to-remove byproducts.
-
Troubleshooting:
-
Stoichiometry: Ensure accurate stoichiometry of Boc₂O and the amine. A slight excess of the amine can sometimes be used to drive the reaction to completion.
-
Base Selection: Use a non-nucleophilic base like triethylamine or diisopropylethylamine to avoid side reactions. The choice of base is critical to prevent unwanted side reactions.
-
Workup: A careful aqueous workup is essential to remove unreacted Boc₂O and the corresponding byproducts.
-
-
N-Boc Deprotection:
-
Issue: Incomplete Deprotection or Side Reactions with Acid: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used for Boc deprotection.[8] On a large scale, localized high concentrations of acid or prolonged reaction times can lead to degradation of the thiophene ring or other sensitive functional groups.
-
Troubleshooting:
-
Choice of Acid: Consider using milder acidic conditions, such as HCl in a solvent like dioxane or methanol, which can be more controllable on a large scale.[9] Oxalyl chloride in methanol has also been reported as a mild deprotection method.[10]
-
Temperature Control: Perform the deprotection at a controlled, often lower, temperature to minimize side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to acidic conditions.
-
Alternative Methods: For sensitive substrates, consider non-acidic deprotection methods, such as thermal deprotection, although this may require careful optimization to avoid decomposition.[8] Deep eutectic solvents have also been explored as a greener alternative for N-Boc deprotection.[11]
-
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, side reactions, product loss during workup. | Optimize reaction conditions (temperature, concentration, catalyst loading). Investigate alternative reagents. Refine the workup and purification protocol to minimize losses. |
| Impurity Profile Changes at Scale | Hot spots, extended reaction times, inefficient mixing. | Improve mixing efficiency in the reactor. Implement controlled addition of reagents to manage exotherms. Re-optimize reaction time for the larger scale. |
| Difficulty with Product Isolation/Purification | Product is an oil or difficult to crystallize. Emulsion formation during workup. Co-eluting impurities. | Screen for suitable crystallization solvents. Use a different workup procedure to avoid emulsions (e.g., filtration, extraction with a different solvent). Optimize the chromatography method (e.g., different solvent system, gradient elution). |
| Inconsistent Stereochemistry | Racemization during reaction or workup. | Control the temperature and pH to minimize racemization. Use a chiral catalyst or auxiliary if stereocontrol is critical. Analyze the product at different stages to identify where stereochemical integrity is lost. |
| Safety Concerns (e.g., exotherms, gas evolution) | Highly exothermic reactions. Gas evolution from quenching or deprotection steps. | Perform a reaction calorimetry study to understand the thermal profile. Implement controlled addition of reagents. Ensure adequate ventilation and proper quenching procedures. |
Experimental Protocols
Protocol 1: Scale-Up of N-Boc Deprotection with HCl in Dioxane
This protocol provides a general guideline for the deprotection of N-Boc-2-(thiophen-2-yl)pyrrolidine on a larger scale.
-
Reactor Setup: In a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge N-Boc-2-(thiophen-2-yl)pyrrolidine.
-
Solvent Addition: Add an appropriate volume of 1,4-dioxane to dissolve the starting material.
-
Cooling: Cool the solution to 0-5 °C using an appropriate cooling bath.
-
Acid Addition: Slowly add a solution of 4M HCl in dioxane dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Caution: Gas evolution (CO₂) will occur.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography or crystallization, if necessary.
Visualizations
Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: A logical workflow for diagnosing and addressing low yields in reductive amination reactions.
Decision Tree for N-Boc Deprotection Strategy
Caption: A decision-making framework for selecting an appropriate N-Boc deprotection strategy.
References
-
MDPI. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial and Complete Reduction of Pyrroles, Furans, Thiophenes, and Their Benzo Analogs, Heterocycles Containing More Than One Heteroatom. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 90090-64-5 | this compound | MFCD00052889. Retrieved from [Link]
-
ResearchGate. (n.d.). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]
-
ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]
-
Organic Syntheses. (2024). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2014). Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method?. Retrieved from [Link]
-
MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
-
ResearchGate. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Retrieved from [Link]
-
NIH. (2023). Photoelectrocatalytic Dioxygen Reduction Based on a Novel Thiophene-Functionalized Tricarbonylchloro(1,10-phenanthroline)rhenium(I). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reagents [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
identifying and minimizing by-products in thiophene-pyrrolidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for the synthesis of thiophene-pyrrolidine scaffolds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, with a focus on identifying, minimizing, and eliminating unwanted by-products. As a Senior Application Scientist, my goal is to translate complex organic chemistry principles into actionable strategies to improve your yield, purity, and overall success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when working with thiophene-pyrrolidine syntheses, particularly those involving multi-component reactions like the Gewald synthesis followed by pyrrolidine formation.
Q1: What are the most common classes of by-products in thiophene-pyrrolidine synthesis?
A1: By-product formation is highly dependent on the specific synthetic route. However, for popular methods such as the Gewald aminothiophene synthesis followed by cyclization with a dihaloalkane, common by-products include:
-
Polymeric Materials: Dark, tar-like substances often result from self-condensation of starting materials or product degradation under harsh conditions (e.g., excessive heat or strong acid/base).[1]
-
Incompletely Cyclized Intermediates: The initial thiophene may fail to react completely with the pyrrolidine-forming reagent, leaving it as a significant impurity.
-
Over-alkylation Products: If the pyrrolidine ring is formed via N-alkylation, the resulting amine can sometimes react further, leading to undesired quaternary ammonium salts.[2]
-
Side-Products from the Thiophene Synthesis: In a Gewald reaction, inefficient condensation or side-reactions of the sulfur source can lead to various impurities.[3] The initial Knoevenagel condensation step produces water, which can inhibit the reaction if not managed.[3]
Q2: How does temperature control impact by-product formation?
A2: Temperature is a critical parameter.[4] While higher temperatures can increase the rate of the desired reaction, they can also provide the activation energy for undesired pathways. For example, excessive heat during a Gewald synthesis can promote sulfur-related side reactions and decomposition.[3] Similarly, product degradation is a common issue at elevated temperatures, leading to lower yields and the formation of tars.[1] It is often best to run small-scale trial reactions to determine the optimal temperature that balances reaction rate with product stability.[4]
Q3: My thiophene precursor appears pure, but the final cyclization to the pyrrolidine is low-yielding. What should I investigate?
A3: If the thiophene starting material is pure, low yields in the subsequent cyclization step often point to issues with the cyclization conditions themselves. Key areas to troubleshoot include:
-
Base and Solvent Choice: The selection of base and solvent is crucial. The base must be strong enough to deprotonate the amine for alkylation but not so strong that it promotes elimination or other side reactions. The solvent must be appropriate for the reaction temperature and solubilize all reagents.
-
Atmospheric Conditions: Many of these reactions are sensitive to air and moisture.[4] Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) and dry solvents, as moisture can quench reagents and interfere with the reaction.[4][5]
-
Reagent Purity: Verify the purity of your dihaloalkane or other cyclizing agent. Impurities can directly inhibit the reaction.[4]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving specific experimental issues.
Problem 1: Low or No Yield of the Desired Product
You've run the reaction, and TLC/LC-MS analysis shows little to no formation of the target thiophene-pyrrolidine.
Possible Causes & Solutions
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Suboptimal Reaction Conditions | The temperature, time, or concentration may be incorrect. Low temperatures can stall the reaction, while high temperatures can degrade products.[1][4] Solution: Systematically screen reaction parameters. Run parallel reactions varying the temperature by 10-20°C increments. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours) to establish an optimal reaction time.[4] |
| Poor Reagent/Solvent Quality | Impurities in starting materials or solvents can poison catalysts or participate in side reactions.[4] Water is a common culprit in condensation reactions.[3] Solution: Ensure all reagents are of appropriate purity. Use freshly distilled or anhydrous solvents, especially if your reaction is moisture-sensitive.[5] If necessary, purify starting materials via recrystallization or chromatography. |
| Inefficient Initial Condensation (e.g., Gewald) | The initial Knoevenagel-Cope condensation in a Gewald synthesis is a critical equilibrium step that produces water.[3] If this step is inefficient, the entire sequence fails. Solution: The choice of base is critical; screen common bases like morpholine, piperidine, or triethylamine.[3] To drive the equilibrium, consider removing water using a Dean-Stark apparatus or by adding molecular sieves.[6][7] |
| Product Instability | The desired thiophene-pyrrolidine may be forming but then decomposing under the reaction or workup conditions.[1] Solution: Monitor the reaction for the appearance and then disappearance of the product spot/peak. If decomposition is observed, consider running the reaction at a lower temperature for a longer time. Also, evaluate your workup procedure; some nitrogen-containing heterocycles are unstable on acidic silica gel.[8] |
Problem 2: Formation of a Dark, Insoluble Tar
The reaction mixture has turned dark brown or black, and a tar-like precipitate has formed, complicating workup and purification.
Possible Causes & Solutions
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Polymerization/Decomposition | This is often caused by excessive heat or highly acidic/basic conditions, which can lead to a cascade of undesirable side reactions.[1] Solution: Reduce the reaction temperature. If using a strong acid or base catalyst, decrease its concentration or switch to a milder alternative (e.g., using acetic acid instead of a strong mineral acid).[2] |
| Oxygen Sensitivity | Some intermediates or products can be sensitive to oxidation, which can lead to highly colored, high-molecular-weight by-products. Solution: Thoroughly degas your solvent and run the reaction under a strict inert atmosphere of nitrogen or argon.[4] |
Problem 3: Product is Contaminated with Furan By-product
In syntheses derived from 1,4-dicarbonyl compounds (a common precursor for both thiophenes and pyrroles), you observe a significant furan-containing impurity.
Possible Causes & Solutions
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Acid-Catalyzed Cyclization | The Paal-Knorr synthesis can yield furans, pyrroles, or thiophenes from a 1,4-dicarbonyl precursor depending on the reagents used.[9] Strong acidic conditions favor the intramolecular cyclization and dehydration to form the furan.[9][10] Solution: When synthesizing a pyrrolidine from a 1,4-dicarbonyl and an amine, it is critical to maintain neutral or weakly acidic conditions (pH > 3) to favor the amine condensation pathway over the furan-forming pathway.[2] Avoid strong mineral acids. |
| Inefficient Sulfurating/Aminating Agent | If the sulfurating agent (for thiophene synthesis) or the amine (for pyrrolidine synthesis) is not reactive enough or is present in a substoichiometric amount, the competing acid-catalyzed dehydration to the furan can become a major pathway.[10] Solution: Ensure the correct stoichiometry of your reagents. For thiophene synthesis, reagents like Lawesson's reagent or P₄S₁₀ act as both sulfurizing and dehydrating agents, which helps favor the desired pathway.[10][11] |
Visualizing Reaction Pathways
To better understand the competition between desired and undesired pathways, consider the following diagram illustrating the fate of a 1,4-dicarbonyl intermediate.
Caption: Competing pathways in heterocycle synthesis from a 1,4-dicarbonyl.
Experimental Protocols
Protocol 1: General Procedure for a Gewald Aminothiophene Synthesis
This protocol outlines a general one-pot method for synthesizing a polysubstituted 2-aminothiophene, a common precursor for thiophene-pyrrolidine structures.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (e.g., malononitrile) (1.0 eq), and elemental sulfur (1.2 eq).[3]
-
Solvent & Base: Add a suitable polar solvent such as ethanol or methanol. Add the base catalyst (e.g., morpholine or triethylamine, 10–20 mol%).[3]
-
Reaction: Stir the mixture at room temperature or heat gently to 40–50 °C. The reaction is exothermic and should be monitored.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).[3]
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.
Protocol 2: Troubleshooting Workflow for Low Yields
This logical workflow can help diagnose the root cause of poor reaction performance.
Caption: Systematic troubleshooting workflow for low-yielding reactions.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield.
- Química Organica.org. (n.d.). Paal–Knorr synthesis of thiophene.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?.
- Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
- ResearchGate. (2014). How to remove water in a condensation reaction on microscale (without Dean Stark)?.
- Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
stability issues and degradation pathways of 2-(Thiophen-2-yl)pyrrolidine
Technical Support Center: 2-(Thiophen-2-yl)pyrrolidine
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways associated with this heterocyclic compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
The structure of this compound, featuring an electron-rich thiophene ring and a cyclic secondary amine (pyrrolidine), presents a unique combination of chemical properties.[1][2] While this structure is a valuable scaffold in medicinal chemistry, these same features are susceptible to specific degradation pathways, primarily oxidative.[3][4] This guide provides field-proven insights and actionable protocols to mitigate these issues.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the handling, storage, and use of this compound.
Question 1: Why has my clear or light-yellow sample of this compound turned dark yellow or brown upon storage?
Answer: This is the most frequently observed issue and is almost always indicative of oxidative degradation of the thiophene ring.
-
Causality: The thiophene ring is an electron-rich aromatic system, making it susceptible to oxidation.[3] The primary culprits are atmospheric oxygen, singlet oxygen (especially if exposed to light), and trace metal impurities that can catalyze oxidation. The oxidation can proceed through several mechanisms, including the formation of a thiophene-S-oxide or an arene oxide intermediate, which are highly reactive and can lead to colored polymeric byproducts.[3][5]
-
Immediate Action:
-
Cease using the discolored material for sensitive applications, as its purity is compromised.
-
If possible, re-purify a small aliquot by column chromatography or distillation to see if the pure compound can be recovered. However, preventing degradation is far more effective.
-
-
Preventative Measures:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).[6] When aliquoting, flush the headspace of the vial with inert gas before re-sealing.
-
Light Protection: Store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials. Thiophene-containing compounds can be sensitive to light, which can promote oxidation.[7][8]
-
Temperature Control: Store the compound at recommended refrigerated temperatures (e.g., 4 to 8 °C) to slow the rate of degradation.[9] Avoid repeated freeze-thaw cycles.
-
Question 2: I'm seeing unexpected peaks in my HPLC or LC-MS analysis. What could they be?
Answer: The appearance of new peaks signifies the formation of degradation products. Based on the compound's structure, there are two primary degradation pathways that can yield distinct new chemical entities.
-
Causality & Likely Degradants:
-
Thiophene Ring Oxidation: As discussed above, oxidation of the sulfur atom can lead to a thiophene-S-oxide (Mass shift: +16 Da) or further to a thiophene-S-dioxide (Mass shift: +32 Da). Alternatively, oxidation of the ring can form hydroxylated derivatives (Mass shift: +16 Da) via an arene oxide intermediate.[5][10]
-
Pyrrolidine Ring Oxidation: The carbon atom alpha to the nitrogen in the pyrrolidine ring is susceptible to oxidation. This process can form a reactive N-acyliminium ion intermediate, which is then hydrolyzed to yield a lactam, 5-(thiophen-2-yl)pyrrolidin-2-one (Mass shift: +14 Da, due to the replacement of -CH2- with -C(O)- and loss of H2).[4][11]
-
-
Troubleshooting & Identification Workflow:
-
Mass Analysis: Use high-resolution mass spectrometry to determine the exact mass of the new peaks and compare them to the potential mass shifts listed in the table below.
-
Forced Degradation: Perform a controlled forced degradation study (see protocol below) to intentionally generate these byproducts. This can help confirm the identity of the peaks observed in your sample by comparing retention times and mass spectra.
-
Review Solvent & pH: If you are working in aqueous buffers, be aware that pH can influence the rate of degradation. For instance, some degradation pathways can be accelerated under either acidic or basic conditions.[12][13]
-
Table 1: Common Degradation Products and Their Mass Spectrometry Signatures
| Potential Degradant | Structure | Molecular Formula | Mass Shift from Parent (C₈H₁₁NS) | Likely Cause |
|---|---|---|---|---|
| Thiophene-S-Oxide Derivative | Thiophene ring with S=O | C₈H₁₁NOS | +16 Da | Oxidation |
| Hydroxylated Thiophene Derivative | Thiophene ring with -OH | C₈H₁₀NOS(-H) + OH | +16 Da | Oxidation |
| 5-(Thiophen-2-yl)pyrrolidin-2-one | Pyrrolidine ring becomes a lactam | C₈H₉NOS | +14 Da | Oxidation |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound? A: For maximum stability, the compound should be stored as a solid or neat oil under an inert argon or nitrogen atmosphere in a tightly sealed vial.[6] The vial should be protected from light and stored in a refrigerator at 4 to 8 °C.[9]
Q2: Which solvents should I use for preparing stock solutions? A: For short-term use, high-purity, anhydrous aprotic solvents such as acetonitrile, THF, or dioxane are recommended. For longer-term storage in solution, create aliquots to minimize repeated exposure of the main stock to air and moisture. Avoid chlorinated solvents if trace acid impurities could be present. If aqueous buffers are required, prepare the solution fresh before each experiment and consider de-gassing the buffer to remove dissolved oxygen.
Q3: My experiment requires heating the compound. How thermally stable is it? A: While specific data for this compound is limited, pyrrolidine and thiophene structures can be sensitive to high temperatures, which accelerate oxidation.[14] If heating is necessary, it is critical to perform the reaction under a strictly inert atmosphere. Consider running a small-scale pilot reaction to check for degradation at the target temperature by monitoring the reaction mixture over time with TLC or LC-MS.
Q4: Is the compound sensitive to acidic or basic conditions? A: Yes. The pyrrolidine nitrogen is basic and will be protonated under acidic conditions, which can alter its reactivity and solubility.[1] While generally stable to brief acid/base exposure, prolonged exposure, especially at elevated temperatures, can promote degradation. Pyrrolidone derivatives, a potential degradation product, are known to be susceptible to alkaline hydrolysis, which would open the lactam ring.[12]
Visualizing the Degradation Pathways
The following diagrams illustrate the primary chemical transformations that compromise the stability of this compound.
Caption: Primary oxidative pathways for the thiophene moiety.
Caption: Oxidation of the pyrrolidine ring to a lactam.
Experimental Protocols: Stability Assessment
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is invaluable.
Protocol: Forced Degradation Study Workflow
-
Preparation: Prepare five separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). One solution will be the control.
-
Acid Hydrolysis: To one solution, add 1 M HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: To a second solution, add 1 M NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: To a third solution, add 3% hydrogen peroxide to a final concentration of 0.3%.[13]
-
Photolytic Degradation: Expose a fourth solution to direct UV light (e.g., 254 nm) or strong ambient light for 24-48 hours. Keep a wrapped (dark) control of this solution at the same temperature.
-
Thermal Degradation: Place the control solution in a controlled oven at an elevated temperature (e.g., 60 °C).
-
Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each solution (and the control stored at 4 °C).
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) with UV and MS detection.
-
Compare the chromatograms to identify and quantify the degradation products formed under each stress condition.
-
Caption: A logical workflow for addressing stability issues.
References
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI.
- Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2025). ResearchGate.
- Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). (n.d.). SciSpace.
- Navigating the Stability Landscape of Pyrrolidone Derivatives: A Comparative Analysis. (n.d.). Benchchem.
- Buy 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid. (n.d.). Smolecule.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Comprehensive Insights into the Thermal Stability, Biodegradability, and Combustion Chemistry of Pyrrolidinium-Based Ionic Liquids. (2017). PubMed.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH.
- Safety Data Sheet. (n.d.). Sigma-Aldrich.
- safety data sheet. (n.d.). Enamine.
- CAS 90090-64-5 | this compound | MFCD00052889. (n.d.). Hoffman Fine Chemicals.
- Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (n.d.). Scilit.
- Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. (n.d.). Source not found.
- Pyrrolidine. (n.d.). Wikipedia.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Source not found.
- Oxidation of 2-substituted pyrrolidines and piperidines as nicotine analogues. (2025). ResearchGate.
- This compound | C8H11NS | CID 339554. (n.d.). PubChem.
- Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. (2012). PubMed.
- Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. (n.d.). MDPI.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H11NS | CID 339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opcw.org [opcw.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 12. benchchem.com [benchchem.com]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Insights into the Thermal Stability, Biodegradability, and Combustion Chemistry of Pyrrolidinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 2-(Thiophen-2-yl)pyrrolidine
Welcome to the technical support center for the stereoselective synthesis of 2-(Thiophen-2-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in this critical synthesis. Chiral pyrrolidines are prevalent structural motifs in numerous biologically active compounds, making their stereocontrolled synthesis a significant endeavor in medicinal chemistry and organic synthesis.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and achieve your desired stereochemical outcomes.
Troubleshooting Guide: Addressing Poor Stereoselectivity
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is producing a nearly racemic mixture of this compound. What are the likely causes and how can I improve the enantioselectivity?
Answer:
Achieving high enantioselectivity is often the primary challenge in this synthesis. A racemic or near-racemic mixture suggests that the chiral induction step is inefficient. Several factors could be at play:
-
Ineffective Chiral Catalyst or Auxiliary: The choice of the chiral source is paramount. If you are using a chiral catalyst (e.g., a proline derivative in an organocatalytic approach) or a chiral auxiliary, its ability to create a sufficiently differentiated energetic barrier between the two diastereomeric transition states may be inadequate.[1][4]
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly influence the stereochemical outcome. Higher temperatures can often erode enantioselectivity by providing enough thermal energy to overcome the desired lower-energy transition state.
-
Racemization of Product or Intermediates: The product or key chiral intermediates might be susceptible to racemization under the reaction or workup conditions. This is particularly relevant if acidic or basic conditions are employed.
Troubleshooting Steps:
-
Re-evaluate Your Chiral Strategy:
-
Organocatalysis: Proline and its derivatives are classic choices for asymmetric pyrrolidine synthesis.[1][5][6][7] Consider using more sterically demanding or electronically tuned proline-based catalysts, such as diarylprolinol silyl ethers, which have shown great success in various asymmetric transformations.[4]
-
Chiral Auxiliaries: Employing a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's sultam, can be a robust method to direct the stereochemistry.[8][9] The auxiliary is temporarily attached to one of the reactants, guides the stereoselective bond formation, and is subsequently cleaved.
-
Metal Catalysis: Chiral metal complexes, for instance, those based on rhodium or iridium, can be highly effective for asymmetric hydrogenations or cyclization reactions leading to chiral pyrrolidines.[10][11]
-
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature is a standard approach to enhance enantioselectivity. A systematic screening of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Additives: In some cases, additives like acids, bases, or salts can improve catalyst performance and stereoselectivity.
-
-
Consider an Enzymatic Approach:
-
Enzymatic kinetic resolution can be a powerful tool to separate enantiomers from a racemic mixture.[12][13] Lipases are commonly used for the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[12] Biocatalytic methods using transaminases are also emerging for the asymmetric synthesis of chiral pyrrolidines.[14][15]
-
Question 2: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity of my reaction?
Answer:
Poor diastereoselectivity arises when there is insufficient facial selectivity in the key bond-forming step. This is common in reactions like 1,3-dipolar cycloadditions or Michael additions that create multiple stereocenters.
Causality and Solutions:
-
Steric Hindrance: The steric environment around the reacting centers plays a crucial role in directing the approach of the reactants.
-
Solution: Modify the substrates or reagents to increase steric bulk, which can favor one diastereomeric outcome over the other. For instance, in a 1,3-dipolar cycloaddition, a bulkier substituent on the dipolarophile can enhance facial selectivity.
-
-
Electronic Effects: The electronic nature of substituents can influence the geometry of the transition state.
-
Solution: Altering electron-withdrawing or electron-donating groups on the reactants can sometimes improve diastereoselectivity.
-
-
Catalyst Control: In catalyst-controlled reactions, the catalyst's structure dictates the diastereoselectivity.
-
Solution: Screen different chiral catalysts or ligands. For example, in a metal-catalyzed reaction, the choice of the chiral ligand is critical for controlling both enantioselectivity and diastereoselectivity.
-
Workflow for Improving Diastereoselectivity:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing chiral this compound?
A1: Several effective strategies exist, each with its own advantages:
-
Asymmetric [3+2] Cycloaddition: This is a powerful method where an azomethine ylide reacts with a dipolarophile. The stereochemistry can be controlled by using a chiral catalyst or a chiral auxiliary.[8][16][17][18]
-
Organocatalytic Asymmetric Michael Addition: Proline or its derivatives can catalyze the conjugate addition of an aldehyde or ketone to a nitroalkene derived from thiophene, followed by cyclization.[19]
-
Reduction of Chiral Precursors: Asymmetric reduction of a cyclic imine or enamine precursor, often using a chiral metal catalyst, can yield the desired chiral pyrrolidine.
-
Functionalization of the Chiral Pool: Starting from readily available chiral molecules like L-proline or L-glutamic acid, a series of transformations can be performed to introduce the thiophene moiety.[3][20]
Q2: How can I accurately determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?
A2: Accurate determination of stereochemical purity is crucial.
-
Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[21][22][23] You will need a chiral stationary phase (CSP) that can resolve the two enantiomers. Method development involves screening different chiral columns and mobile phase compositions.
-
Diastereomeric Ratio (dr): Nuclear Magnetic Resonance (NMR) spectroscopy is typically the most straightforward method.[24][25][26] The signals for protons in the different diastereomers will have distinct chemical shifts. Careful integration of these signals allows for the determination of the dr. High-sensitivity techniques like band-selective pure shift NMR can be useful for resolving overlapping signals.[24][25]
Q3: Can I use a chiral auxiliary to control the stereochemistry? If so, what are some good options?
A3: Yes, chiral auxiliaries are a reliable method for diastereoselective synthesis.[9] The auxiliary is covalently attached to a substrate, directs the stereochemical outcome of a reaction, and is then removed. For pyrrolidine synthesis, common and effective auxiliaries include:
-
Evans Oxazolidinones: These are widely used to control the stereochemistry of alkylations and aldol reactions.
-
Oppolzer's Sultams: These are particularly effective in directing cycloaddition reactions.[8]
-
tert-Butanesulfinamide: This auxiliary is excellent for the asymmetric synthesis of amines via the addition of nucleophiles to N-sulfinylimines.[27]
Table 1: Comparison of Strategies for Stereoselective Synthesis
| Strategy | Pros | Cons | Key References |
| Organocatalysis | Metal-free, often milder conditions, readily available catalysts. | Can require higher catalyst loadings, sometimes limited substrate scope. | [1](28--INVALID-LINK--,--INVALID-LINK-- |
| Chiral Auxiliaries | High diastereoselectivity, predictable outcomes, robust. | Requires additional steps for attachment and removal, stoichiometric use of chiral material. | [8](29--INVALID-LINK-- |
| Metal Catalysis | High turnover numbers, excellent enantioselectivity, broad scope. | Potential for metal contamination, often requires inert atmosphere, ligands can be expensive. | [10](30--INVALID-LINK-- |
| Enzymatic Resolution | Extremely high selectivity, mild and environmentally friendly conditions. | Limited to resolving racemic mixtures, can be substrate-specific, requires screening of enzymes. | [12](31--INVALID-LINK-- |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition/Cyclization
This protocol describes a general procedure for the synthesis of this compound derivatives using a diarylprolinol silyl ether catalyst.
Step-by-Step Methodology:
-
Preparation of the Nitroalkene: Synthesize (E)-2-(2-nitrovinyl)thiophene from thiophene-2-carbaldehyde and nitromethane using a suitable base (e.g., ammonium acetate).
-
Michael Addition:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) (10 mol%) and a carboxylic acid additive (e.g., benzoic acid) (10 mol%) in an appropriate solvent (e.g., toluene or CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde or ketone reactant (1.2 equivalents) and stir for 10 minutes.
-
Add the (E)-2-(2-nitrovinyl)thiophene (1.0 equivalent) and stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Reductive Cyclization:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude Michael adduct can then be subjected to reductive cyclization using a reducing agent like H₂ with a Pd/C catalyst or a chemical reducing agent like zinc dust in acetic acid to afford the desired this compound.
-
-
Purification and Analysis:
-
Purify the final product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Experimental Workflow Diagram:
Caption: Workflow for organocatalytic synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization [organic-chemistry.org]
- 12. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 16. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 17. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sfera.unife.it [sfera.unife.it]
- 24. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. organic-chemistry.org [organic-chemistry.org]
- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 2-(Thiophen-2-yl)pyrrolidine Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the unique purification challenges presented by polar 2-(thiophen-2-yl)pyrrolidine derivatives. These compounds, while promising scaffolds in medicinal chemistry, often exhibit chromatographic behaviors that can impede efficient isolation and characterization. This guide offers troubleshooting solutions and frequently asked questions in a direct, question-and-answer format to address specific issues encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the purification of polar this compound derivatives, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: My compound streaks severely or remains at the baseline during Thin Layer Chromatography (TLC) and Flash Chromatography on silica gel.
Q: Even with highly polar solvent systems like 100% ethyl acetate, my this compound derivative shows very low Rf values and significant tailing on TLC plates. How can I achieve better separation?
A: This is a classic issue for polar, basic compounds like many pyrrolidine derivatives. The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and peak shape.[1][2] Here’s a systematic approach to resolve this:
-
Introduce a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]
-
Triethylamine (TEA): Start by adding 0.5-2% (v/v) of TEA to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This will compete with your basic compound for binding to the silica, resulting in improved peak shape and mobility.[1]
-
Ammonia in Methanol: For very polar compounds, a solution of 7N ammonia in methanol can be used as the polar component of your mobile phase. For example, you can try a gradient of 1-10% of this ammonia/methanol solution in dichloromethane.[3][4]
-
-
Switch to a More Aggressive Polar Solvent System: If a basic modifier alone is insufficient, consider more polar solvent systems.
-
Dichloromethane (DCM) / Methanol (MeOH): This is a standard choice for more polar compounds. Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it. Be cautious with high concentrations of methanol (>10%), as it can dissolve the silica gel.[1]
-
-
Consider an Alternative Stationary Phase: If your compound is particularly sensitive to silica gel, or if streaking persists, consider a different stationary phase.
Issue 2: My purified this compound derivative shows signs of decomposition after column chromatography.
Q: After purification on silica gel, I've noticed the appearance of new, often more polar, impurities in my NMR spectrum. What could be causing this and how can I prevent it?
A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The thiophene ring, in particular, can be susceptible to acid-catalyzed polymerization or decomposition, and certain N-substituted pyrrolidines can also be unstable.[5]
-
Test for Stability on Silica Gel: Before committing to a large-scale purification, assess the stability of your compound on silica. A 2D TLC experiment is an excellent way to do this.[3][6]
-
Protocol for 2D TLC:
-
Spot your crude material in one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
If your compound is stable, all spots will lie on the diagonal. Any spots appearing below the diagonal indicate decomposition products.[3][6]
-
-
-
Deactivate the Silica Gel: If your compound shows instability, you can reduce the acidity of the silica gel.
-
Pre-treatment with a Basic Modifier: Before packing your column, you can slurry the silica gel in the mobile phase containing 1-2% triethylamine. This will help to neutralize the most acidic sites.[5]
-
-
Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation.
-
Use Flash Chromatography: Employing positive pressure to accelerate the elution ("flash" chromatography) will reduce the residence time of your compound on the stationary phase.[4]
-
-
Switch to a Less Acidic Stationary Phase: As mentioned in the previous issue, alumina or other specialty phases can be a good alternative for acid-sensitive compounds.
Issue 3: I am struggling to separate the enantiomers of my chiral this compound derivative.
Q: I have a racemic mixture of a this compound derivative, and standard chiral HPLC/SFC screening is not giving good resolution. What are my options?
A: Chiral separation is highly dependent on the specific interactions between the enantiomers and the chiral stationary phase (CSP). Finding the right conditions often requires systematic screening.[7] Supercritical Fluid Chromatography (SFC) is often preferred for preparative chiral separations due to its speed and reduced solvent usage.[8]
-
Systematic Screening of Chiral Stationary Phases (CSPs): There is no universal CSP. A broad screening of columns with different chiral selectors is the most effective approach.
-
Polysaccharide-based CSPs: Columns like Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based) are excellent starting points as they are effective for a wide range of compounds.[8]
-
-
Mobile Phase Optimization:
-
Co-solvent Selection (SFC): In SFC, the choice of alcohol co-solvent (e.g., methanol, ethanol, isopropanol) can significantly impact selectivity.
-
Additives: For basic compounds like pyrrolidines, adding a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase is often crucial for good peak shape and can also influence enantioselectivity.[1]
-
-
Derivatization: If direct separation of the enantiomers is proving difficult, you can derivatize your compound with a chiral reagent to form diastereomers. Diastereomers have different physical properties and can often be separated on a standard achiral silica gel column.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of polar this compound derivatives?
A1: There is no single "best" system, as the optimal mobile phase depends on the specific substitution pattern of your derivative. However, a good starting point is a gradient of ethyl acetate in hexanes. If the compound is too polar for this system, a gradient of methanol in dichloromethane is the next logical choice.[1] Always perform a TLC analysis first to determine the appropriate starting polarity. An ideal Rf value for your target compound on TLC for good separation on a column is typically between 0.2 and 0.4.
Q2: Can I use reversed-phase chromatography for these polar compounds?
A2: Yes, reversed-phase chromatography can be a powerful tool, especially for highly polar or water-soluble derivatives. However, you may encounter issues with poor retention on standard C18 columns. In such cases, consider using a column with an embedded polar group or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.[9]
Q3: I have a solid product. Is recrystallization a viable purification method?
A3: Recrystallization is an excellent and often preferred method for obtaining highly pure solid material, provided a suitable solvent or solvent pair can be found.[10] The challenge with polar compounds is finding a solvent in which they are soluble when hot but insoluble when cold.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes).[11]
-
Solvent Pairs: A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes turbid, then allow it to cool slowly.[9]
Q4: What is Supercritical Fluid Chromatography (SFC), and why is it recommended for these compounds?
A4: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol.[12] It is particularly advantageous for polar and chiral compounds for several reasons:
-
Speed: The low viscosity of the mobile phase allows for faster separations compared to HPLC.[7]
-
Orthogonality to Reversed-Phase: SFC provides a different selectivity compared to reversed-phase LC, which can be beneficial for separating difficult-to-resolve impurities.[6]
-
"Green" Technique: The use of CO2 reduces the consumption of organic solvents.
-
Ideal for Chiral Separations: SFC is a leading technique for both analytical and preparative chiral separations in the pharmaceutical industry.[13]
Data Presentation
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Purification Technique | Stationary Phase | Typical Mobile Phase System | Key Considerations |
| Normal-Phase Flash | Silica Gel (60 Å, 40-63 µm) | Hexanes/Ethyl Acetate or DCM/Methanol + 0.5-2% TEA | Add TEA or another basic modifier to prevent peak tailing. Monitor for on-column degradation of sensitive compounds.[1][5] |
| Reversed-Phase Flash/HPLC | C18 with embedded polar group | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Standard C18 may show poor retention. Adjusting pH can improve peak shape for ionizable compounds. |
| HILIC | Amine or Diol-functionalized Silica | Acetonitrile/Water | Excellent for very polar compounds that are not retained in reversed-phase. Water is the strong solvent.[9] |
| Chiral SFC | Polysaccharide-based (e.g., Chiralpak series) | Supercritical CO₂ / Methanol (or other alcohol) + 0.1-0.5% DEA | Systematic screening of columns and co-solvents is crucial. Basic additives are often necessary for good peak shape.[8] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a solvent system that provides an Rf of ~0.2-0.4 for the target compound. A common starting point is 50% ethyl acetate in hexanes. If the compound does not move, switch to 5% methanol in dichloromethane. Add 1% triethylamine (TEA) to the chosen solvent system and re-run the TLC to confirm improved spot shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 1% TEA). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like DCM. Pipette the solution directly onto the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the mobile phase determined from TLC. If a gradient is needed, gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively high-boiling and may require co-evaporation with a lower-boiling solvent like toluene to remove completely.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor TLC/Flash Chromatography
Caption: A decision-making workflow for troubleshooting poor separation of polar basic compounds on silica gel.
Diagram 2: Purification Strategy Selection Guide
Caption: A guide for selecting the appropriate purification strategy based on the properties of the crude product.
References
-
Tips & Tricks: TLC Tips. University of Rochester Department of Chemistry. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
- Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- US20090318710A1 - Process for the purification of thiophenes - Google P
-
How Good is SFC for Polar Analytes? (2013). Chromatography Today. [Link]
-
TLC troubleshooting. ChemBAM. [Link]
-
Preparative supercritical fluid chromatography: A powerful tool for chiral separations. (2016). Journal of Chromatography A, 1467, 33-55. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (2013). American Pharmaceutical Review. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Education in Chemistry. [Link]
-
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2025). ResearchGate. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. agilent.com [agilent.com]
- 13. Improved chiral SFC screening for analytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low reactivity of precursors in 2-(Thiophen-2-yl)pyrrolidine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-(Thiophen-2-yl)pyrrolidine. This valuable heterocyclic scaffold is a key intermediate in the development of novel therapeutics and advanced materials. However, its synthesis is often hampered by the inherently low reactivity of the thiophene ring and the stability of certain pyrrolidine precursors. This can lead to challenges such as low conversion, poor yields, and the formation of difficult-to-remove byproducts.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the specific issues encountered by researchers in the field. We will delve into the causality behind common experimental failures and provide field-proven, actionable solutions to overcome them.
General Troubleshooting & FAQs
Question 1: My overall reaction yield is consistently low (<30%). Where should I start my troubleshooting process?
Answer: A consistently low yield is a common issue in heterocyclic synthesis, often stemming from a few key areas.[1] A systematic approach is the most effective way to diagnose and solve the problem.
Core Causality: Low yields are typically traced back to suboptimal reaction conditions, reagent impurity, atmospheric contamination, or inherent precursor stability. The thiophene ring, being an electron-rich aromatic system, can also act as a catalyst poison in certain hydrogenation reactions, further complicating some synthetic routes.[2][3]
Troubleshooting Workflow:
Start by verifying the fundamentals. It is often a simple oversight rather than a complex mechanistic failure.
Caption: Competing reaction pathways in reductive amination.
Solutions & Protocols:
-
Use a Mild, Imine-Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal. They are less reactive towards carbonyls at neutral or slightly acidic pH but will efficiently reduce the iminium ion formed in situ. This prevents the premature reduction of your starting material. [4]2. Control the pH: Maintain the reaction pH between 6 and 7. This is acidic enough to catalyze imine formation but not so acidic as to hydrolyze it or reduce the nucleophilicity of the amine.
-
One-Pot Procedure: A well-designed one-pot reaction minimizes the isolation of unstable intermediates.
Protocol: One-Pot Intramolecular Reductive Amination
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 4-oxo-4-(thiophen-2-yl)butanal (1.0 equivalent) in methanol (0.2 M).
-
Amine Source: Add ammonium acetate (NH₄OAc, 3-5 equivalents) as both the ammonia source and a pH buffer. Stir for 30 minutes at room temperature to facilitate initial imine formation.
-
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the starting material and the appearance of the product mass.
-
Workup: Carefully acidify the reaction mixture to pH ~2 with 2M HCl to decompose excess NaBH₃CN (perform in a well-ventilated fume hood). Then, basify with aqueous NaOH to pH >10.
-
Extraction & Purification: Extract the product with dichloromethane (DCM) or ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography.
FAQ 4: Challenges with Pictet-Spengler Reactions
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carbolines and related structures. [5][6]While less common for this specific target, analogous cyclizations can be envisioned.
Question 4.1: I am attempting a Pictet-Spengler-type cyclization using a thiophene-containing amine, but the reaction is not proceeding. Is the thiophene ring not nucleophilic enough?
Answer: Yes, that is the most likely cause. The classical Pictet-Spengler reaction requires an electron-rich aromatic ring (like indole or pyrrole) to act as the nucleophile in the key ring-closing step. [5]While thiophene is considered electron-rich, its nucleophilicity is significantly lower than that of indole. Therefore, standard Pictet-Spengler conditions (e.g., TFA or HCl at room temperature) are often insufficient to promote cyclization. [5][7] Solutions:
-
Harsher Acidic Conditions: Stronger acids and higher temperatures may be required. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can be more effective than protic acids. [7]2. Activating Substituents: If possible, synthesizing a precursor with an electron-donating group (e.g., methoxy) on the thiophene ring will increase its nucleophilicity and facilitate the cyclization.
-
Alternative Strategies: If the Pictet-Spengler reaction remains recalcitrant, it is often more practical to revert to the nucleophilic addition or reductive amination strategies discussed previously, as they do not rely on the nucleophilicity of the thiophene ring itself.
| Condition | Standard Pictet-Spengler (Indole) | Modified for Thiophene | Rationale for Change |
| Acid Catalyst | TFA, HCl | BF₃·OEt₂, Superacids | Stronger acid needed to activate the iminium ion and overcome lower nucleophilicity. [5][7] |
| Temperature | 25-50 °C | 80-110 °C (Reflux) | Increased thermal energy required to overcome the higher activation barrier. |
| Substrate | Tryptamine | Thiophene-ethylamine | Thiophene is a less potent nucleophile than indole. [5] |
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Lager, E., et al. (n.d.). Solid-phase synthesis of aryl-substituted thienoindolizines: sequential Pictet-Spengler, bromination and Suzuki cross-coupling reactions of thiophenes. PubMed.
- ResearchGate. (2025). Pictet-Spengler Synthesis of Some Thiophene[c]-Fused β-Carbolines.
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
- Pouzen, J. T., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH.
- ResearchGate. (n.d.). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Semantic Scholar. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Semantic Scholar.
- NIH. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH.
- Cox, E. D., & Movassaghi, M. (n.d.). The Pictet-Spengler Reaction.
- MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- NIH. (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PMC.
- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific.
- Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- YouTube. (2020).
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Chemistry Stack Exchange. (2020).
- OSTI.GOV. (1979).
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Study of the simultaneous catalytic hydrogenation of pyridine and hydrodesulfurization of thiophene (Journal Article) | OSTI.GOV [osti.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-(Thiophen-2-yl)pyrrolidine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of 2-(Thiophen-2-yl)pyrrolidine, a heterocyclic compound with significant potential in medicinal chemistry. We will move beyond a simple recitation of data, offering insights into experimental design, data interpretation, and the logic behind using a multi-pronged spectroscopic approach to ensure the identity and purity of your compound.
The Imperative of Structural Validation
This compound, with the molecular formula C₈H₁₁NS and a molecular weight of 153.25 g/mol , is a molecule of interest due to the presence of both the thiophene and pyrrolidine moieties, which are common scaffolds in pharmacologically active compounds.[1][2] In drug discovery and development, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. Therefore, rigorous spectroscopic validation is not merely a procedural step but a critical component of the research and development process.
This guide will focus on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for the structural elucidation of this compound.
The Validation Workflow: A Multi-Technique Approach
A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a cohesive and definitive picture.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum of this compound
The expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the protons on the thiophene and pyrrolidine rings.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Thiophene H5 | ~7.20 | Doublet of doublets (dd) | 1H |
| Thiophene H3 | ~6.95 | Doublet of doublets (dd) | 1H |
| Thiophene H4 | ~6.90 | Doublet of doublets (dd) | 1H |
| Pyrrolidine CH | ~4.10 | Triplet (t) | 1H |
| Pyrrolidine CH₂ (adjacent to N) | ~3.20 - 3.00 | Multiplet (m) | 2H |
| Pyrrolidine CH₂ | ~2.10 - 1.80 | Multiplet (m) | 4H |
| Pyrrolidine NH | Broad singlet (br s) | 1H |
Disclaimer: These are predicted values and may vary slightly based on solvent and experimental conditions.
Differentiating from Potential Impurities
A common impurity in the synthesis of pyrrolidines can be the corresponding starting materials or over-alkylated byproducts. For instance, if the synthesis involves the reaction of 2-lithiothiophene with a protected 2-chloropyrrolidine followed by deprotection, unreacted starting materials or incompletely deprotected intermediates could be present.
-
2-Bromothiophene (Starting Material): Would show a distinct set of aromatic protons without the pyrrolidine signals.
-
N-Protected this compound: The presence of the protecting group (e.g., Boc) would introduce a large singlet around 1.4 ppm.
-
1-(Thiophen-2-yl)pyrrolidine (Isomer): While having the same mass, the ¹H NMR would be significantly different, with the proton on the carbon attached to the thiophene ring appearing at a different chemical shift and likely showing a different splitting pattern.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum in CDCl₃ is expected to show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Thiophene C2 (attached to pyrrolidine) | ~145 |
| Thiophene C5 | ~127 |
| Thiophene C3 | ~124 |
| Thiophene C4 | ~123 |
| Pyrrolidine C2 (attached to thiophene) | ~60 |
| Pyrrolidine C5 (adjacent to N) | ~47 |
| Pyrrolidine C3 | ~35 |
| Pyrrolidine C4 | ~26 |
Disclaimer: These are predicted values and may vary slightly based on solvent and experimental conditions.
Comparison with Alternatives
-
Pyrrolidine (Starting Material): Would show only two signals in the aliphatic region (~47 and ~26 ppm).[3]
-
Thiophene (Starting Material): Would display a single signal in the aromatic region (~125 ppm).
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.
-
Instrument Setup: Utilize a 100 MHz or higher frequency NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 (broad) | N-H | Stretching |
| ~3100-3000 | C-H (thiophene) | Stretching |
| ~2950-2850 | C-H (pyrrolidine) | Stretching |
| ~1500-1400 | C=C (thiophene) | Stretching |
| ~1200-1000 | C-N | Stretching |
| ~850-800 | C-H (thiophene) | Out-of-plane bending |
Distinguishing from Potential Byproducts
-
1-(Thiophene-2-carbonyl)pyrrolidine: The most significant difference would be the presence of a strong C=O stretching band around 1650 cm⁻¹.[4]
-
2-Pyrrolidinone: Would also show a strong C=O stretch (amide) around 1680 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire a background spectrum of the empty sample holder or pure KBr. Then, acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry: Determining the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity.
Expected Mass Spectrum of this compound
In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as the protonated molecule [M+H]⁺.
| Ion | Predicted m/z |
| [C₈H₁₁NS + H]⁺ | 154.0685 |
Note: High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula.
Comparison with Other Compounds
While isomers like 3-(Thiophen-2-yl)pyrrolidine would have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) experiments would likely differ, providing a means of differentiation.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI mass spectrometer. The instrument can be coupled to a liquid chromatograph (LC-MS) for online separation and analysis.
-
Data Acquisition: Infuse the sample solution directly into the ion source or inject it onto an LC column. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated value.
Integrated Spectroscopic Evidence for Structural Confirmation
The power of this multi-technique approach lies in the convergence of data. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (and the absence of others), and the mass spectrum verifies the molecular weight and formula.
Caption: Integration of spectroscopic data for the structural confirmation of this compound.
Conclusion
The structural validation of this compound is a critical step in its use for research and development. By employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive and self-validating dataset can be generated. This guide has provided a framework for not only acquiring but also interpreting this data in the context of potential impurities and isomeric alternatives. Adherence to these principles of rigorous spectroscopic analysis ensures the scientific integrity of your work and the reliability of your downstream applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C8H11NS). [Link]
-
PubChem. 1-(Thiophene-2-carbonyl)pyrrolidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. [Link]
-
Hoffman Fine Chemicals. CAS 90090-64-5 | this compound. [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
SpectraBase. 2-(Pyrrolidine-1-carbonyl)-5-(thiophen-3-yl)-1,3-oxazole - Optional[FTIR] - Spectrum. [Link]
-
National Institute of Standards and Technology. Pyrrolidine. [Link]
-
ResearchGate. 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. [Link]
-
SpectraBase. 2-Thiopyrrolidone - Optional[13C NMR] - Chemical Shifts. [Link]
-
Indian Academy of Sciences. Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. [Link]
-
National Institute of Standards and Technology. Pyrrolidine. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
A Comparative Analysis for Drug Discovery: 2-(Thiophen-2-yl)pyrrolidine and its Phenyl Analog
A Senior Application Scientist's Guide to Evaluating Bioisosteric Replacement in a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful drug development. A key tactic in this endeavor is bioisosteric replacement, the substitution of one chemical moiety for another with similar physicochemical properties to enhance potency, selectivity, and pharmacokinetic parameters. This guide provides a comprehensive comparative analysis of 2-(thiophen-2-yl)pyrrolidine and its classical phenyl analog, 2-phenylpyrrolidine.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, physicochemical properties, and anticipated biological activities of these two compounds. By presenting a side-by-side comparison, supported by experimental protocols and data, this guide aims to illuminate the nuanced yet significant impact of replacing a phenyl ring with a thiophene bioisostere within a privileged pyrrolidine scaffold.
The Rationale: Phenyl vs. Thiophene in Drug Design
The phenyl group is a ubiquitous scaffold in pharmaceuticals, valued for its rigid structure that can effectively orient functional groups for receptor interaction. However, its lipophilicity and susceptibility to oxidative metabolism can present challenges in drug development, leading to poor solubility, rapid clearance, and the formation of potentially reactive metabolites.
The thiophene ring is a well-established bioisostere of the phenyl group.[1] Its five-membered heterocyclic structure containing a sulfur atom offers several potential advantages:
-
Modulated Lipophilicity: Thiophene is generally less lipophilic than benzene, which can lead to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Altered Metabolic Profile: The sulfur atom in the thiophene ring can alter the metabolic fate of a compound compared to its phenyl analog. While this can sometimes lead to the formation of reactive intermediates, it can also block or redirect metabolism away from unfavorable pathways.
-
Novel Receptor Interactions: The lone pairs of electrons on the sulfur atom can engage in different non-covalent interactions with biological targets, potentially leading to enhanced potency or altered selectivity.
This guide will explore these theoretical advantages through a practical comparison of this compound and 2-phenylpyrrolidine.
Physicochemical Properties: A Tale of Two Rings
A foundational aspect of any comparative analysis lies in the fundamental physicochemical properties of the molecules. These properties govern everything from solubility and permeability to metabolic stability and target engagement.
| Property | This compound | 2-Phenylpyrrolidine | Rationale for Difference |
| Molecular Weight | 153.25 g/mol [2] | 147.22 g/mol | The presence of a sulfur atom in the thiophene ring in place of two carbon atoms in the phenyl ring results in a slightly higher molecular weight. |
| LogP (predicted) | 1.5[2] | 1.8 | The thiophene ring is generally less lipophilic than the phenyl ring, leading to a lower predicted octanol-water partition coefficient. This can translate to improved aqueous solubility. |
| pKa (predicted) | ~9.5-10.5 | ~9.5-10.5 | The basicity of the pyrrolidine nitrogen is the primary determinant of the pKa and is not significantly influenced by the distal aromatic ring. |
| Polar Surface Area | 12.47 Ų | 12.47 Ų | The polar surface area is dominated by the secondary amine of the pyrrolidine ring and is identical for both compounds. |
Synthesis of the Target Compounds
The synthesis of both this compound and 2-phenylpyrrolidine can be achieved through several established synthetic routes. Reductive amination of a suitable ketone precursor is a common and efficient strategy.
Experimental Protocol: Synthesis of 2-Phenylpyrrolidine via Reductive Amination
This protocol outlines the synthesis of 2-phenylpyrrolidine from 4-chloro-1-phenylbutan-1-one.
Workflow Diagram:
Caption: Synthetic pathway for 2-phenylpyrrolidine.
Step-by-Step Methodology:
-
Cyclization: To a solution of 4-chloro-1-phenylbutan-1-one (1 equivalent) in a suitable solvent such as ethanol, add an excess of aqueous ammonia (e.g., 10 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes several hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 5-phenyl-3,4-dihydro-2H-pyrrole can be used in the next step without further purification or can be purified by distillation under reduced pressure.
-
Reduction: Dissolve the crude 5-phenyl-3,4-dihydro-2H-pyrrole in a suitable solvent such as methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4, e.g., 2-3 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylpyrrolidine.
-
Purify the product by distillation under reduced pressure or by column chromatography on silica gel.
Experimental Protocol: Synthesis of this compound via Reductive Amination
A similar reductive amination strategy can be employed for the synthesis of this compound, starting from 2-acetylthiophene.
Workflow Diagram:
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Mannich Reaction: Combine 2-acetylthiophene (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Mannich base.
-
Reductive Cyclization: The Mannich base can be converted to the corresponding quaternary ammonium salt and then subjected to reductive cyclization. A more direct approach involves a one-pot reductive amination.
-
Alternatively, a more direct synthesis can be achieved by reacting 4-amino-1-(thiophen-2-yl)butan-1-one hydrochloride with a reducing agent. This intermediate can be synthesized from 2-acetylthiophene.
-
Dissolve 4-amino-1-(thiophen-2-yl)butan-1-one hydrochloride in a suitable solvent like methanol.
-
Add a catalyst such as Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure or column chromatography to yield this compound.
Comparative Biological Activity
A direct, head-to-head comparison of the biological activity of this compound and 2-phenylpyrrolidine across a broad range of targets is not extensively documented in the public domain. However, based on the principles of bioisosterism and data from related analogs, we can construct a well-informed comparative analysis.
To provide a tangible framework for comparison, we will consider their potential interaction with a panel of central nervous system (CNS) receptors, a common area of application for pyrrolidine-containing compounds. Commercial services like Eurofins' SafetyScreen panels can provide such data.[3][4]
Hypothetical Comparative Receptor Binding Profile (Ki in nM)
| Receptor | This compound (Predicted Ki) | 2-Phenylpyrrolidine (Predicted Ki) | Rationale for Predicted Differences |
| Dopamine D2 | 850 | 1200 | The thiophene ring may engage in favorable sulfur-π interactions with aromatic residues in the binding pocket, potentially leading to slightly higher affinity. |
| Serotonin 5-HT2A | 1500 | 2000 | Similar to the D2 receptor, the electronic properties of the thiophene ring might allow for more favorable interactions. |
| Sigma-1 | 350 | 500 | Phenylpropylamines are known to be potential pharmacophores for sigma-2 ligands, while phenethylpiperidines favor sigma-1.[5] The subtle change from a phenyl to a thienyl group might slightly enhance affinity for sigma receptors. |
| Muscarinic M1 | >10,000 | >10,000 | Neither compound is expected to have high affinity for muscarinic receptors, as this is not a typical pharmacophore for this target class. |
| NMDA (PCP site) | 450 | 600 | In some scaffolds, bioisosteric replacement of a phenyl with a thiophene has been shown to be well-tolerated and can even increase affinity for the NMDA receptor. |
It is crucial to emphasize that the above data is predictive and serves as a guide for experimental design. Actual experimental validation is necessary to confirm these hypotheses.
Metabolic Stability: A Key Differentiator
The metabolic fate of a drug candidate is a critical determinant of its success. In vitro metabolic stability assays, typically using liver microsomes, provide an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes.
The phenyl ring is prone to aromatic hydroxylation, a common metabolic pathway mediated by CYP450s. In contrast, the thiophene ring can undergo S-oxidation or epoxidation, which can sometimes lead to the formation of reactive metabolites. This represents a key potential difference in the metabolic profiles of our two target compounds.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized method for assessing the metabolic stability of test compounds.
Workflow Diagram:
Caption: Workflow for in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (this compound or 2-phenylpyrrolidine) in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Protein Precipitation:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.
-
Predicted Comparative Metabolic Stability Data
| Parameter | This compound (Predicted) | 2-Phenylpyrrolidine (Predicted) | Rationale for Predicted Differences |
| Half-life (t½) in HLM (min) | 45 | 25 | The thiophene ring may be less susceptible to the primary routes of CYP450-mediated metabolism compared to the phenyl ring in this specific scaffold, leading to a longer half-life. However, the potential for S-oxidation exists. |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 15 | 28 | A lower intrinsic clearance for the thiophene analog would be consistent with a longer half-life and suggests slower metabolism by liver microsomes. |
Structure-Activity Relationship (SAR) and Conclusion
The comparative analysis of this compound and its phenyl analog provides valuable insights for drug discovery programs. The seemingly subtle switch from a phenyl to a thiophene ring can have a cascade of effects on a molecule's properties.
Key Takeaways:
-
Physicochemical Properties: The thiophene analog is predicted to have slightly lower lipophilicity, which could translate to improved solubility and formulation characteristics.
-
Biological Activity: The thiophene ring is generally well-tolerated in terms of receptor binding and may even offer opportunities for enhanced affinity through unique interactions. The predicted binding profiles suggest that both compounds may have activity at dopaminergic and sigma receptors, warranting further investigation.
-
Metabolic Stability: This is perhaps the most significant point of differentiation. The phenyl analog is likely to undergo predictable aromatic hydroxylation. The thiophene analog, while potentially more stable in this scaffold, carries the risk of metabolism via S-oxidation, which can lead to reactive metabolite formation. This necessitates careful metabolite identification studies for any thiophene-containing drug candidate.
References
-
Góra, M., Czopek, A., Rapacz, A., Dziubina, A., Głuch-Lutwin, M., Mordyl, B., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2, 5-dione. Int. J. Mol. Sci. 21 (16), 5750. [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]
-
Swortwood, M. J., Carlier, J., Ellefsen, K. L., et al. (2016). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis, 8(3), 209-222. [Link]
-
Wang, F., et al. (2020). Synthesis of pyrrolidones via reductive amination of LA. Green Chemistry, 22(15), 4887-4896. [Link]
-
Kolb, V. M., & Kutter, E. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Journal of computer-aided molecular design, 32(8), 825-837. [Link]
-
El-Faham, A., et al. (2017). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molecules, 22(12), 2235. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Volk, B., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Life sciences, 88(1-2), 80-86. [Link]
-
EuroscreenFast. (n.d.). Profile your GPCR-trageting compounds in disease-focused panels. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 126(3), 821-827. [Link]
-
Swortwood, M. J., et al. (2016). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis, 8(3), 209-222. [Link]
-
Bäckström, R., et al. (2022). A comprehensive evaluation of the potential binding poses of fentanyl and its analogs at the μ-opioid receptor. ChemRxiv. [Link]
- CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google P
-
Kuranov, S. O., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4983. [Link]
-
Sharma, P., & Kumar, V. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in pharmacology, 8, 545. [Link]
-
Nguyen, T., et al. (2023). Discovery of non-opioid receptor protein targets of fentanyl and remifentanil by affinity-based protein profiling. bioRxiv. [Link]
-
Kumar, S., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical Negative Results, 13(4), 118-123. [Link]
-
Pasternak, G. W. (2014). Challenges for opioid receptor nomenclature: IUPHAR Review 9. British journal of pharmacology, 171(16), 3797-3803. [Link]
-
Reddy, T. S., et al. (2023). Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4-aminobutanoic acid. Chemistry–An Asian Journal, 18(1), e202200989. [Link]
-
Hartough, H. D., & Dickert, J. J. (1951). 2-acetothienone. Organic Syntheses, 31, 1. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
Richmond, W., et al. (2010). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Journal of pharmaceutical sciences, 99(11), 4463-4468. [Link]
-
PubChem. (n.d.). 2-Phenylpyrrolidine. Retrieved from [Link]
-
Whalley, C. E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Journal of computer-aided molecular design, 32(8), 825-837. [Link]
-
Whalley, C. E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Journal of computer-aided molecular design, 32(8), 825-837. [Link]
-
Whalley, C. E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Journal of computer-aided molecular design, 32(8), 825-837. [Link]
-
Whalley, C. E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Journal of computer-aided molecular design, 32(8), 825-837. [Link]
-
Whalley, C. E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Journal of computer-aided molecular design, 32(8), 825-837. [Link]
-
Whalley, C. E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Journal of computer-aided molecular design, 32(8), 825-837. [Link]
-
Whalley, C. E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Journal of computer-aided molecular design, 32(8), 825-837. [Link]
-
Whalley, C. E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Journal of computer-aided molecular design, 32(8), 825-837. [Link]
-
Beresford, A. P., et al. (1988). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Journal of medicinal chemistry, 31(7), 1383-1392. [Link]
Sources
- 1. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 2. This compound | C8H11NS | CID 339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. ias.ac.in [ias.ac.in]
Comparative Guide to the Structure-Activity Relationships of 2-(Thiophen-2-yl)pyrrolidine Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The 2-(thiophen-2-yl)pyrrolidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, combining the aromatic, electron-rich thiophene ring with the saturated, chiral pyrrolidine ring, provides a versatile framework for designing potent and selective modulators of various biological targets. This guide offers a comparative analysis of the structure-activity relationship (SAR) studies of these derivatives, focusing on their application as anticonvulsant, antinociceptive, and central nervous system (CNS) active agents. We will delve into the causality behind experimental design choices and provide actionable data and protocols to inform future drug discovery efforts.
Anticonvulsant and Antinociceptive Activity: Targeting Voltage-Gated Sodium Channels
A significant area of investigation for this scaffold has been in the development of agents to treat epilepsy and neuropathic pain. Research has focused on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which have shown promising activity in preclinical models.[1]
Core Scaffold and Key Modifications
The foundational structure consists of a pyrrolidine-2,5-dione (succinimide) ring attached to a benzo[b]thiophene moiety at the 3-position. The primary points of diversification in these SAR studies have been the N-substituent on the pyrrolidine ring and substitutions on the benzothiophene ring. The rationale behind modifying the N-substituent is to modulate physicochemical properties like lipophilicity and to explore interactions with specific sub-pockets of the biological target.
Caption: Key modification points on the pyrrolidine-2,5-dione scaffold.
Comparative Analysis of N-Substituents
The choice of the N-substituent on the succinimide ring is critical for both anticonvulsant and antinociceptive activity. A systematic exploration revealed that incorporating a linker leading to a substituted phenylpiperazine moiety significantly enhances potency.
The lead compound from this series, compound 33 , features a 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl chain at the N1 position.[1] This specific substitution provided the optimal balance of potency in both the maximal electroshock (MES) and 6 Hz seizure models, which are indicative of activity against generalized tonic-clonic seizures and pharmacoresistant partial seizures, respectively.[1] The rationale for this design choice is that the trifluoromethylphenylpiperazine moiety can engage in favorable hydrophobic and electronic interactions within the binding site, which has been postulated to be the neuronal voltage-sensitive sodium channel (site 2).[1]
| Compound | N-Substituent (R1) | MES ED₅₀ (mg/kg) | 6 Hz (32mA) ED₅₀ (mg/kg) | Analgesic Effect (Formalin Test) |
| 33 | 3-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propyl | 27.4 | 30.8 | Significant at 45 mg/kg |
| 32 | 3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl | 38.9 | 41.2 | Not reported |
| 25 | 2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl | > 100 | > 100 | Not reported |
Data synthesized from the study by Piatkowska-Bors et al. (2022).[1]
The data clearly indicates that a three-carbon (propyl) linker between the succinimide nitrogen and the piperazine ring is superior to a two-carbon (ethyl) linker, suggesting an optimal distance is required for the terminal aromatic ring to bind effectively. Furthermore, the electron-withdrawing trifluoromethyl group on the phenyl ring at the meta-position (as in compound 33 ) confers greater potency than a chloro-substituent.[1]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Adult male CD-1 mice are used. The test compound (e.g., compound 33 ) or vehicle is administered intraperitoneally (i.p.).
-
Acclimatization: Animals are allowed to acclimatize for a period corresponding to the time of maximum effect of the drug (e.g., 30-60 minutes).
-
Electrode Placement: Corneal electrodes moistened with saline are applied to the eyes of the mouse.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hind limb extension seizure. The duration of the seizure is recorded.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension phase.
-
Data Analysis: The dose of the compound required to protect 50% of the animals from the seizure (ED₅₀) is calculated using probit analysis.
Dopamine Receptor Modulation: The Role of the Pyrrolidine Nitrogen
The this compound scaffold is also a key component in ligands designed to target dopamine receptors, which are implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2][3]
The Cationic Interaction Model
SAR studies on dopamine receptor antagonists, such as sulpiride analogues, have provided fundamental insights into the binding mechanism. A crucial finding is that the amine nitrogen of the pyrrolidine ring plays a pivotal role in receptor interaction.[4] It is the protonated, positively charged (cationic) form of this nitrogen that is believed to form a key ionic bond with an anionic site (e.g., a deprotonated aspartate residue) in the D2 receptor binding pocket.[4]
To validate this hypothesis, researchers synthesized permanently charged (pyrrolidinium) and permanently uncharged analogues.[4]
-
Permanently Charged Analogues (e.g., Pyrrolidinium salts): Retained the ability to antagonize D2 receptors and displace radioligands like [³H]spiperone.[4]
-
Permanently Uncharged Analogues (e.g., Tetrahydrothiophene): Were inactive, demonstrating no significant D2 receptor binding or antagonism.[4]
This provides compelling evidence that the cationic charge on the nitrogen is an absolute requirement for D2 antagonist activity in this chemical class.
Caption: Cationic pyrrolidinium interaction with an anionic D2 receptor site.
Application in Dual-Target Ligands
This fundamental principle has been applied to the design of more complex polypharmacological agents. For instance, dual-target ligands combining μ-opioid receptor (MOR) partial agonism with dopamine D3 receptor (D3R) antagonism are being developed as potentially safer analgesics with reduced misuse liability.[5] In these designs, a substituted trans-(2S,4R)-pyrrolidine moiety serves as the key dopaminergic pharmacophore, tethered to an opioid scaffold.[5] The stereochemistry and substitution on the pyrrolidine ring are critical for achieving high affinity and selectivity for the D3 receptor over the D2 receptor, which helps in mitigating potential side effects.[5]
Experimental Protocol: [³H]Spiperone Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for D2 dopamine receptors.
-
Tissue Preparation: Striatal tissue from rat brains, which is rich in D2 receptors, is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The membrane homogenate is incubated in assay tubes with a fixed concentration of [³H]spiperone (the radioligand) and varying concentrations of the test compound.
-
Defining Non-Specific Binding: A parallel set of tubes is incubated with the radioligand and a high concentration of a known D2 antagonist (e.g., unlabeled sulpiride or haloperidol) to determine non-specific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of [³H]spiperone (IC₅₀) is determined. This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition
Derivatives incorporating a pyrrolidine ring have also been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[6] Inhibition of these enzymes can increase neurotransmitter levels, a strategy used to treat depression and Parkinson's disease.
In a series of benzothiazole-propanamide derivatives, the inclusion of a terminal pyrrolidine ring was found to confer selective MAO-B inhibitory activity.[6] For example, N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide showed a selective inhibitory effect on MAO-B (66.3% inhibition at 100 μM) with poor activity against MAO-A.[6] This selectivity is highly desirable for treating Parkinson's disease, as MAO-B is the predominant form in the striatum responsible for dopamine metabolism. Molecular modeling studies suggest the pyrrolidine moiety helps anchor the ligand within the active site of the enzyme.[6]
Conclusion
The this compound scaffold is a remarkably versatile platform for drug discovery. The SAR studies detailed in this guide highlight several key principles:
-
For anticonvulsant and antinociceptive activity , modifications at the N-position of a pyrrolidine-2,5-dione core are paramount, with specific substituted phenylpiperazine moieties linked by a propyl chain yielding the highest potency against voltage-gated sodium channels.[1]
-
For dopamine receptor antagonism , the cationic state of the pyrrolidine nitrogen is essential for forming a critical ionic bond within the receptor's binding pocket, a principle that has been leveraged in the design of sophisticated dual-target ligands.[4][5]
-
For MAO inhibition , the pyrrolidine ring contributes to selective binding to the MAO-B isoform, offering a promising avenue for the development of new treatments for neurodegenerative disorders.[6]
The experimental data and protocols provided herein serve as a foundation for researchers and drug development professionals. By understanding the causal relationships between chemical structure and biological activity, future efforts can be more rationally directed toward optimizing lead compounds, enhancing target selectivity, and ultimately developing safer and more effective therapeutics based on this privileged scaffold.
References
- Smolecule. 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid.
- PubMed. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems.
- BenchChem. physical and chemical characteristics of 4-(Thiophen-2-yl)pyrrolidin-2-one.
-
Piatkowska-Bors, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available from: [Link]
-
Weinstock, J., et al. (1987). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. PubMed. Available from: [Link]
-
PubMed. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. Available from: [Link]
-
Sabnis, R. W. (2025). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. ResearchGate. Available from: [Link]
-
ResearchGate. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. Available from: [Link]
-
de F. A. D. S. F., et al. (2012). Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis. PubMed. Available from: [Link]
-
Al-Sanea, M. M., et al. (2024). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. Available from: [Link]
-
Eans, S. O., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. Available from: [Link]
-
Li, M., et al. (2023). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. PubMed. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Purity Assessment of 2-(Thiophen-2-yl)pyrrolidine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 2-(Thiophen-2-yl)pyrrolidine, a key building block in the synthesis of various pharmaceutical agents. We will delve into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering a comprehensive framework grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] For purity assessment, this means the method must be able to accurately and reliably quantify the main compound and resolve it from any potential impurities, such as starting materials, by-products, or degradation products.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the protocols described herein.[5][6][7]
Choosing the Right Analytical Tool: HPLC vs. GC
The selection of an appropriate analytical technique is the first critical step. The choice between HPLC and GC for the analysis of this compound depends on the physicochemical properties of the analyte and its potential impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Given the pyrrolidine and thiophene rings, this compound is expected to have sufficient polarity and UV absorbance, making it an excellent candidate for Reversed-Phase HPLC with UV detection.
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. This compound has a predicted boiling point that may allow for GC analysis. Coupling GC with a Mass Spectrometer (MS) provides high sensitivity and specificity, making it a powerful tool for identifying and quantifying trace impurities.[8]
This guide will compare a proposed HPLC-UV method and a GC-MS method for the purity assessment of this compound.
The Analytical Method Validation Workflow
A robust analytical method validation is a systematic process. The following diagram illustrates the typical workflow, from planning to reporting, ensuring that the method is fit for its intended use throughout its lifecycle.[9]
Caption: A generalized workflow for analytical method validation, from initial planning to lifecycle management.
Comparative Validation of HPLC and GC Methods
The following sections provide detailed, step-by-step protocols for the validation of a hypothetical HPLC-UV and a GC-MS method for the purity assessment of this compound. The acceptance criteria are based on the ICH Q2(R2) guidelines.[5][6]
Proposed Analytical Methods
Table 1: Proposed Chromatographic Conditions
| Parameter | HPLC-UV Method | GC-MS Method |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |
| Mobile Phase/Carrier Gas | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Flow Rate | 1.0 mL/min | - |
| Injection Volume | 10 µL | 1 µL (split injection, e.g., 20:1) |
| Oven Temperature Program | - | Initial temp: 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min |
| Detector | UV at 235 nm (based on the thiophene chromophore) | Mass Spectrometer (Scan mode for identification, SIM mode for quantification) |
| Run Time | Approximately 10 minutes | Approximately 22 minutes |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This includes impurities, degradants, and matrix components.
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[11]
-
Impurity Spiking: Prepare a solution of this compound and spike it with known potential impurities (e.g., starting materials for its synthesis).
-
Analysis: Analyze the stressed samples and the spiked sample using both the HPLC-UV and GC-MS methods.
-
Evaluation:
-
HPLC-UV: Assess the resolution between the main peak and any impurity or degradant peaks. The peak purity of the main peak should be evaluated using a diode array detector.
-
GC-MS: Confirm that the impurity and degradant peaks are chromatographically separated from the main peak. The mass spectra of the peaks should be evaluated to confirm their identities.
-
Table 2: Hypothetical Specificity Results
| Method | Resolution (Main Peak vs. Closest Impurity) | Peak Purity (Main Peak) | Comments |
| HPLC-UV | > 2.0 | > 0.999 | The method is able to separate the main compound from all known impurities and degradation products. |
| GC-MS | > 2.5 | N/A (Confirmed by MS) | Excellent separation and mass spectral data confirm the identity of all peaks. |
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Stock Solution: Prepare a stock solution of this compound of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze each calibration standard in triplicate using both the HPLC-UV and GC-MS methods.
-
Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.
Table 3: Hypothetical Linearity Results
| Method | Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |
| HPLC-UV | 50 - 150 | > 0.999 | Close to zero |
| GC-MS | 1 - 50 | > 0.998 | Close to zero |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Sample Preparation: Prepare samples of a known concentration of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the samples using both the HPLC-UV and GC-MS methods.
-
Evaluation: Calculate the percentage recovery for each sample.
Table 4: Hypothetical Accuracy Results
| Method | Concentration Level | Mean Recovery (%) | % RSD |
| HPLC-UV | 80% | 99.5 | < 1.0 |
| 100% | 100.2 | < 1.0 | |
| 120% | 99.8 | < 1.0 | |
| GC-MS | 80% | 98.9 | < 1.5 |
| 100% | 101.5 | < 1.5 | |
| 120% | 99.2 | < 1.5 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Prepare six samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the %RSD for the results of both studies.
Table 5: Hypothetical Precision Results
| Method | Precision Level | % RSD |
| HPLC-UV | Repeatability | < 1.0 |
| Intermediate Precision | < 1.5 | |
| GC-MS | Repeatability | < 1.5 |
| Intermediate Precision | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (signal-to-noise ratio of 3:1 for LOD) and quantified (signal-to-noise ratio of 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Table 6: Hypothetical LOD and LOQ Results
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV | 0.1 | 0.3 |
| GC-MS | 0.01 | 0.03 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]
-
Vary Parameters: Deliberately vary critical method parameters one at a time.
-
HPLC-UV: Mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min).
-
GC-MS: Initial oven temperature (±5°C), ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min).
-
-
Analysis: Analyze a standard solution of this compound under each of the modified conditions.
-
Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, retention time).
Table 7: Hypothetical Robustness Results
| Method | Parameter Varied | Effect on Results |
| HPLC-UV | Mobile Phase Composition (±2%) | Minor shift in retention time, resolution > 2.0 |
| Column Temperature (±5°C) | Minor shift in retention time, resolution > 2.0 | |
| GC-MS | Initial Oven Temperature (±5°C) | Minor shift in retention time, resolution > 2.5 |
| Carrier Gas Flow Rate (±0.1 mL/min) | Minor shift in retention time, resolution > 2.5 |
Method Selection Rationale
The choice between the validated HPLC-UV and GC-MS methods will depend on the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
-
HPLC-UV is a robust and reliable method for routine quality control. It is less sensitive than GC-MS but is often faster and more accessible.
-
GC-MS offers superior sensitivity and specificity, making it the method of choice for identifying and quantifying unknown impurities at trace levels.
Conclusion
Both the proposed HPLC-UV and GC-MS methods, when properly validated, can be considered scientifically sound for the purity assessment of this compound. The choice of method should be based on a risk assessment and the specific analytical requirements. This guide provides a comprehensive framework for the validation process, grounded in regulatory expectations and scientific principles. By following these guidelines, researchers and drug development professionals can ensure the quality and consistency of their analytical data, which is paramount for the development of safe and effective medicines.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- LCGC International. (2014). Validation of Impurity Methods, Part II.
- LCGC International. (n.d.). Validation of Impurity Methods, Part I.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- EPTRI. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
- Pharma Tutor. (n.d.). Analytical method validation: A brief review.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- IVT Network. (n.d.). Analytical Methods Validation.
- ScienceDirect. (n.d.). Chiral Drug Separation.
- BLD Pharm. (n.d.). 90090-64-5|this compound.
- Benchchem. (n.d.). 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride.
- International Journal of Pharmaceutical Sciences and Research. (2023). A Comprehensive Guide for Analytical Method Validation.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.
- ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- National Institutes of Health. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS.
- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
- Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Google Patents. (n.d.). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
- Agilent. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubMed. (n.d.). HPLC method for determination of the purity of a mebrofenin-ligand for 99mTc-complexes.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. wjarr.com [wjarr.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. starodub.nl [starodub.nl]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. fda.gov [fda.gov]
Benchmarking the Anticonvulsant Potential of the 2-(Thiophen-2-yl)pyrrolidine Scaffold: A Comparative Guide
Introduction: The Quest for Novel Anticonvulsants
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures. Despite the availability of numerous antiseizure medications (ASMs), a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.[1] The pyrrolidine ring is a key structural motif in several successful ASMs, including Levetiracetam, known for its broad-spectrum activity.[2] Similarly, the thiophene ring is a well-recognized pharmacophore in medicinal chemistry, present in various centrally active agents. The strategic combination of these two moieties in the 2-(thiophen-2-yl)pyrrolidine scaffold presents a promising avenue for the discovery of new anticonvulsant drugs.
This guide provides a comparative analysis of the anticonvulsant potential of the this compound chemical framework. While direct experimental data for the parent compound, this compound, is not extensively available in the public domain, this document will benchmark the performance of its closely related derivatives against established ASMs. By examining the structure-activity relationships of these derivatives, we can infer the potential of the core scaffold and guide future drug discovery efforts. The analysis will be grounded in data from standardized preclinical screening models, providing a robust and objective comparison for researchers, scientists, and drug development professionals.
Experimental Landscape: Validated Screening Methodologies
The preclinical evaluation of anticonvulsant candidates relies on a battery of well-established in vivo models that predict clinical efficacy against different seizure types.[2] The primary assays discussed in this guide are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test, which are cornerstones of the National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program.[3]
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.[3] It assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus. Protection in this model suggests potential efficacy against generalized seizures and indicates an ability to prevent seizure spread.
Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: Adult male Swiss mice (20-25 g).
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at various doses.
-
Time to Peak Effect: Seizure induction is performed at the predetermined time of peak effect of the compound.
-
Stimulation: A corneal electrode delivers an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint: The abolition of the tonic hindlimb extension is recorded as the endpoint of protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.[3][4][5]
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.[2] It evaluates a compound's ability to raise the threshold for seizures induced by the chemoconvulsant pentylenetetrazole. Efficacy in this model suggests potential utility against non-convulsive seizure types.
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Animal Model: Adult male Swiss mice (18-22 g).
-
Drug Administration: The test compound or vehicle is administered i.p. at various doses.
-
Chemoconvulsant Injection: At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation Period: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: The ED₅₀ is calculated as in the MES test.
Neurotoxicity Assessment: The Rotarod Test
To assess the potential for motor impairment, a common side effect of centrally active drugs, the rotarod test is employed. This assay measures the ability of an animal to maintain its balance on a rotating rod.
Protocol: Rotarod Test
-
Animal Model: Adult male Swiss mice (20-25 g).
-
Apparatus: A rotating rod (e.g., 3 cm diameter) with a constant speed (e.g., 6 rpm).
-
Procedure: At the time of peak drug effect, mice are placed on the rotating rod for a predetermined duration (e.g., 1-2 minutes).
-
Endpoint: The inability of the animal to remain on the rod for the full duration is indicative of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.
Visualizing the Preclinical Workflow
The following diagram illustrates the typical screening cascade for novel anticonvulsant compounds.
Caption: A streamlined workflow for the preclinical evaluation of anticonvulsant candidates.
Comparative Performance Analysis
The following table summarizes the anticonvulsant activity of derivatives of the this compound scaffold in comparison to established ASMs. It is important to note that the data for the thiophene-pyrrolidine derivatives has been compiled from studies on compounds with substitutions on the pyrrolidine ring, such as 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione and 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives.[6][7]
| Compound/Drug | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Primary Mechanism of Action (where known) |
| Thiophene-Pyrrolidine Derivatives | |||||
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative (Compound 33) | 27.4[7] | >100[7] | >200[7] | >7.3 (MES) | Voltage-gated sodium channel modulation[7] |
| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivative (Compound 4) | 62.14[6] | >100[6] | >300[6] | >4.8 (MES) | Moderate inhibition of voltage-gated sodium and L-type calcium channels[6] |
| Benchmark Antiseizure Medications | |||||
| Phenytoin | 9.5 | Inactive | 68 | 7.2 | Voltage-gated sodium channel blocker |
| Carbamazepine | 8.8 | >100 | 70 | 8.0 | Voltage-gated sodium channel blocker |
| Valproic Acid | 272 | 149 | 426 | 1.6 (MES), 2.9 (scPTZ) | Multiple (Na+ channel blockade, enhances GABAergic transmission) |
| Ethosuximide | Inactive | 130 | >1000 | >7.7 | T-type calcium channel blocker |
| Levetiracetam | Inactive | >300 | >1000 | - | Binds to synaptic vesicle protein 2A (SV2A) |
Note: Data for benchmark drugs are representative values from the literature and may vary depending on experimental conditions.
Interpretation of Findings and Mechanistic Insights
The data presented in the table reveals several key insights into the potential of the this compound scaffold:
-
Efficacy in the MES Model: Derivatives of this scaffold have demonstrated significant activity in the MES test, with ED₅₀ values that are competitive with or superior to some established drugs like Valproic Acid.[6] This suggests a potential therapeutic role in the management of generalized tonic-clonic seizures. The potent activity of compound 33 (ED₅₀ = 27.4 mg/kg) is particularly noteworthy.[7]
-
Favorable Safety Profile: The high TD₅₀ values observed for the thiophene-pyrrolidine derivatives in the rotarod test indicate a wide therapeutic window.[6][7] The calculated Protective Index (PI) for these compounds is comparable to that of first-line drugs like Phenytoin and Carbamazepine, suggesting a good separation between efficacy and motor side effects.
-
Mechanism of Action: The observed activity in the MES test, coupled with in vitro studies on some derivatives, points towards the modulation of voltage-gated sodium channels as a likely mechanism of action.[6][7] This is a well-validated target for many effective ASMs. The dual inhibition of both sodium and calcium channels by some derivatives, such as compound 4, could suggest a broader spectrum of activity.[6]
Future Directions and Conclusion
The comparative analysis of derivatives based on the this compound scaffold strongly supports its promise as a foundational structure for the development of novel anticonvulsant agents. The potent efficacy in the MES model, coupled with a favorable safety profile, warrants further investigation.
Future research should focus on:
-
Synthesis and Evaluation of the Parent Compound: A comprehensive evaluation of the unsubstituted this compound is crucial to establish a baseline of activity for the scaffold.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of both the thiophene and pyrrolidine rings will help to elucidate the key structural features required for optimal anticonvulsant activity and to refine the pharmacological profile.
-
Broad-Spectrum Activity Screening: Evaluation in a wider range of seizure models, including those for drug-resistant epilepsy (e.g., the 6 Hz test), will be necessary to fully characterize the therapeutic potential.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be critical for rational drug design and development.
References
-
Góra, M., Czopek, A., Rapacz, A., Dziubina, A., Głuch-Lutwin, M., Mordyl, B., & Obniska, J. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750. [Link]
-
Abram, M., Jasiński, J., Chrzan, K., Góra, M., Ciepiela, K., Kamiński, K., ... & Rapacz, A. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(19), 11894. [Link]
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
-
Góra, M., Czopek, A., Rapacz, A., Dziubina, A., Głuch-Lutwin, M., Mordyl, B., & Obniska, J. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(16), 3741. [Link]
-
Swinney, D. C. (2006). The role of binding kinetics in GPCR drug discovery. Current opinion in drug discovery & development, 9(3), 387-396. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Swinney, D. C. (2006). The role of binding kinetics in GPCR drug discovery. Current opinion in drug discovery & development, 9(3), 387-396. [Link]
-
White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The NIH anticonvulsant drug development (ADD) program: preclinical anticonvulsant screening project. In Antiepileptic drugs (pp. 36-48). Lippincott Williams & Wilkins. [Link]
-
Kaminski, K., Rapacz, A., & Obniska, J. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 23(39), 4470-4488. [Link]
-
Löscher, W. (2017). Animal models of seizures and epilepsy for drug discovery. Nature Reviews Drug Discovery, 16(1), 11-28. [Link]
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678. [Link]
-
Abram, M., Jasiński, J., Chrzan, K., Góra, M., Ciepiela, K., Kamiński, K., ... & Rapacz, A. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6294. [Link]
-
Obniska, J., Rapacz, A., & Kamiński, K. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2, 5-diones and piperidine-2, 6-diones. Archiv der Pharmazie, 347(10), 721-732. [Link]
-
Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Median effective dose (ED50) of esketamine combined with propofol for children to inhibit response of gastroscope insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 2-(Thiophen-2-yl)pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel chemical entities with high target specificity and minimal side effects is paramount. The 2-(Thiophen-2-yl)pyrrolidine scaffold has emerged as a promising framework in medicinal chemistry, with analogs demonstrating potential therapeutic applications ranging from neurological disorders to infectious diseases.[1][2] However, as with any privileged scaffold, a thorough understanding of its cross-reactivity and off-target interaction profile is critical for advancing safe and effective drug candidates. This guide provides a comparative analysis of hypothetical this compound analogs, offering insights into their potential off-target liabilities and outlining experimental approaches for their assessment.
The this compound Scaffold: Therapeutic Promise and Off-Target Concerns
The this compound core combines the structural features of thiophene, a five-membered sulfur-containing heterocycle, and pyrrolidine, a saturated five-membered nitrogen-containing ring. Thiophene and its derivatives are present in numerous FDA-approved drugs and are known to interact with a variety of biological targets.[3][4] The pyrrolidine ring, a common motif in natural products and synthetic drugs, provides a three-dimensional structure that can facilitate precise interactions with protein binding sites.[1][5][6]
While the unique combination of these two moieties offers opportunities for novel pharmacology, it also presents potential challenges regarding off-target effects. The thiophene ring, for instance, is a known structural alert, as its metabolism by cytochrome P450 enzymes can generate reactive metabolites like thiophene S-oxides and epoxides, which have been associated with hepatotoxicity.[7][8][9] The pyrrolidine scaffold is a component of various CNS-active drugs, including serotonin-norepinephrine reuptake inhibitors (SNRIs), suggesting a potential for interactions with monoamine transporters and other CNS receptors.[2]
This guide will explore the hypothetical off-target profiles of three analogs, Analog A , Analog B , and Analog C , designed with a primary focus on a CNS target, the Dopamine Transporter (DAT), a key regulator of dopaminergic signaling implicated in conditions like ADHD and depression.
Comparative Off-Target Profiling of Analogs
To illustrate the potential for differential off-target effects based on subtle structural modifications, we present a hypothetical dataset of binding affinities (Ki, nM) for our three analogs against a standard in vitro safety pharmacology panel.[10][11][12] Such panels are routinely used in early drug discovery to identify potential safety liabilities.[10][11][12]
| Target | Analog A (Ki, nM) | Analog B (Ki, nM) | Analog C (Ki, nM) | Potential Clinical Implication of Off-Target Interaction |
| Primary Target: Dopamine Transporter (DAT) | 15 | 12 | 25 | Therapeutic Efficacy |
| Serotonin Transporter (SERT) | 250 | 1500 | 800 | Mood disturbances, sexual dysfunction |
| Norepinephrine Transporter (NET) | 180 | 950 | 550 | Cardiovascular effects (hypertension, tachycardia) |
| hERG Potassium Channel | >10,000 | 850 | >10,000 | Cardiac arrhythmia (QT prolongation) |
| Muscarinic M1 Receptor | 1200 | >10,000 | 2500 | Anticholinergic effects (dry mouth, blurred vision) |
| Adrenergic α1 Receptor | 800 | 5000 | 1500 | Orthostatic hypotension |
| Histamine H1 Receptor | 3500 | >10,000 | 8000 | Sedation, weight gain |
| Sigma-1 Receptor | 95 | 2000 | 1200 | Psychotomimetic effects, dizziness |
Analysis of the Hypothetical Data:
-
Analog A demonstrates high potency for the primary target (DAT) but also shows significant affinity for the Sigma-1 receptor. This cross-reactivity could lead to undesirable psychotomimetic side effects and would warrant further investigation. Its moderate activity at SERT and NET suggests a mixed monoamine reuptake inhibitor profile, which could be beneficial or detrimental depending on the therapeutic indication.
-
Analog B exhibits the highest selectivity for DAT among the three analogs, with significantly weaker interactions with other monoamine transporters and the broader off-target panel. However, its notable affinity for the hERG potassium channel is a significant concern, as hERG inhibition is a major cause of drug-induced cardiac arrhythmias. This finding would likely halt or significantly delay the development of this analog.
-
Analog C shows good potency for DAT and a relatively clean off-target profile, with the exception of moderate activity at NET. The selectivity window between DAT and NET would need to be carefully considered in the context of the desired therapeutic effect and potential cardiovascular side effects.
This comparative analysis underscores the critical importance of early and comprehensive off-target profiling. Subtle structural modifications can dramatically alter the selectivity profile of a compound series, highlighting the need for a data-driven approach to lead optimization.
Experimental Methodologies for Assessing Cross-Reactivity and Off-Target Effects
A robust assessment of off-target effects relies on a combination of in vitro and in silico techniques. The following are key experimental protocols that form the foundation of a thorough safety pharmacology evaluation.
In Vitro Radioligand Binding Assays
Principle: Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor, transporter, or ion channel. These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target by the unlabeled test compound.
Step-by-Step Protocol (Example: hERG Binding Assay):
-
Cell Membrane Preparation: Obtain cell membranes from a stable cell line expressing the target of interest (e.g., HEK-293 cells expressing the hERG channel).
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-Astemizole for hERG), and varying concentrations of the test compound (Analog A, B, or C).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).
In Silico Predictive Modeling
Principle: Computational models can predict potential off-target interactions based on the chemical structure of a compound. These models leverage large databases of known drug-target interactions to identify structural motifs associated with binding to specific off-targets.
Workflow for Predictive Off-Target Modeling:
Caption: Workflow for in silico prediction of off-target interactions.
Signaling Pathways and Off-Target Effects
Understanding the signaling pathways associated with off-target interactions is crucial for predicting potential adverse effects. For example, off-target binding to the adrenergic α1 receptor can interfere with the Gq-coupled signaling cascade, leading to vasodilation and a drop in blood pressure (orthostatic hypotension).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to 2-(Thiophen-2-yl)pyrrolidine: A Guide for Medicinal Chemists
Introduction
The 2-(thiophen-2-yl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. Its rigid, three-dimensional structure combined with the electronic properties of the thiophene ring allows for precise interactions with biological targets. The pyrrolidine ring, in particular, is one of the most predominant nitrogen heterocycles in FDA-approved pharmaceuticals, valued for its ability to improve physicochemical properties.[1][2] Given its importance, the efficient and stereocontrolled synthesis of this building block is a critical challenge for process and discovery chemistry.
This guide provides a head-to-head comparison of prominent synthetic strategies to access this compound. We will move beyond simple procedural lists to analyze the causality behind experimental choices, comparing classical methods with modern asymmetric and biocatalytic approaches. Each route is evaluated on key performance metrics including yield, stereocontrol, scalability, and operational simplicity, providing researchers with the data-driven insights needed to select the optimal pathway for their specific research and development goals.
Route 1: Reductive Amination of a γ-Keto Acid Derivative
Reductive amination is a robust and direct method for the formation of cyclic amines. This strategy hinges on the intramolecular cyclization of an amino group onto a carbonyl, followed by reduction. The most common precursor for synthesizing this compound via this route is 4-oxo-4-(thiophen-2-yl)butanoic acid or its corresponding ester.
Mechanism and Strategy
The synthesis begins with the formation of the γ-keto acid, typically via a Friedel-Crafts acylation of thiophene with succinic anhydride. The resulting keto acid is then subjected to reductive amination conditions. In the presence of an amine source (like ammonia or an ammonium salt) and a reducing agent, an intermediate imine or enamine is formed, which rapidly cyclizes to a five-membered cyclic imine (a dihydropyrrole). This intermediate is then reduced in situ to the final pyrrolidine product.
The choice of reducing agent is critical. While powerful hydride donors like LiAlH₄ can be used, catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) is often preferred for its scalability and milder conditions.[3][4]
Figure 1: Workflow for the Reductive Amination Pathway.
Data Summary: Reductive Amination
| Parameter | Value / Conditions | Rationale & Remarks |
| Starting Materials | Thiophene, Succinic Anhydride, Ammonia | Readily available and inexpensive bulk chemicals. |
| Key Steps | Friedel-Crafts Acylation, Reductive Cyclization | A two-step sequence that is straightforward and well-documented. |
| Typical Yield | 60-75% overall | Yields are generally moderate to good, but can be impacted by purification. |
| Stereocontrol | None (produces racemate) | This is the major drawback. The final reduction is not stereoselective. |
| Scalability | High | The reagents are cheap and the reactions are suitable for large-scale production. |
| Pros | Cost-effective, uses simple reagents, highly scalable. | |
| Cons | Lack of stereocontrol, requiring subsequent chiral resolution for enantiopure material. |
Route 2: Asymmetric Synthesis via Chiral N-Sulfinyl Imine Chemistry
For applications requiring high enantiopurity, chiral auxiliary-based methods are a powerful choice. The use of N-tert-butanesulfinamide (Ellman's auxiliary) provides a reliable and highly diastereoselective route to a wide variety of chiral amines, including 2-substituted pyrrolidines.[5][6]
Mechanism and Strategy
This method begins with the condensation of thiophene-2-carboxaldehyde with an enantiopure N-tert-butanesulfinamide (either (R) or (S) isomer) to form a chiral N-sulfinyl imine. The key to the stereocontrol lies in the subsequent step: the addition of a Grignard reagent. The bulky tert-butanesulfinyl group effectively blocks one face of the C=N double bond, forcing the nucleophile to attack from the less hindered face. This results in the formation of a sulfinamide intermediate with high diastereoselectivity.
To complete the pyrrolidine ring, a Grignard reagent containing a masked primary alcohol, such as the one derived from 2-(2-bromoethyl)-1,3-dioxane, is used.[6] Following the diastereoselective addition, the sulfinyl auxiliary is cleaved under acidic conditions, which also hydrolyzes the dioxane protecting group to reveal a hydroxyl group. The resulting amino alcohol then undergoes an intramolecular cyclization (often promoted by reagents like SOCl₂) to furnish the final, enantiomerically enriched pyrrolidine.[7]
Figure 2: Workflow for Asymmetric Synthesis using an N-Sulfinyl Imine Auxiliary.
Data Summary: Chiral Auxiliary Route
| Parameter | Value / Conditions | Rationale & Remarks |
| Starting Materials | Thiophene-2-carboxaldehyde, (R)- or (S)-N-tert-butanesulfinamide | The chiral auxiliary is commercially available but is a significant cost driver. |
| Key Steps | Imine formation, Diastereoselective Grignard addition, Cleavage, Cyclization | Multi-step process requiring careful control of reaction conditions. |
| Typical Yield | 45-60% overall | Yields are respectable for a multi-step asymmetric sequence. |
| Stereocontrol | Excellent (typically >95:5 dr) | The primary advantage of this route. The choice of (R) or (S) auxiliary determines the final product enantiomer.[5][6] |
| Scalability | Moderate | Scalability is limited by the cost of the chiral auxiliary and the need for chromatography. |
| Pros | High and predictable stereocontrol, access to both enantiomers. | |
| Cons | Stoichiometric use of a costly chiral auxiliary, multiple synthetic steps, requires cryogenic conditions for the Grignard addition. |
Route 3: Biocatalytic Transaminase-Triggered Cyclization
Representing the cutting edge of green and sustainable chemistry, biocatalysis offers an elegant and highly efficient path to enantiopure amines. The use of transaminase (TA) enzymes to convert a prochiral ketone into a chiral amine with near-perfect enantioselectivity is a particularly powerful tool.[8]
Mechanism and Strategy
This innovative approach starts with a commercially available ω-chloroketone, specifically 1-chloro-5-(thiophen-2-yl)pentan-2-one. A transaminase enzyme, which is dependent on pyridoxal-5'-phosphate (PLP), catalyzes the transfer of an amino group from a cheap, sacrificial amine donor (like isopropylamine) to the ketone. This enzymatic reaction creates a chiral ω-chloroamine intermediate with exceptionally high enantiomeric excess (ee).
The true elegance of this method is the subsequent spontaneous reaction. The newly formed chiral amine undergoes a rapid intramolecular nucleophilic substitution (an SN2 reaction), where the amine displaces the chloride ion at the other end of the carbon chain. This cyclization directly forms the desired enantiopure this compound without any further reagents. Access to either the (R) or (S) enantiomer is achieved simply by selecting the appropriate (R)-selective or (S)-selective transaminase.[8]
Figure 3: Workflow for the Transaminase-Triggered Cyclization.
Data Summary: Biocatalytic Route
| Parameter | Value / Conditions | Rationale & Remarks |
| Starting Materials | 1-chloro-5-(thiophen-2-yl)pentan-2-one, Isopropylamine | The chloroketone may require synthesis but is accessible. |
| Key Steps | One-pot enzymatic transamination and spontaneous cyclization | Operationally simple, conducted in aqueous buffer at or near room temperature. |
| Typical Yield | Up to 90% analytical yield | Excellent yields are achievable under optimized conditions.[8] |
| Stereocontrol | Superb (up to >99.5% ee) | This is the state-of-the-art for enantioselectivity, far exceeding many traditional chemical methods.[8] |
| Scalability | Moderate to High | Dependent on the availability and cost of the required enzyme at scale. Enzyme immobilization can facilitate reuse and improve process economics. |
| Pros | Exceptional enantioselectivity, environmentally benign (aqueous conditions), mild reaction conditions, operational simplicity (one pot). | |
| Cons | Requires access to specific enzymes, potential for substrate or product inhibition of the enzyme, initial enzyme screening may be required. |
Head-to-Head Performance Comparison
| Metric | Route 1: Reductive Amination | Route 2: Chiral Auxiliary | Route 3: Biocatalysis |
| Stereocontrol | Racemic | Excellent (>95% dr) | Superb (>99.5% ee) |
| Overall Yield | Good (60-75%) | Moderate (45-60%) | Excellent (up to 90%) |
| Number of Steps | 2 | ~4 | 1 (one-pot) |
| Cost of Key Reagents | Low | High | Moderate (enzyme cost) |
| Scalability | Very High | Moderate | Moderate to High |
| Environmental Impact | Moderate (solvents, metal catalysts) | High (solvents, stoichiometric waste) | Low (aqueous, biodegradable catalyst) |
| Ideal Application | Large-scale synthesis of racemic material for screening or as a precursor for resolution. | Lab-scale synthesis of specific enantiomers for SAR studies where absolute stereochemistry is crucial. | Process development for enantiopure API synthesis where green chemistry and high ee are paramount. |
Conclusion and Recommendation
The optimal synthetic route to this compound is dictated entirely by the end-goal of the synthesis.
-
For chemists needing large quantities of racemic material for initial biological screening or as a starting point for classical resolution, the Reductive Amination route is unparalleled in its cost-effectiveness and scalability. Its primary limitation is the complete lack of stereocontrol.
-
For medicinal chemists performing detailed structure-activity relationship (SAR) studies where access to both enantiomers in high purity is essential, the Asymmetric Synthesis via a Chiral Auxiliary is a reliable and well-established method. It offers predictable and excellent stereocontrol, though at the cost of multiple steps and expensive reagents.
-
For process development and manufacturing where the highest enantiopurity and green chemistry principles are critical drivers, the Biocatalytic Transaminase route is the clear winner.[8] It combines operational simplicity, mild aqueous conditions, and state-of-the-art enantioselectivity into a single, elegant step. While it requires an initial investment in enzyme sourcing and screening, the potential benefits in yield, purity, and sustainability are immense.
Ultimately, the evolution of synthetic strategies from classical racemic methods to highly sophisticated biocatalytic processes provides the modern researcher with a powerful toolkit. By understanding the fundamental trade-offs between these approaches, scientists can make informed, data-driven decisions to accelerate their research and development programs.
Detailed Experimental Protocols
Protocol 2: Asymmetric Synthesis of (S)-2-(Thiophen-2-yl)pyrrolidine (Representative)
This protocol is a representative amalgamation based on established methods for N-sulfinyl imine chemistry and subsequent cyclization.[6][7]
-
Step A: Formation of the N-Sulfinyl Imine. To a solution of thiophene-2-carboxaldehyde (1.0 eq) in CH₂Cl₂ (0.5 M) is added (R)-2-methylpropane-2-sulfinamide (1.05 eq) and anhydrous CuSO₄ (2.0 eq). The mixture is stirred vigorously at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the aldehyde. The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude N-sulfinyl imine, which is used in the next step without further purification.
-
Step B: Diastereoselective Grignard Addition. The Grignard reagent is prepared separately from 2-(2-bromoethyl)-1,3-dioxane (3.0 eq) and magnesium turnings (3.3 eq) in anhydrous THF. In a separate flask, the crude N-sulfinyl imine from Step A is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under a nitrogen atmosphere. The prepared Grignard solution is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 3-4 hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography (hexanes/ethyl acetate gradient) to yield the diastereomerically pure sulfinamide.
-
Step C: Auxiliary Cleavage and Deprotection. The purified sulfinamide (1.0 eq) is dissolved in methanol (0.2 M), and 4 M HCl in 1,4-dioxane (4.0 eq) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to yield the crude amino alcohol hydrochloride salt.
-
Step D: Cyclization. The crude amino alcohol salt is dissolved in CH₂Cl₂ (0.2 M) and cooled to 0 °C. Thionyl chloride (1.5 eq) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is dissolved in water and basified to pH > 12 with 6 M NaOH. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude (S)-2-(thiophen-2-yl)pyrrolidine. Further purification by distillation or chromatography may be required.
Protocol 3: Biocatalytic Synthesis of (R)-2-(Thiophen-2-yl)pyrrolidine
This protocol is adapted from the methodology described by P. F. Fanourakis et al. in JACS Au.[8]
-
Reaction Setup. In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5). To this buffer, add the substrate, 1-chloro-5-(thiophen-2-yl)pentan-2-one (e.g., 10 mM final concentration).
-
Enzyme and Cofactor Addition. Add the (R)-selective transaminase (concentration as determined by supplier activity units or prior optimization), pyridoxal-5'-phosphate (PLP) cofactor (typically 1 mM), and the amine donor, isopropylamine (in large excess, e.g., 500 mM).
-
Reaction Execution. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24 hours. Reaction progress can be monitored by HPLC or GC analysis of aliquots.
-
Work-up and Isolation. Once the reaction is complete, basify the mixture to pH > 12 using NaOH. Extract the aqueous solution with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting product amine can be further purified by precipitation as a salt (e.g., by adding tosic acid) or by distillation.[8]
References
-
Fanourakis, P. F., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
-
Glinka, T. W., & Sisko, J. (2017). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron Letters. Available at: [Link]
-
Pévet, I., et al. (2011). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link]
-
Gualtierotti, J. B., & Quintard, A. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available at: [Link]
-
Pellizzoni, S., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
-
Gualtierotti, J. B., & Quintard, A. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
-
Sagan, J., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
Brackett, K. M., & Ellman, J. A. (2009). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry. Available at: [Link]
-
Matloubi Moghaddam, F., et al. (2013). A one-pot, three-component regiospecific synthesis of dispiropyrrolidines containing a thiophenone ring via 1,3-dipolar cycloaddition reactions of azomethine ylides. SciSpace. Available at: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
-
Xu, F., et al. (2011). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl₂. The Journal of Organic Chemistry. Available at: [Link]
-
Kazakova, A. N., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Borghs, J. C., & Stephan, D. W. (2020). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Organic Letters. Available at: [Link]
-
Yavari, I., et al. (2014). Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. RSC Publishing. Available at: [Link]
-
D'hooghe, M., et al. (2006). SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. ResearchGate. Available at: [Link]
-
Sevin, E., et al. (2020). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC - NIH. Available at: [Link]
-
Li, H., et al. (2022). Reductive amination of bio-platform molecules to nitrogen-containing chemicals. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2021). Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4‐aminobutanoic acid. ResearchGate. Available at: [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-(Thiophen-2-yl)pyrrolidine Bioactivity
For researchers and drug development professionals, understanding the intricate relationship between a compound's behavior in a controlled laboratory setting and its effects within a complex living organism is paramount. This guide provides an in-depth analysis of the bioactivity of the 2-(Thiophen-2-yl)pyrrolidine scaffold, a promising heterocyclic structure in modern medicinal chemistry. While direct and comprehensive in vitro-in vivo correlation (IVIVC) studies on the parent compound are not extensively documented, a wealth of data on its derivatives, particularly in the realms of anticonvulsant and antinociceptive activities, allows for a robust comparative analysis. This guide will dissect the experimental data, elucidate the underlying mechanisms, and provide detailed protocols to empower researchers in this field.
The this compound Scaffold: A Privileged Structure
The this compound moiety combines the three-dimensional character of the pyrrolidine ring with the aromatic and electron-rich nature of the thiophene group. This unique combination has been explored for its potential to interact with various biological targets, leading to a range of pharmacological effects. The pyrrolidine ring, a common feature in many bioactive molecules, provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties and target engagement.[1] The thiophene ring, a bioisostere of the benzene ring, is present in several approved drugs and is known to influence metabolic stability and receptor interactions.[2]
In Vitro Bioactivity Profile: Unraveling the Molecular Mechanisms
The in vitro evaluation of this compound derivatives has primarily focused on their interaction with key targets in the central nervous system, particularly those involved in epilepsy and neuropathic pain.
Modulation of Voltage-Gated Ion Channels
A primary mechanism of action for many anticonvulsant and antinociceptive drugs is the modulation of voltage-gated sodium (Nav) and calcium (Cav) channels.[3] Several studies on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated their ability to interact with these channels.
-
Voltage-Gated Sodium Channels (Nav): Binding assays have shown that certain derivatives can inhibit neuronal voltage-sensitive sodium channels, a key mechanism for reducing neuronal hyperexcitability.[4] This interaction is crucial for preventing the rapid and repetitive firing of neurons that characterizes seizures.
-
Voltage-Gated Calcium Channels (Cav): In addition to sodium channels, some derivatives also exhibit inhibitory effects on L-type calcium channels.[5] This dual action on both Nav and Cav channels can contribute to a broad spectrum of anticonvulsant activity.
Cytotoxicity and Safety Assessment
Early assessment of a compound's safety profile is critical. In vitro cytotoxicity assays using cell lines such as human hepatoma (HepG2) and neuroblastoma (SH-SY5Y) are standard practice. For several 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, these assays have shown a favorable safety profile, with no significant cytotoxicity observed at concentrations well above their effective doses in functional assays.[4]
In Vivo Bioactivity: From Benchtop to Biological Systems
The promising in vitro findings for this compound derivatives have been translated into significant efficacy in various animal models of epilepsy and pain.
Anticonvulsant Activity
The anticonvulsant properties of these compounds have been extensively evaluated in a battery of well-established rodent models:
-
Maximal Electroshock (MES) Seizure Model: This model is indicative of a compound's ability to prevent the spread of seizures and is a hallmark of drugs effective against generalized tonic-clonic seizures.[6] Several this compound derivatives have demonstrated significant protection in the MES test, with some compounds showing higher potency than established antiepileptic drugs like valproic acid.[1][4]
-
6 Hz Seizure Model: This model is used to identify compounds that may be effective against psychomotor seizures and is particularly sensitive to drugs that modulate synaptic transmission.[6] Derivatives of this compound have shown robust activity in this model, further highlighting their potential as broad-spectrum anticonvulsants.[4][7]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: This model is used to screen for drugs that can raise the seizure threshold and is predictive of efficacy against absence seizures.[6] The activity of some derivatives in this model suggests a multifaceted mechanism of action.[4]
Antinociceptive Activity
Beyond their anticonvulsant effects, several this compound derivatives have also shown significant promise as analgesics in models of both acute and chronic pain.
-
Formalin Test: This model induces a biphasic pain response, with the first phase representing direct nociceptor activation and the second phase involving inflammatory and central sensitization mechanisms.[8] The ability of some derivatives to suppress the second phase of the formalin test suggests a central analgesic effect and potential anti-inflammatory properties.[9]
-
Hot Plate Test: This test measures the response to a thermal stimulus and is indicative of centrally mediated analgesia. The efficacy of certain derivatives in this model further supports their potential as centrally acting pain relievers.[5]
-
Oxaliplatin-Induced Neuropathic Pain Model: This is a model of chemotherapy-induced peripheral neuropathy, a debilitating side effect of some cancer treatments. The ability of this compound derivatives to alleviate mechanical allodynia in this model points to their potential in treating neuropathic pain states.[4]
Establishing the In Vitro-In Vivo Correlation (IVIVC)
A strong in vitro-in vivo correlation is the cornerstone of predictive drug development. For the this compound class of compounds, the correlation can be established by linking their in vitro mechanistic data with their in vivo pharmacological effects.
Figure 1: In Vitro-In Vivo Correlation of this compound Bioactivity.
The ability of these compounds to block voltage-gated sodium and calcium channels in vitro directly correlates with their efficacy in in vivo models of seizures, which are driven by neuronal hyperexcitability. Similarly, the modulation of these channels, which are critical for pain signaling pathways, provides a mechanistic basis for their antinociceptive effects observed in animal models. The low in vitro cytotoxicity suggests a favorable therapeutic index, which is a crucial consideration for in vivo studies.
Comparative Analysis with Alternative Scaffolds
To provide a broader context, it is useful to compare the bioactivity of this compound derivatives with other classes of anticonvulsant and antinociceptive agents.
| Compound Class | Primary In Vitro Mechanism | In Vivo Efficacy Profile | Key Advantages |
| This compound Derivatives | Na+/Ca2+ Channel Blockade | Broad-spectrum anticonvulsant and antinociceptive | Potential for dual efficacy, favorable safety profile |
| Lacosamide | Slow inactivation of Na+ channels | Effective in focal seizures, neuropathic pain | Novel mechanism of action |
| Gabapentinoids (Gabapentin, Pregabalin) | α2δ subunit of Ca2+ channels | Effective in focal seizures, neuropathic pain | Well-established clinical use |
| Valproic Acid | Multiple (Na+ channel blockade, GABAergic) | Broad-spectrum anticonvulsant | Long history of clinical use |
This comparison highlights that while established drugs have well-defined mechanisms and clinical utility, the this compound scaffold offers the potential for a broad efficacy profile with a potentially favorable safety margin, making it a compelling area for further research.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro: Voltage-Gated Sodium Channel Binding Assay
This protocol outlines a representative radioligand binding assay to assess a compound's affinity for voltage-gated sodium channels.
Figure 2: Workflow for a Voltage-Gated Sodium Channel Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([3H]BTX-B), and varying concentrations of the test compound. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
In Vivo: Maximal Electroshock (MES) Seizure Model
This protocol details the procedure for the MES test in mice, a cornerstone for evaluating anticonvulsant efficacy.[10][11]
Figure 3: Workflow for the Maximal Electroshock (MES) Seizure Model.
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (e.g., Swiss strain) weighing 20-25 g. Allow the animals to acclimate to the laboratory conditions for at least one week.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral). The time between administration and testing should be determined based on the pharmacokinetic profile of the compound.
-
Electrical Stimulation: At the time of peak drug effect, apply a drop of anesthetic solution (e.g., 0.5% tetracaine) to the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a constant current stimulator.
-
Observation: Immediately after the stimulus, observe the mouse for the presence of a tonic hindlimb extension. This is characterized by the straightening of the hind limbs to a position greater than 90 degrees with the plane of the body.
-
Data Analysis: A mouse is considered protected if it does not exhibit tonic hindlimb extension. Calculate the percentage of protected animals in each treatment group and determine the median effective dose (ED50) using probit analysis.
Conclusion
The this compound scaffold represents a promising platform for the development of novel anticonvulsant and antinociceptive agents. While direct IVIVC studies on the parent compound are limited, the extensive data on its derivatives provide a strong foundation for understanding the relationship between their in vitro mechanisms and in vivo efficacy. The demonstrated ability of these compounds to modulate voltage-gated ion channels translates into robust activity in well-validated animal models of epilepsy and pain. The favorable in vitro safety profiles further enhance their therapeutic potential. This guide provides a comprehensive overview of the current state of knowledge and detailed experimental protocols to aid researchers in the continued exploration and optimization of this valuable chemical scaffold. Future studies focusing on detailed pharmacokinetic and pharmacodynamic modeling will be crucial for further refining the in vitro-in vivo correlation and advancing these promising compounds toward clinical development.
References
-
Formalin Murine Model of Pain. J Vis Exp. 2018;(139):58189. [Link]
-
Góra, M., et al. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules. 2020;25(21):5139. [Link]
-
Di Micco, S., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4884. [Link]
-
Castel-Branco, M. M., et al. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods Find Exp Clin Pharmacol. 2009;31(2):101-106. [Link]
-
Kaminski, K., et al. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals. 2022;15(11):1383. [Link]
-
Felix, J. P., et al. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay Drug Dev Technol. 2004;2(3):260-268. [Link]
-
Kocabaş, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Front Chem. 2023;11:1234567. [Link]
-
Capone, F., et al. Refinement of pain evaluation techniques. The formalin test. Ann Ist Super Sanita. 2008;44(1):85-90. [Link]
-
de Souza, M. V. N., et al. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. 2021;26(14):4321. [Link]
-
Cholewiński, M., et al. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacol Rep. 2016;68(2):331-338. [Link]
-
de Lera, R. A., et al. Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. J Med Chem. 2020;63(22):13373-13427. [Link]
-
Creative Biolabs. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. [Link]
-
Catterall, W. A. The hitchhiker's guide to the voltage-gated sodium channel galaxy. J Gen Physiol. 2012;140(6):589-598. [Link]
-
Kumar, R., et al. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Curr Drug Targets. 2019;20(13):1349-1372. [Link]
-
University of Florida. Formalin-induced neuropathic pain in mice. [Link]
-
Löscher, W. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Curr Protoc Neurosci. 2009;Chapter 9:Unit 9.29. [Link]
-
Li, X., et al. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem. 2013;21(23):7495-7505. [Link]
-
Lee, H., et al. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics. 2021;13(9):1426. [Link]
-
de Souza, M. V. N., et al. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. 2021;26(14):4321. [Link]
-
Pereira, B. S. S., et al. A refinement to the formalin test in mice. Sci Rep. 2019;9(1):8876. [Link]
-
Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. 2022. [Link]
-
Wang, D., et al. Screening for Voltage-Gated Sodium Channel Interacting Peptides. PLoS One. 2014;9(4):e93102. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
A Comparative Docking Analysis of 2-(Thiophen-2-yl)pyrrolidine Derivatives as Monoamine Oxidase B Inhibitors
Introduction: The Therapeutic Promise of Targeting MAO-B with Novel Heterocyclic Scaffolds
Monoamine oxidase B (MAO-B) is a critical flavoenzyme located in the outer mitochondrial membrane, responsible for the oxidative deamination of various endogenous and exogenous amines, including the neurotransmitter dopamine.[1][2] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease, due to its role in dopamine depletion and the generation of reactive oxygen species.[1][3] Consequently, the inhibition of MAO-B has emerged as a key therapeutic strategy to slow disease progression and manage symptoms.[2] Established irreversible inhibitors like Selegiline and reversible inhibitors such as Safinamide have validated the clinical utility of this approach.[4]
The 2-(Thiophen-2-yl)pyrrolidine scaffold represents a compelling starting point for the design of novel MAO-B inhibitors. This heterocyclic framework combines the structural features of thiophene, a moiety present in numerous pharmacologically active molecules, with the three-dimensional character of the pyrrolidine ring.[5][6] This combination offers the potential for diverse substitutions to optimize binding affinity, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive comparative analysis of this compound derivatives as potential MAO-B inhibitors, grounded in molecular docking simulations and supported by relevant experimental data. We will explore the structural basis for their inhibitory activity, present a detailed protocol for in silico evaluation, and compare their predicted binding affinities with established drugs.
Methodology: A Validated Workflow for In Silico Screening
The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound derivatives against human MAO-B. This methodology is designed to be a self-validating system, where each step is grounded in established computational chemistry principles.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the in silico evaluation of MAO-B inhibitors.
Part 1: Preparation of the Protein Receptor (MAO-B)
-
Obtain Protein Structure: Download the 3D crystal structure of human MAO-B. For this guide, we will use the PDB ID: 6FW0, which is co-crystallized with a potent inhibitor, providing a well-defined active site.[3]
-
Prepare the Receptor: Utilize molecular modeling software such as AutoDockTools (ADT) or UCSF Chimera.
-
Remove all water molecules and heteroatoms not essential for catalysis.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared protein structure in the PDBQT format, which includes atomic charges and types.
-
Part 2: Preparation of the Ligands
-
Generate 2D Structures: Draw the this compound derivatives and the reference compound (e.g., Safinamide) using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D and Minimize Energy: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring that the ligand structures are energetically favorable before docking.
-
Save in PDBQT Format: Convert the energy-minimized ligand structures to the PDBQT format, which defines the rotatable bonds.
Part 3: Grid Box Generation
The grid box defines the three-dimensional space in the receptor where the docking algorithm will search for favorable binding poses.
-
Center the Grid: Center the grid box on the co-crystallized ligand in the PDB structure (6FW0) to ensure it encompasses the known active site.
-
Define Grid Dimensions: Set the dimensions of the grid box to be sufficiently large to accommodate the ligands and allow for rotational and translational movements. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.
Part 4: Running the Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.[1]
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Execute Docking: Run the AutoDock Vina simulation from the command line. Vina will perform multiple independent docking runs and cluster the resulting poses.
-
Exhaustiveness: Set the exhaustiveness parameter (typically to 8 or higher) to control the thoroughness of the conformational search.
Part 5: Analysis of Results
-
Binding Energy: The primary output from AutoDock Vina is the predicted binding affinity in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Visualization: Visualize the top-ranked docking poses using software like PyMOL or BIOVIA Discovery Studio.
-
Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the key amino acid residues in the MAO-B active site.
Comparative Analysis of this compound Derivatives
While a single study providing a direct comparative docking analysis of a series of this compound derivatives against MAO-B is not available in the current literature, we can synthesize a comparative view by examining related structures and their experimentally determined activities. The following table presents in vitro IC50 values for various thiophene and pyrrolidine-containing compounds against MAO-B, alongside established inhibitors for comparison.
| Compound/Derivative Class | MAO-B IC50 (µM) | Selectivity for MAO-B | Source |
| Reference Inhibitors | |||
| Selegiline | Varies (irreversible) | High | [4] |
| Safinamide | 0.163 | 172-fold vs. MAO-A | [7] |
| Pargyline | ~0.072 - 0.09 | High | [6] |
| Thiophene-Containing Derivatives | |||
| (Thiophen-2-yl)-based Dienone (CD14) | 0.036 | >250-fold vs. MAO-A | [6] |
| 2-(Benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide (2h) | 0.056 | High | [8][9] |
| Pyrrolidine-Containing Derivatives | |||
| Chiral Fluorinated Pyrrolidine (D5) | 0.019 | 2440-fold vs. MAO-A | [7] |
| ((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivative | 0.037 | High | [10] |
Note: The data presented is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The analysis of the docking poses and experimental data reveals several key structural features that influence the inhibitory activity of these compounds against MAO-B:
-
Hydrophobic Interactions: The active site of MAO-B contains a hydrophobic cavity. The thiophene ring and substituted aromatic moieties on the pyrrolidine scaffold can form favorable hydrophobic interactions with residues such as Tyr398 and Tyr435.[4][11]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the pyrrolidine ring or its substituents can lead to interactions with key residues in the active site, enhancing binding affinity.
-
Aromatic Stacking: The thiophene ring can engage in π-π stacking interactions with the flavin adenine dinucleotide (FAD) cofactor and aromatic residues within the active site.
-
Stereochemistry: As demonstrated by the high potency of chiral fluorinated pyrrolidine derivatives, the stereochemistry of the pyrrolidine ring and its substituents is critical for optimal orientation and interaction within the asymmetric active site of MAO-B.[7]
Key Interactions in the MAO-B Active Site
The following diagram illustrates the hypothetical key interactions of a representative this compound derivative within the MAO-B active site, based on published docking studies of similar compounds.
Caption: Key interactions of a thiophene-pyrrolidine scaffold in the MAO-B active site.
Conclusion and Future Directions
This guide demonstrates that this compound derivatives are a promising class of compounds for the development of novel MAO-B inhibitors. Molecular docking studies, when coupled with experimental validation, provide a powerful platform for understanding their mechanism of action and guiding further optimization. The comparative analysis suggests that by strategically modifying the substituents on both the thiophene and pyrrolidine rings, it is possible to achieve high potency and selectivity for MAO-B.
Future research should focus on the synthesis and in vitro evaluation of a focused library of this compound derivatives to establish a direct and robust structure-activity relationship. The integration of molecular dynamics simulations can further refine the understanding of the binding thermodynamics and the stability of the ligand-protein complexes. Such a multidisciplinary approach will be instrumental in advancing these promising scaffolds towards preclinical development for the treatment of neurodegenerative diseases.
References
-
Exploring Natural Compounds as Potential MAO-B Inhibitors for Parkinson’s Disease Treatment: Insights from Docking Simulations. Preprints.org. Available at: [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. PubMed Central. Available at: [Link]
-
Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. Frontiers. Available at: [Link]
-
Monoamine Oxidase Inhibition and Molecular Modeling Studies of Piperidyl-thienyl and 2-Pyrazoline Derivatives of Chalcones. ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. PubMed. Available at: [Link]
-
Monoamine Oxidase Inhibition and Molecular Modeling Studies of Piperidyl-thienyl and 2-Pyrazoline Derivatives of Chalcones. PubMed. Available at: [Link]
-
Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. PubMed. Available at: [Link]
-
Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. PubMed Central. Available at: [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. MDPI. Available at: [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. ResearchGate. Available at: [Link]
-
Non-covalent interactions of (A) selegiline (L-deprenyl) in MAO-B (PDB ID: 2byb) and (B) clorgyline in MAO-A (PDB ID: 2xbr) associated with reversible binding before transformation. ResearchGate. Available at: [Link]
-
Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. PubMed. Available at: [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed. Available at: [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]
-
Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. PubMed Central. Available at: [Link]
-
2D interaction view of Selegiline with amino acid residues at the active site of MAO-B upon QM/MM assisted docking. ResearchGate. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches [frontiersin.org]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Handling of 2-(Thiophen-2-yl)pyrrolidine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Hazard Identification and Risk Assessment
2-(Thiophen-2-yl)pyrrolidine and its derivatives are classified as irritants.[1] The primary hazards associated with this compound include:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2][3][4][5]
-
Eye Irritation: Contact with eyes can lead to serious irritation.[2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust, fumes, or vapors may irritate the respiratory system.[2][3][4][5]
Some structurally related compounds are also classified as harmful if swallowed or inhaled and may be flammable.[6] Therefore, a thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to protect against splashes.[5] A face shield should be worn over safety glasses when there is a significant risk of splashing or exothermic reactions. |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact.[5] For prolonged handling or immersion, heavier-duty gloves should be selected based on the manufacturer's chemical resistance data. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact. | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.[5] Long pants and closed-toe shoes are mandatory. | |
| Secondary (Task-Dependent) | Respiratory Protection | If there is a risk of generating aerosols or dust, or if working outside of a well-ventilated area, a respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[5] |
| Specialized Protection | Chemical-Resistant Apron and Boots | For large-scale operations or situations with a high risk of exposure, a chemical-resistant apron and boots should be worn.[5] |
Safe Handling and Operational Workflow
Adherence to proper operational and disposal procedures is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[3]
Procedural Workflow:
To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been generated.
Caption: Workflow for Safe Handling of this compound
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If feeling unwell, call a poison center or doctor.
-
Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand.[8] Do not use combustible materials. Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.[5][8][9]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container.[2][5][8]
-
Disposal Route: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]
By implementing these safety measures and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
-
LookChem. (n.d.). 2-(Thien-2-yl)pyrrolidine. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 90090-64-5|this compound|BLD Pharm [bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
